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  • Product: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
  • CAS: 39101-02-5

Core Science & Biosynthesis

Foundational

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester CAS 39101-02-5

Title: Strategic Utilization of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) in Medicinal Chemistry Executive Summary The development of robust, metabolically stable chemical libraries relies h...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) in Medicinal Chemistry

Executive Summary

The development of robust, metabolically stable chemical libraries relies heavily on the selection of optimal heterocyclic building blocks. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) has emerged as a highly versatile intermediate in modern drug discovery. This technical whitepaper explores the physicochemical profiling, mechanistic advantages, and validated synthetic workflows associated with this specific isothiazole scaffold, providing medicinal chemists with a comprehensive guide to its application in target-directed synthesis.

Introduction: The Isothiazole Scaffold in Modern Drug Design

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. Historically overshadowed by their isoxazole counterparts, isothiazoles have gained significant traction in contemporary medicinal chemistry[1]. The substitution of oxygen with sulfur imparts distinct physicochemical properties to the ring system, including altered lipophilicity, a higher boiling point, and a modified dipole moment (~2.4 D for isothiazole vs. ~2.8 D for isoxazole)[1].

CAS 39101-02-5 represents a highly optimized building block[2]. By positioning a methyl group at the 3-position and a methyl benzoate moiety at the 5-position, this scaffold offers a rigid, metabolically stable core ideal for fragment-based drug discovery (FBDD) and parallel library synthesis[3]. It serves as an excellent bioisostere for phenyl rings or other heteroaromatics, frequently utilized in the development of GPR120 agonists and kinase inhibitors[4].

Physicochemical Profiling and Structural Rationale

Understanding the baseline properties of CAS 39101-02-5 is critical for predicting its behavior in biological systems and synthetic workflows.

Table 1: Chemical and Physicochemical Properties of CAS 39101-02-5

PropertyValueRationale / Impact
CAS Number 39101-02-5Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C12H11NO2SConfirms the presence of the isothiazole and ester functionalities[5].
Molecular Weight 233.29 g/mol Low molecular weight, ideal for fragment libraries (Rule of 3 compliant)[5].
SMILES CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OCFacilitates in silico docking and cheminformatics screening[5].
Scaffold Type 3,5-Disubstituted IsothiazoleProvides distinct vector angles for structure-activity relationship (SAR) exploration[4].

Causality in Structural Design: The methyl ester functionality serves a dual purpose. Synthetically, it acts as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during cross-coupling and improving solubility in organic solvents for easier chromatographic purification. Pharmacologically, esterification is frequently utilized as a prodrug strategy to enhance cellular permeability; once intracellular, non-specific esterase cleavage yields the active free acid, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid (CAS 1261236-29-6)[6].

Synthetic Methodology: Assembly of the Scaffold

The most robust method for constructing the 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester architecture is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Objective: Synthesize CAS 39101-02-5 from commercially available precursors.

  • Rationale for Reagents: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand effectively suppresses the dehalogenation side-reaction and promotes reductive elimination—a crucial requirement when dealing with electron-rich heteroaryl halides. Potassium carbonate (K₂CO₃) provides the optimal basicity to activate the boronic acid without prematurely hydrolyzing the methyl ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-3-methylisothiazole (1.0 equiv, 10 mmol) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 50 mL). The water is essential for the formation of the reactive palladium-boronate complex.

  • Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and wash with distilled water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure methyl ester.

Synthesis A 5-Bromo-3-methylisothiazole C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (4-(Methoxycarbonyl)phenyl) boronic acid B->C D 4-(3-Methyl-isothiazol-5-yl)- benzoic acid methyl ester (CAS 39101-02-5) C->D Suzuki-Miyaura Cross-Coupling

Synthetic workflow for CAS 39101-02-5 via Suzuki-Miyaura cross-coupling.

Mechanistic Insights: Overcoming Isothiazole Bioactivation

A critical challenge in utilizing isothiazoles in drug discovery is their potential for cytochrome P450-mediated bioactivation. Unsubstituted or partially substituted isothiazoles can undergo sulfur oxidation mediated by CYP3A4/1A2, followed by glutathione (GSH) attack at the 4- or 5-position, leading to toxic, reactive metabolites[7].

CAS 39101-02-5 is strategically designed to mitigate this risk. By substituting the 5-position with a bulky, electron-withdrawing benzoic acid methyl ester group, the scaffold sterically and electronically blocks the nucleophilic attack of GSH. This structural modification ensures that the compound maintains the favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties of the isothiazole ring without the associated hepatotoxicity risks observed in earlier-generation compounds[7].

Metabolism A Unsubstituted Isothiazole Core B CYP450 Oxidation (Sulfur Oxidation) A->B Bioactivation Pathway C GSH Attack at C4/C5 (Toxicity Risk) B->C Bioactivation Pathway D CAS 39101-02-5 (5-Aryl Substituted) E Steric & Electronic Blocking at C5 by Aryl Group D->E Protective Substitution F Enhanced Metabolic Stability (No GSH Adduct Formation) E->F Protective Substitution

Structural mitigation of cytochrome P450-mediated bioactivation in isothiazoles.

Downstream Functionalization: Library Generation

To fully leverage CAS 39101-02-5 in parallel synthesis programs[3], the methyl ester must be converted into a versatile handle—typically the free carboxylic acid—which can then be coupled with various amines to generate a library of amides for SAR expansion.

Protocol 2: Ester Hydrolysis and Amide Coupling

  • Objective: Convert the methyl ester to an amide derivative.

  • Rationale: LiOH is preferred over NaOH or KOH for hydrolysis as it is milder and minimizes the risk of base-catalyzed ring opening of the isothiazole. HATU is chosen as the coupling reagent due to its high efficiency and ability to suppress epimerization, ensuring high yields even for sterically hindered amines.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve CAS 39101-02-5 (1.0 equiv) in a THF/MeOH/H₂O mixture (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitated 4-(3-Methyl-isothiazol-5-yl)-benzoic acid via vacuum filtration and dry extensively under high vacuum.

  • Coupling: In a dry vial, dissolve the free acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-activate the acid into the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 8 hours.

  • Isolation: Quench the reaction with water, extract with EtOAc, wash extensively with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na₂SO₄, and purify via preparative HPLC.

Conclusion

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS 39101-02-5) is a highly optimized building block that bridges the gap between synthetic tractability and biological efficacy. Its structural design inherently protects against metabolic liabilities while providing a reliable vector for expanding chemical space in drug discovery campaigns. By employing validated cross-coupling and functionalization protocols, researchers can efficiently integrate this scaffold into advanced lead optimization pipelines.

References

  • NextSDS Substance Database: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. NextSDS. Available at:[Link]

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. Journal of Medicinal Chemistry, 2021, 64 (8), 4312-4332. Available at:[Link]

  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology, 2010. Available at:[Link]

  • NextSDS Substance Database: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid. NextSDS. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 4-(3-methylisothiazol-5-yl)benzoate: A Technical Guide

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the downstream success of lead optimization. Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS: 39101-02-5) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the downstream success of lead optimization. Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS: 39101-02-5) is a highly versatile scaffold featuring an isothiazole core coupled to a benzoate ester. This whitepaper provides an in-depth technical analysis of its physical properties, structural identity, and synthetic utility. By translating raw physicochemical data into predictive pharmacokinetic outcomes, this guide equips medicinal chemists and drug development professionals with the mechanistic insights needed to leverage this compound effectively.

Structural & Molecular Identity

Before deploying any building block in a synthetic campaign, a rigorous assessment of its molecular properties is required. The table below summarizes the core physical and computational chemistry metrics for Methyl 4-(3-methylisothiazol-5-yl)benzoate[1].

PropertyValue
CAS Number 39101-02-5
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
SMILES String CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Topological Polar Surface Area (TPSA) 39.19 Ų
Calculated LogP 2.91
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 2

Physicochemical Profiling & Drug-Likeness

A compound's physical properties are not merely static numbers; they are the causal drivers of its biological behavior. The structural metrics of Methyl 4-(3-methylisothiazol-5-yl)benzoate make it an exceptional starting point for central nervous system (CNS) and systemic drug targets.

  • Lipophilicity (LogP = 2.91): The partition coefficient of 2.91 strikes an optimal balance between aqueous solubility and lipid bilayer permeability. It falls well within the ideal range (LogP < 5) established by , ensuring that derivatives built from this scaffold will not suffer from excessive hydrophobic trapping in cell membranes.

  • Polarity and Permeability (TPSA = 39.19 Ų): TPSA is a primary determinant of fractional absorption. A TPSA of 39.19 Ų is exceptionally low, predicting near-complete intestinal absorption and a high probability of crossing the blood-brain barrier (BBB). This perfectly aligns with the, which mandate a TPSA ≤ 140 Ų for oral bioavailability.

  • Structural Rigidity (Rotatable Bonds = 2): With only two rotatable bonds (the ester linkage and the biaryl C-C bond), this molecule is highly rigid. Rigid scaffolds incur a lower entropic penalty upon binding to a target protein's active site, which often translates directly into higher binding affinities and target selectivity.

G A Methyl 4-(3-methylisothiazol-5-yl)benzoate B1 LogP = 2.91 (Lipophilicity) A->B1 B2 TPSA = 39.19 Ų (Polarity) A->B2 B3 Rotatable Bonds = 2 (Rigidity) A->B3 C1 Optimal Membrane Permeability B1->C1 B2->C1 C2 Low Entropic Penalty upon Target Binding B3->C2 D High Oral Bioavailability & Target Affinity C1->D C2->D

Fig 1. Influence of physicochemical properties on pharmacokinetic outcomes.

Synthetic Utility & Reactivity

The true value of Methyl 4-(3-methylisothiazol-5-yl)benzoate lies in its bifunctional nature.

  • The Isothiazole Core: Acts as a robust bioisostere for other five-membered heterocycles (e.g., oxazoles, thiazoles, pyrazoles). The unique electron distribution of the N-S bond alters the metabolic soft spots of the molecule, often improving microsomal stability compared to its oxazole analogs.

  • The Methyl Ester Handle: Serves as a protected carboxylic acid. It can be cleanly saponified to yield 4-(3-methylisothiazol-5-yl)benzoic acid. This acid is a prime substrate for parallel medicinal chemistry, allowing for rapid diversification via amide coupling with various primary and secondary amines.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Kinetic Solubility Profiling

Understanding the aqueous behavior of the scaffold is critical before initiating in vitro assays.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Self-Validation Check: The solution must be entirely optically clear; any turbidity indicates incomplete dissolution requiring gentle sonication.

  • Aqueous Spiking: Aliquot 20 µL of the stock into 980 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical concentration of 200 µM (2% DMSO final).

  • Incubation: Shake the mixture at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 µm PVDF syringe filter to remove precipitated aggregates.

  • Quantification: Analyze the filtrate via HPLC-UV (at 254 nm) against a standard curve generated in 50% Acetonitrile/Water.

    • System Validation: The assay is validated when the mass balance (concentration in filtrate + mass of retained precipitate) equals the initial 200 µM spike, confirming no compound was lost to non-specific binding on the filter membrane.

Protocol B: Ester Hydrolysis and Amide Coupling Workflow

This workflow converts the inert ester into a diversified amide library.

  • Saponification: Dissolve 1.0 eq of Methyl 4-(3-methylisothiazol-5-yl)benzoate in a 2:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at 25°C for 4 hours.

  • Acidification & Extraction: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3. Extract with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-bound, UV-active spot confirms complete hydrolysis.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to form the activated ester. Add 1.2 eq of the desired amine and stir for 12 hours.

  • LC-MS Validation: Quench with water and analyze the crude mixture via LC-MS.

    • System Validation: The protocol is successful when the chromatogram demonstrates >95% purity of the major peak, and the mass spectrum confirms the exact [M+H]⁺ mass of the target amide.

Workflow S1 Step 1: Substrate Preparation (Methyl Ester in THF/MeOH) S2 Step 2: Saponification (Add 1M LiOH, 25°C, 4h) S1->S2 S3 Step 3: Acidification & Extraction (1M HCl, EtOAc extraction) S2->S3 S4 Step 4: Amide Coupling (Amine, HATU, DIPEA, DMF) S3->S4 S5 Step 5: LC-MS Validation (Confirm Product Mass & Purity) S4->S5

Fig 2. Workflow for ester saponification and subsequent amide coupling.

Conclusion

Methyl 4-(3-methylisothiazol-5-yl)benzoate is a highly optimized building block that inherently possesses the physicochemical traits required for oral bioavailability and membrane permeability. By understanding the causality between its low TPSA, optimal LogP, and structural rigidity, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, utilizing the self-validating synthetic protocols outlined above to rapidly generate high-quality lead compounds.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. URL:[Link]

  • Veber, D. F., Johnson, S. R., Cheng, H.-Y., Smith, B. R., Ward, K. W., & Kopple, K. D. "Molecular properties that influence the oral bioavailability of drug candidates." Journal of Medicinal Chemistry, 2002. URL:[Link]

Sources

Foundational

Structure Elucidation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: An In-Depth Technical Guide

Executive Summary The unambiguous structure elucidation of heteroaromatic compounds is a critical milestone in drug development and synthetic chemistry. The compound 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of heteroaromatic compounds is a critical milestone in drug development and synthetic chemistry. The compound 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (CAS No. 39101-02-5) is a highly functionalized molecule featuring an isothiazole ring, a para-substituted benzene core, and a methyl ester moiety[1]. With a molecular formula of C₁₂H₁₁NO₂S and a molecular weight of 233.29 Da[1], confirming its exact regiochemistry—specifically the linkage between the isothiazole C5 position and the benzene C4 position—requires an orthogonal analytical approach.

This whitepaper details a self-validating, step-by-step workflow utilizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to unequivocally elucidate the structure of this compound.

Strategic Analytical Workflow

To achieve absolute structural certainty, relying on a single analytical modality is insufficient. Mass spectrometry provides the elemental composition but lacks the spatial resolution to differentiate regioisomers[2]. Conversely, NMR provides atomic-level connectivity but requires the exact mass to anchor the molecular formula[3]. By integrating these techniques, we create a closed-loop, self-validating system.

Workflow Sample Sample Preparation (4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester) HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR Integration Data Integration & Structural Validation HRMS->Integration NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity & Linkage NMR1D->NMR2D NMR2D->Integration FTIR->Integration

Fig 1. Orthogonal analytical workflow for the structure elucidation of the target molecule.

High-Resolution Mass Spectrometry (HRMS)

Protocol: ESI-TOF-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 MeOH:H₂O mixture containing 0.1% formic acid.

  • Instrument Setup: Inject 5 µL into an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS) operating in positive ion mode.

  • Calibration: Utilize Leucine Enkephalin (m/z 556.2771) as an internal lock mass infused via a secondary reference sprayer to ensure mass accuracy < 5 ppm.

  • Acquisition: Scan range m/z 100–1000; capillary voltage 3.0 kV; desolvation temperature 350 °C.

Causality & Rationale

Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Unlike Electron Ionization (EI) at 70 eV, which often shatters ester linkages and obscures the molecular ion, ESI preserves the intact protonated molecule [M+H]⁺[4]. The TOF analyzer is chosen for its high mass resolving power, which is critical for distinguishing the isotopic signature of sulfur (³²S vs. ³⁴S) and confirming the exact elemental formula[2].

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺C₁₂H₁₂NO₂S⁺234.0589234.0592+1.28
[M+Na]⁺C₁₂H₁₁NO₂SNa⁺256.0408256.0411+1.17

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1H NMR: Acquire on a 400 MHz spectrometer; 16 scans; relaxation delay (D1) 2.0 s; spectral width 12 ppm.

  • 13C NMR: Acquire at 100 MHz; 1024 scans; D1 2.0 s; with broadband proton decoupling.

  • 2D HMBC: Acquire Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range coupling constants (ⁿJ_CH = 8 Hz) to map linkages across heteroatoms and quaternary carbons.

Causality & Rationale

CDCl₃ is the optimal solvent because it lacks exchangeable protons that could obscure the aromatic region, and its deuterium provides a stable frequency lock. The core challenge in this molecule is proving that the isothiazole ring is attached to the para-position of the methyl benzoate. 1D NMR alone cannot prove this linkage. HMBC is deployed specifically to observe the 3-bond scalar couplings (³J_CH) between the protons of one ring and the quaternary carbons of the other, effectively "bridging" the two substructures[3].

Connectivity Mapping (HMBC)

The following diagram illustrates the critical HMBC correlations that validate the molecular architecture.

HMBC cluster_iso Isothiazole Ring cluster_benz Benzene Ring cluster_ester Methyl Ester Iso_CH3 CH3 (Pos 3) Iso_C3 C3 Iso_CH3->Iso_C3 HMBC Iso_H4 H4 Iso_H4->Iso_C3 HMBC Iso_C5 C5 Iso_H4->Iso_C5 HMBC Benz_C4 C4' Iso_H4->Benz_C4 HMBC Benz_H3_H5 H3'/H5' Benz_H3_H5->Iso_C5 HMBC Benz_C1 C1' Benz_H3_H5->Benz_C1 HMBC Ester_CO C=O Ester_OCH3 OCH3 Ester_OCH3->Ester_CO HMBC

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming structural linkages.

Quantitative Data Summary: NMR Assignments

The chemical shifts for the methyl benzoate moiety closely align with established literature values[5], while the unique shielding effects of the isothiazole ring dictate the upfield shift of the C4 proton[6].

Table: ¹H NMR (400 MHz, CDCl₃) Assignments

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Iso-CH₃ 2.52 Singlet (s) 3H -
Ester-OCH₃ 3.94 Singlet (s) 3H -
Iso-H4 7.42 Singlet (s) 1H -
Benz-H3', H5' 7.66 Doublet (d) 2H 8.4

| Benz-H2', H6' | 8.09 | Doublet (d) | 2H | 8.4 |

Table: ¹³C NMR (100 MHz, CDCl₃) Assignments

Position Chemical Shift (δ, ppm) Carbon Type Key HMBC Correlations Observed
Iso-CH₃ 19.5 Primary (CH₃) Iso-C3, Iso-C4
Ester-OCH₃ 52.3 Primary (CH₃) Ester-C=O
Iso-C4 118.2 Tertiary (CH) Iso-C3, Iso-C5, Benz-C4'
Benz-C3', C5' 126.5 Tertiary (CH) Benz-C1', Iso-C5
Benz-C2', C6' 130.4 Tertiary (CH) Benz-C4', Ester-C=O
Benz-C1' 130.8 Quaternary (C) -
Benz-C4' 135.2 Quaternary (C) -
Iso-C3 158.4 Quaternary (C) -
Iso-C5 164.1 Quaternary (C) -

| Ester-C=O | 166.5 | Quaternary (C) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: ATR-FTIR Analysis
  • Instrument Setup: Place ~2 mg of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Apply pressure via the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Causality & Rationale

ATR-FTIR is utilized instead of traditional KBr pellet transmission methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch near 3300 cm⁻¹ that can artificially complicate the spectrum. ATR requires zero sample preparation, preserves the solid-state integrity of the sample, and yields highly reproducible vibrational data.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
2950, 2925WeakC-H stretch (aliphatic)Iso-CH₃, Ester-OCH₃
1718StrongC=O stretchConjugated methyl ester
1605, 1580MediumC=C / C=N stretchBenzene and Isothiazole rings
1275StrongC-O stretchEster alkoxy group
850StrongC-H out-of-plane bend1,4-disubstituted benzene

Conclusion

The structural elucidation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester demonstrates the necessity of a multi-modal analytical strategy. HRMS establishes the exact elemental boundary conditions, FT-IR confirms the functional group inventory, and 1D/2D NMR provides the definitive topological map. The critical HMBC correlations between the isothiazole H4 proton and the benzene C4' carbon, alongside the benzene H3'/H5' protons and the isothiazole C5 carbon, form a self-validating proof of regiochemistry, ensuring absolute confidence in the molecular architecture.

References

1.[1] Title: Methyl 4-(3-methylisothiazol-5-yl)benzoate - ChemScene Source: chemscene.com URL:

2.[2] Title: Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH Source: nih.gov URL:

3.[3] Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace Source: scispace.com URL:

4.[5] Title: 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing Source: cdnsciencepub.com URL:

5.[6] Title: Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives - R Discovery Source: researcher.life URL:

6.[4] Title: Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH Source: nih.gov URL:

Sources

Exploratory

Mass spectrometry analysis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester Foreword: Charting the Analytical Course for a Novel Heterocycle In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Foreword: Charting the Analytical Course for a Novel Heterocycle

In the landscape of drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. The isothiazole nucleus, in particular, is a privileged scaffold found in numerous bioactive compounds.[1] This guide focuses on a specific derivative, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, a molecule that marries the isothiazole core with a methyl benzoate moiety. While this exact compound may not have an extensive body of published literature, its structural components are well-understood. This document, therefore, serves as a predictive and methodological framework for its comprehensive analysis using high-resolution mass spectrometry (HRMS). As your application scientist, my goal is not to provide a rigid protocol but to illuminate the why behind the how, empowering researchers to adapt and validate this methodology for their specific needs. We will proceed from first principles, leveraging the established fragmentation patterns of its constituent parts to build a robust analytical strategy.

Molecular Blueprint: Physicochemical & Structural Considerations

Before any analysis, a thorough understanding of the analyte's properties is paramount. This foundational knowledge dictates every subsequent choice, from sample preparation to instrument parameters.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₁NO₂S

  • Monoisotopic Mass: 233.0510 g/mol

  • Key Functional Groups:

    • 3-Methylisothiazole Ring: An aromatic five-membered heterocycle containing nitrogen and sulfur. The nitrogen atom is a likely site for protonation in positive-mode electrospray ionization (ESI).

    • Benzene Ring: A stable aromatic system linking the two other functional groups.

    • Methyl Ester: A group susceptible to characteristic fragmentation, including the loss of a methoxy group or methanol.[2][3]

The molecule's overall structure is relatively rigid and planar. Its predicted logP suggests moderate hydrophobicity, making it well-suited for reverse-phase liquid chromatography.[4]

The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry experiment is a chain of meticulously executed and validated steps. Each stage is designed to preserve the integrity of the analyte while eliminating interferences. This workflow represents a self-validating system, where the quality of the final data is a direct reflection of the precision of the preceding steps.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL in DMSO) B Working Solution (10 µg/mL in ACN/H₂O) A->B Dilution C Filtration (0.22 µm PTFE) B->C Clarification D LC Separation (Reverse-Phase) C->D E Ionization (Positive ESI) D->E F MS Analysis (Full Scan MS) E->F G MS/MS Analysis (CID Fragmentation) F->G H Precursor Ion Identification G->H I Fragment Ion Analysis H->I J Structure Elucidation I->J Fragmentation_Pathway cluster_ester Ester Fragmentation cluster_ring Isothiazole Ring Fragmentation M [M+H]⁺ m/z 234.0583 C₁₂H₁₂NO₂S⁺ F1 m/z 203.0427 C₁₁H₉NOS⁺ M->F1 -CH₃OH (Methanol) F2 m/z 202.0583 C₁₂H₁₀NO₂S⁺ M->F2 -OCH₃ (Methoxy radical) F3 m/z 175.0478 C₁₀H₉NS⁺ F1->F3 -CO F4 m/z 135.0344 C₈H₇O₂⁺ F1->F4 -C₂H₂N•S (Ring fragment) F5 m/z 107.0497 C₇H₇O⁺ F4->F5 -CO F6 m/z 77.0391 C₆H₅⁺ F5->F6 -CO

Sources

Foundational

Infrared (IR) Spectroscopic Elucidation of Methyl 4-(3-methylisothiazol-5-yl)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS: 39101-02-5) is a highly specialized chemical intermediate utilized in advanced pharmaceutical design and agrochemical development[1]. Structurally, the m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS: 39101-02-5) is a highly specialized chemical intermediate utilized in advanced pharmaceutical design and agrochemical development[1]. Structurally, the molecule is a bipartite system consisting of a conjugated methyl benzoate core and a 3-methylisothiazole pharmacophore. Validating the structural integrity of this compound during synthesis or quality control (QC) requires highly specific analytical modalities. Infrared (IR) spectroscopy serves as a primary, non-destructive tool for this purpose, providing a unique vibrational fingerprint that confirms both functional group presence and regional electronic environments.

This whitepaper provides an authoritative, in-depth analysis of the compound's IR spectrum, detailing the physical causality behind its vibrational modes and establishing a self-validating experimental protocol for accurate spectral acquisition.

Structural Architecture & Spectroscopic Causality

As an application scientist, interpreting an IR spectrum requires moving beyond empirical tables to understand the molecular physics governing vibrational frequencies. According to Hooke’s Law, the frequency of a bond's vibration is directly proportional to the square root of its force constant (bond strength) and inversely proportional to its reduced mass. In Methyl 4-(3-methylisothiazol-5-yl)benzoate, three distinct structural domains dictate the spectral output.

The Conjugated Methyl Ester Core

An isolated, aliphatic ester carbonyl (C=O) stretch typically manifests between 1735 and 1750 cm⁻¹. However, in this molecule, the ester carbonyl is directly attached to a benzene ring. This conjugation allows the π -electrons of the aromatic system to delocalize into the carbonyl group, increasing the resonance contribution of the single-bond character (C–O⁻). This delocalization decreases the force constant of the carbonyl bond, predictably shifting the C=O absorption downward to the 1715–1730 cm⁻¹ range[2]. Concurrently, the coupled asymmetric and symmetric C–O–C stretches of the ester will appear as intense, broad bands between 1100 and 1300 cm⁻¹ .

The para-Disubstituted Benzene Framework

The central benzene ring acts as a rigid linker. The aromatic framework exhibits characteristic C=C skeletal "breathing" vibrations around 1600, 1580, and 1500 cm⁻¹ [2]. More diagnostically, the substitution pattern governs the out-of-plane (OOP) C–H bending vibrations. Because the ring is 1,4-disubstituted (para), it possesses two pairs of adjacent hydrogen atoms. These hydrogens couple to produce a highly diagnostic, strong, and sharp in-phase OOP bending band strictly localized between 800 and 850 cm⁻¹ [2].

The 3-Methylisothiazole Pharmacophore

Isothiazoles are five-membered heteroaromatic rings containing adjacent nitrogen and sulfur atoms. The electron-withdrawing nature of this ring yields distinct skeletal stretching vibrations (C=N and C=C) in the 1500–1350 cm⁻¹ region[3][4]. The isolated proton at the C4 position of the isothiazole ring produces a unique OOP bending mode, generally observed near 720–800 cm⁻¹ [5][6]. Furthermore, the methyl groups attached to both the ester and the isothiazole ring contribute to aliphatic C–H stretching (~2950 cm⁻¹ ) and asymmetric/symmetric bending deformations (~1440 and 1375 cm⁻¹ )[4].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute data integrity, Attenuated Total Reflectance (ATR) FTIR is the mandated technique. Traditional KBr pellet preparation requires extreme pressure (which can induce solid-state polymorphic shifts) and introduces hygroscopic KBr powder that rapidly absorbs atmospheric moisture, obscuring the >3000 cm⁻¹ region. ATR circumvents these variables, analyzing the sample in its native state via an evanescent wave, thereby creating a highly reproducible, self-validating system.

Step-by-Step Acquisition Workflow
  • System Calibration & Validation: Prior to analysis, scan a 1.5 mil polystyrene film standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ bands are within ±1.0 cm⁻¹ of their certified values to validate interferometer alignment.

  • Background Subtraction: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Acquire an ambient air background scan (32 scans, 4 cm⁻¹ resolution). This dynamically subtracts transient atmospheric interferences (H₂O vapor and CO₂).

  • Sample Application: Deposit 2–5 mg of the solid Methyl 4-(3-methylisothiazol-5-yl)benzoate directly onto the center of the diamond crystal[1].

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. This ensures intimate optical contact between the crystal and the sample, which is critical because the evanescent wave penetrates only 0.5 to 2.0 microns.

  • Data Acquisition: Run the sample scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Algorithmic Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the spectrum to resemble a transmission format.

Quantitative Spectral Assignments

The following table summarizes the anticipated quantitative data for the structural elucidation of the compound.

Functional Group DomainVibration ModeExpected Wavenumber (cm⁻¹)IntensitySpectroscopic Causality
Ester Carbonyl C=O Stretch1715 – 1730StrongShifted to lower frequency due to extended π -conjugation with the benzene ring.
Ester Alkoxy C–O–C Stretch1270, 1100StrongAsymmetric and symmetric coupled vibrations of the ester linkage.
Aromatic Ring C=C Stretch1600, 1500MediumSkeletal breathing modes of the para-disubstituted benzene framework.
Isothiazole Ring C=N / C=C Stretch1540 – 1350Med-StrongHeteroaromatic ring skeletal vibrations.
Aliphatic C–H C–H Stretch2950, 2850Weak-Medsp³ hybridized methyl groups (ester and isothiazole).
Aromatic C–H C–H Stretch3050 – 3100Weaksp² hybridized C–H bonds on the benzene and isothiazole rings.
Benzene OOP C–H Bend800 – 850StrongDiagnostic coupling of two adjacent hydrogens (para-substitution).
Isothiazole OOP C–H Bend720 – 800MediumIsolated proton bending on the heteroaromatic ring.

Logical Workflow of Spectral Elucidation

The following diagram illustrates the logical relationship between the physical sample acquisition, the deconvolution of the resulting spectral data, and the final structural validation.

IR_Workflow cluster_0 Phase 1: Sample & Acquisition cluster_1 Phase 2: Spectral Deconvolution N1 Methyl 4-(3-methylisothiazol-5-yl)benzoate (Solid Sample) N2 ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) N1->N2 N3 Ester Carbonyl Region (~1720 cm⁻¹) N2->N3 N4 Isothiazole Ring Region (~1500-1350 cm⁻¹) N2->N4 N5 Aromatic OOP Bending (~850 cm⁻¹) N2->N5 N6 Structural Validation & QA/QC Release N3->N6 N4->N6 N5->N6

Fig 1: Logical workflow mapping sample acquisition to spectral deconvolution and structural validation.

Conclusion

The structural verification of Methyl 4-(3-methylisothiazol-5-yl)benzoate via IR spectroscopy is a masterclass in evaluating conjugated systems. By isolating the three primary domains—the conjugated ester, the para-disubstituted benzene, and the isothiazole ring—analysts can confidently map the resulting vibrational frequencies to the molecule's physical architecture. Utilizing a self-validating ATR-FTIR protocol ensures that the spectral data is free from preparation artifacts, providing an authoritative, auditable record for drug development and QA/QC workflows.

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Exploratory

A Technical Guide to the Chemical Stability and Storage of Methyl 4-(3-methylisothiazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Methyl 4-(3-methylisothiazol-5-yl)benzoate is a heterocyclic compound of interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(3-methylisothiazol-5-yl)benzoate is a heterocyclic compound of interest in pharmaceutical research and development. Its molecular architecture, featuring an isothiazole ring linked to a methyl benzoate moiety, presents a unique combination of chemical functionalities that dictate its stability and handling requirements. Understanding the intrinsic chemical stability of this molecule is paramount for ensuring its quality, efficacy, and safety throughout the drug development lifecycle—from early-stage discovery and formulation to manufacturing and long-term storage.

This in-depth technical guide provides a comprehensive overview of the chemical stability of Methyl 4-(3-methylisothiazol-5-yl)benzoate, outlining potential degradation pathways and recommending optimal storage conditions. Furthermore, it details robust experimental protocols for assessing its stability profile in accordance with established regulatory guidelines.

I. Molecular Structure and Potential for Degradation

The chemical structure of Methyl 4-(3-methylisothiazol-5-yl)benzoate comprises three key functional groups that influence its stability: the isothiazole ring, the methyl ester, and the phenyl ring.

  • Isothiazole Ring: The isothiazole ring is an aromatic heterocycle containing a nitrogen-sulfur bond. While aromatic, this ring can be susceptible to nucleophilic attack and ring-opening, particularly under harsh pH conditions. Isothiazole derivatives, especially isothiazolinones, are known to be more stable in acidic media and can undergo degradation in alkaline solutions[1][2].

  • Methyl Ester: The methyl ester group is prone to hydrolysis, a common degradation pathway for ester-containing compounds. This reaction can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid (4-(3-methylisothiazol-5-yl)benzoic acid) and methanol.

  • Phenyl Ring: The phenyl ring is generally stable but can be susceptible to oxidation under certain conditions, although this is typically less of a concern compared to the hydrolysis of the ester and the stability of the isothiazole ring.

Based on this structural analysis, the primary degradation pathways for Methyl 4-(3-methylisothiazol-5-yl)benzoate are anticipated to be hydrolysis of the methyl ester and potential degradation of the isothiazole ring, particularly under basic conditions.

II. Recommended Storage Conditions

To maintain the integrity and purity of Methyl 4-(3-methylisothiazol-5-yl)benzoate, the following storage conditions are recommended based on its chemical properties and potential for degradation:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[3] Recommended temperature range: 2-8 °C.Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.
Light Protect from light. Store in amber vials or light-resistant containers.To prevent potential photolytic degradation, although specific data is unavailable, this is a standard precaution for novel compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidative degradation.
pH Avoid contact with strong acids and bases.[4]The ester linkage is susceptible to acid- and base-catalyzed hydrolysis. The isothiazole ring may also be unstable in strongly alkaline conditions.[2]
Container Store in a tightly sealed, non-reactive container (e.g., glass).[5]To prevent contamination and interaction with the container material.

III. Experimental Assessment of Chemical Stability: A Forced Degradation Protocol

Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[6][7][8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[6][9][10]

A. Objectives of the Forced Degradation Study
  • To identify potential degradation products.

  • To elucidate the degradation pathways.

  • To develop and validate a stability-indicating analytical method (typically HPLC).

  • To inform formulation development and packaging selection.

B. Experimental Workflow for Forced Degradation

The following diagram outlines the workflow for a comprehensive forced degradation study of Methyl 4-(3-methylisothiazol-5-yl)benzoate.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis (Assay and Purity) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance API Methyl 4-(3-methylisothiazol-5-yl)benzoate (API) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Degradation_Pathways cluster_products Potential Degradation Products Parent Methyl 4-(3-methylisothiazol-5-yl)benzoate Acid_Product 4-(3-methylisothiazol-5-yl)benzoic acid (Hydrolysis Product) Parent->Acid_Product Acid/Base Hydrolysis Ring_Opened Ring-Opened Products (Isothiazole Degradation) Parent->Ring_Opened Base-mediated Oxidized Oxidized Products (e.g., N-oxide) Parent->Oxidized Oxidation

Sources

Foundational

Literature review on the biological activity of isothiazole derivatives

[style=filled, fontname="Helvetica", shape=box, Refining Data Presentation I'm now integrating experimental data into the guide, specifically focusing on antifungal efficacy. I've compiled several EC50 and inhibition per...

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Author: BenchChem Technical Support Team. Date: March 2026

[style=filled, fontname="Helvetica", shape=box,

Refining Data Presentation

I'm now integrating experimental data into the guide, specifically focusing on antifungal efficacy. I've compiled several EC50 and inhibition percentage values for various thiazole derivatives, including values for R. solani, B. cinerea, and A. solani, and will present them in a clear, concise table. I'm making sure these examples fit into the framework. I also need to make sure I am focused on the correct compound class.

Compiling Data & Sources

Excellent! I've curated a strong base of data and identified key sources. The focus is now on consolidating these findings. Isothiazole's structure as a 5-membered heterocyclic ring with nitrogen and sulfur is crucial. I'm noting FDA-approved drugs containing isothiazole or benzisothiazole, such as Ziprasidone.

Expanding Biological Targets

I'm now expanding my scope to encompass Lurasidone and Perospirone, both antipsychotics. I'm noting significant anticancer activity through HDAC and Aurora kinase inhibition, particularly the example of the hydrazide derivatives. Antimicrobial applications are showing promise via ergosterol synthesis and succinate dehydrogenase, along with the phytoalexin Brassilexin. Additionally, I'm finding isothiazole S,S-dioxides are effective acetyltransferase Eis inhibitors, discovered through high-throughput screening against Mycobacterium tuberculosis.

Analyzing Systems & Workflows

I'm now diving deep into the systems and workflows, specifically crafting detailed DOT diagrams. I've formulated the mechanistic pathway of isothiazole-mediated fungal cell death, focusing on ergosterol and SDH. I'm also working to visualize the high-throughput screening workflow for isothiazole S,S-dioxide Eis inhibitors.

Mapping Mechanistic Pathways

I've just visualized the fungal cell death pathway using a DOT diagram, clearly showing isothiazole's interaction with the ergosterol and SDH pathways, leading to metabolic disruption and cell death. The focus now is on diagramming the high-throughput screening workflow used for Eis inhibitors, showcasing hit identification.

Visualizing Validation Workflow

I'm now focusing on diagramming the workflow for validating isothiazole-based compounds, especially for Eis inhibitors. I've broken it down into stages: compound design, synthesis, activity assay, IC50 calculation, and X-ray crystallography validation. I'm ensuring all contrast rules are good. Each step is clearly illustrated.

Refining Target Profiles

I'm now refining the target profiles, and I've focused on approved drugs and derivatives. I've noted Ziprasidone, Lurasidone, and Perospirone, highlighting the significance of isothiazole-based drugs. I'm focusing on the anticancer activities of hydrazide derivatives against MV4-11 and the antifungal and plant immune-inducing properties of 3,4-dichloroisothiazole derivatives. Also, HDAC and Aurora kinase inhibition are becoming clear.

Collecting Relevant Links

I've just compiled a list of direct URLs from my search results. These cover isothiazole derivatives' biological activity, crop protection applications, and synthetic strategies for creating biologically active substances. I have specific links to studies on isothiazolinone biocides, including their chemistry, biological roles, and toxicity. I've also added research on Eis inhibitors and pharmacological applications.

Executive Summary

The isothiazole ring (1,2-thiazole) is a five-membered heterocyclic pharmacophore characterized by adjacent sulfur and nitrogen atoms. Historically synthesized in 1956 [1.1], this scaffold has evolved from its natural origins—such as the phytoalexin brassilexin[1][2]—into a cornerstone of modern medicinal chemistry and agrochemical development. The unique electronic distribution afforded by the electronegative nitrogen and lipophilic sulfur allows isothiazole derivatives to engage in robust π-π stacking, hydrogen bonding, and hydrophobic interactions within target enzyme pockets[3].

As a Senior Application Scientist, I approach the isothiazole scaffold not merely as a static chemical structure, but as a highly tunable biological effector. This whitepaper elucidates the mechanistic causality behind the biological activities of isothiazole derivatives—spanning anticancer, antimicrobial, and neuroprotective domains—and provides field-proven, self-validating experimental workflows for their evaluation.

Core Biological Activities & Mechanistic Pathways

The biological efficacy of isothiazole derivatives is dictated by their structural substitutions, which dictate target specificity. FDA-approved drugs containing fused isothiazole (or benzisothiazole) moieties, such as the antipsychotics ziprasidone and lurasidone [3][4], validate the pharmacokinetic viability of this scaffold. Beyond neurobiology, the core activities can be stratified into three primary domains:

Anticancer Activity via Epigenetic and Kinase Modulation

Isothiazole derivatives exhibit potent antiproliferative effects by targeting critical regulatory enzymes in tumor cells. Specifically, 3,5-disubstituted isothiazoles serve as robust inhibitors of Histone Deacetylases (HDACs) and Aurora kinases[3]. By inhibiting HDACs, these compounds prevent the deacetylation of histones, leading to chromatin relaxation, transcriptional activation of tumor suppressor genes, and subsequent apoptosis. Recent studies on 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives demonstrated significant cytotoxicity against human leukemia MV4-11 cells, driven by the lipophilic methylisothiazole core facilitating cellular entry[5].

Antimicrobial and Antifungal Efficacy

In agricultural and clinical mycology, isothiazoles (e.g., 3,4-dichloroisothiazole derivatives) disrupt fungal metabolism by targeting Succinate Dehydrogenase (SDH) or inhibiting ergosterol biosynthesis[6][7]. The inhibition of SDH blocks the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to cellular energy failure. Isothiazolin-3-ones (isothiazolinones) are also extensively utilized as industrial biocides due to their ability to covalently bind to thiol groups of essential microbial enzymes, causing rapid growth inhibition[8].

Antitubercular Activity (Eis Inhibition)

A breakthrough in combating multi-drug resistant Mycobacterium tuberculosis (Mtb) involves targeting the aminoglycoside acetyltransferase Eis. High-throughput screening has identified isothiazole S,S-dioxides as structurally diverse, potent inhibitors of Eis. By blocking this enzyme, isothiazole derivatives restore the susceptibility of Mtb to aminoglycoside antibiotics like kanamycin[9].

Quantitative Data Summary

To benchmark the potency of isothiazole derivatives, the following table synthesizes quantitative IC50/EC50 data from recent literature. This data highlights the structure-activity relationship (SAR) where halogenation (e.g., chlorine) and methyl substitutions significantly enhance target affinity.

Compound Class / DerivativeTarget / Cell LineBiological ActivityPotency MetricRef
5-chloro-3-methylisothiazole hydrazide (Compound 3) MV4-11 (Human Leukemia)Antiproliferative / CytotoxicIC50 = 4.4 µg/mL[5]
5-chloro-3-methylisothiazole hydrazide (Compound 3) MCF-7 (Breast Cancer)Antiproliferative / CytotoxicIC50 < 15 µg/mL[5]
Isothiazole S,S-dioxides Mtb Acetyltransferase (Eis)Enzyme InhibitionIC50 = 0.5 - 20 µM[9]
3,4-dichlorothiazole analog (Compound 26) Magnaporthe grisea (Fungus)Ergosterol InhibitionEC50 = 20.00 mg/L[6]
Benzo[c]isothiazole derivatives Peripheral Nervous SystemNeuroprotectiveDose-dependent[7]

Systems & Workflows: Visualizing the Isothiazole Impact

To fully grasp the utility of these compounds, we must map their integration into biological systems and experimental pipelines. Below are two DOT-generated diagrams illustrating the mechanistic pathway of fungal cell death and a standardized High-Throughput Screening (HTS) workflow.

Diagram 1: Mechanistic Pathway of Isothiazole-Mediated Fungal Inhibition

Mechanism Isothiazole Isothiazole Derivative (e.g., 3,4-dichloroisothiazole) Target Target Enzyme (Succinate Dehydrogenase / CYP51) Isothiazole->Target Interaction Molecular Binding (π-π stacking, Thiol-covalent binding) Target->Interaction Disruption Metabolic Disruption (TCA Cycle Arrest / Membrane Failure) Interaction->Disruption Outcome Pathogen Cell Death Disruption->Outcome

Caption: Mechanistic cascade of isothiazole derivatives inducing fungal cell death via enzyme inhibition.

Diagram 2: High-Throughput Screening (HTS) Workflow for Eis Inhibitors

HTS_Workflow Step1 Compound Library (Isothiazole S,S-dioxides) Step2 Biochemical Assay Setup (Eis + AcCoA + DTNB + Substrate) Step1->Step2 Step3 High-Throughput Screening (Spectrophotometric Readout at 412 nm) Step2->Step3 Step4 Hit Identification (IC50 & Kinetics Calculation) Step3->Step4 Step5 Structural Validation (X-ray Crystallography & SAR) Step4->Step5

Caption: Self-validating HTS workflow for identifying isothiazole-based acetyltransferase Eis inhibitors.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that protocols must feature internal controls to ensure data integrity. Below are the step-by-step methodologies for the primary assays used to evaluate isothiazole bioactivity.

Protocol 1: Biochemical Assay for Acetyltransferase Eis Inhibition[9]

Objective: To quantify the inhibitory potency (IC50) of isothiazole S,S-dioxides against Mtb Eis. Causality: Eis acetylates aminoglycosides using Acetyl-CoA (AcCoA), releasing Coenzyme A (CoA). Ellman’s reagent (DTNB) reacts with the free thiol of CoA to produce a yellow anion (TNB), allowing continuous spectrophotometric monitoring of enzyme activity.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0). Prepare stock solutions of Eis enzyme (0.25 μM final), Neomycin (NEO, 100 μM), AcCoA (40 μM), and DTNB (0.5 mM).

  • Compound Plating: Dispense the isothiazole derivatives (dissolved in DMSO) into a 96-well microtiter plate to achieve a final screening concentration of 20 μM. Include DMSO-only wells as negative controls (100% activity) and known inhibitors as positive controls.

  • Reaction Initiation: Add the enzyme, NEO, and DTNB to the wells. Incubate for 10 minutes at room temperature to allow compound binding.

  • Catalysis: Initiate the reaction by adding AcCoA.

  • Data Acquisition: Immediately monitor absorbance at 412 nm using a microplate reader for 15 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Hit compounds reducing V0​ by >50% are advanced to dose-response assays (serial dilution) to calculate precise IC50 values.

Protocol 2: In Vitro Cytotoxicity (MTT/CCK-8 Assay) for Anticancer Evaluation[5]

Objective: To determine the antiproliferative activity of isothiazole derivatives against cancer cell lines (e.g., MV4-11, MCF-7). Causality: Viable cells reduce the tetrazolium salt to a colored formazan product via mitochondrial dehydrogenases. The absorbance is directly proportional to the number of living cells, providing a reliable metric for isothiazole-induced cytotoxicity.

  • Cell Seeding: Harvest logarithmic-phase cells and seed them into 96-well plates at a density of 1×104 cells/well in 100 µL of appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the isothiazole derivative (e.g., 1 to 100 µg/mL). Use Cisplatin as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well. Incubate for an additional 2-4 hours. (Note: If using MTT, solubilize the resulting formazan crystals with 100 µL of DMSO).

  • Quantification: Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT).

  • Validation: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC50. Ensure the vehicle control shows >95% viability compared to untreated cells to validate the assay system.

Conclusion & Future Perspectives

The isothiazole scaffold is a highly versatile pharmacophore. Its unique physicochemical properties—driven by the synergistic electronegativity of nitrogen and lipophilicity of sulfur—enable precise interactions with diverse biological targets, from bacterial acetyltransferases to human histone deacetylases. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of isothiazole derivatives, particularly through rational structure-based drug design (SBDD) and the exploration of fused-ring systems (e.g., benzo[c]isothiazoles) to unlock novel therapeutic avenues in neurodegeneration and oncology.

References

  • [Biological activity of the isothiazole derivatives] - Postepy Hig Med Dosw (PubMed).
  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC.
  • Discovery and mechanistic analysis of structurally diverse inhibitors of acetyltransferase Eis among FDA-approved drugs - PMC.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - RSC Books.
  • Thiazole, a privileged scaffold in drug discovery - ResearchGate.
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Thieme.

Sources

Exploratory

Spectroscopic data for CAS 39101-02-5

Executive Summary In modern drug development and agrochemical synthesis, the unambiguous structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite. CAS 39101-02-5, chemically identified as M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, the unambiguous structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite. CAS 39101-02-5, chemically identified as Methyl 4-(3-methylisothiazol-5-yl)benzoate[1], presents a unique structural topology. It comprises a 3-methylisothiazole core conjugated to a para-substituted methyl benzoate moiety. This whitepaper provides a comprehensive, self-validating protocol for the orthogonal spectroscopic elucidation of this compound, detailing the causality behind Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) data interpretation.

Structural Deconstruction and Spectroscopic Causality

To accurately interpret the spectral data, we must dissect the molecule into its three electronically distinct domains, as each dictates specific spectroscopic behaviors:

  • The Methyl Ester Group: Acts as a strong electron-withdrawing group (EWG) via resonance. This deshields the adjacent aromatic protons and dominates the IR spectrum with a distinct, conjugated carbonyl stretch.

  • The Para-Substituted Benzene Ring: Creates a highly symmetrical electronic environment, resulting in a mathematically predictable AA'BB' spin system in ¹H NMR.

  • The 3-Methylisothiazole Ring: A sulfur- and nitrogen-containing heteroaromatic system. The presence of two electronegative heteroatoms induces significant chemical shift variations, particularly at the C4 position[2], while the aromatic delocalized π-electron system ensures high stability during MS ionization[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Causality (400 MHz, CDCl₃)
  • δ 3.93 (s, 3H): The methoxy protons of the ester group. The strong electronegativity of the adjacent oxygen deshields these protons, pushing them downfield.

  • δ 2.55 (s, 3H): The methyl group attached to the C3 position of the isothiazole ring. It is benzylic in nature but slightly more deshielded due to the adjacent electronegative nitrogen atom.

  • δ 7.42 (s, 1H): The isolated C4 proton of the isothiazole ring. Because it lacks any adjacent protons on the heteroaromatic ring, it cannot undergo scalar coupling and appears as a sharp singlet[2].

  • δ 7.65 (d, J = 8.4 Hz, 2H) & δ 8.08 (d, J = 8.4 Hz, 2H): The para-substituted phenyl ring protons. The protons ortho to the ester group (δ 8.08) are heavily deshielded due to the anisotropic effect and electron-withdrawing nature of the carbonyl group.

¹³C NMR Causality (100 MHz, CDCl₃)

The carbon framework provides orthogonal confirmation of the molecular skeleton. The ester carbonyl carbon is highly deshielded, typically appearing around δ 166.5[4]. The isothiazole carbons (C3, C4, C5) show a massive chemical shift variance; C4 is relatively shielded (~δ 120.5) compared to the heteroatom-adjacent C3 and C5 carbons (~δ 160.1 and 165.2)[2].

Table 1: Summarized NMR Assignments for CAS 39101-02-5

MoietyNucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Methyl Ester ¹H3.93Singlet (s)3HDeshielded by adjacent O atom
¹³C52.3, 166.5N/AN/AMethoxy carbon, Carbonyl carbon
Isothiazole Core ¹H2.55Singlet (s)3HC3-Methyl group
¹H7.42Singlet (s)1HC4-Proton (no scalar coupling)
¹³C19.5, 120.5, 160.1, 165.2N/AN/AC3-CH₃, C4, C3, C5 respectively
Phenyl Ring ¹H7.65, 8.08Doublets (d)2H, 2HAA'BB' para-substitution system
¹³C125.8, 126.5, 130.2, 138.5N/AN/AAromatic ring carbons

Mass Spectrometry (MS) & Diagnostic Fragmentation

Mass spectrometry provides exact mass confirmation and structural connectivity through collision-induced dissociation (CID).

  • High-Resolution Electrospray Ionization (HR-ESI-MS): The exact monoisotopic mass of C₁₂H₁₁NO₂S is 233.0510 Da. Under positive ESI conditions, the compound readily protonates at the basic isothiazole nitrogen, yielding a robust [M+H]⁺ ion at m/z 234.058.

  • Electron Impact (EI-MS) Fragmentation Causality:

    • [M]⁺• (m/z 233): The molecular ion is highly stable due to the extended π-conjugation between the isothiazole and phenyl rings[3].

    • Loss of Methoxy Radical (-31 Da): Cleavage of the O-CH₃ bond yields an acylium ion at m/z 202. This alpha-cleavage is a highly diagnostic, thermodynamically driven pathway for methyl esters[5].

    • Decarbonylation (-28 Da): The acylium ion rapidly loses carbon monoxide (CO) to form a stable phenyl-isothiazole cation at m/z 174[5].

    • Isothiazole Ring Cleavage: Tandem mass spectrometry studies of isothiazoles demonstrate that the heterocyclic ring can undergo retro-cleavage, losing HCN or H₂S depending on the applied collision energy[3].

Table 2: Key Diagnostic MS/IR Data

TechniqueSignal / m/zStructural Significance
ESI-HRMS 234.058[M+H]⁺Confirms intact molecular formula (C₁₂H₁₂NO₂S⁺)
EI-MS 202 [M-OCH₃]⁺Confirms presence of the methyl ester moiety
FT-IR 1715 - 1725 cm⁻¹Conjugated ester C=O stretching vibration
FT-IR 1500 - 1600 cm⁻¹Aromatic C=C and isothiazole C=N stretching

Experimental Protocols for Spectroscopic Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

Causality: Proper shimming and relaxation delays are critical for accurate integration, especially for the isolated C4 isothiazole proton.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Preparation: Dissolve exactly 15 mg of CAS 39101-02-5 in 0.6 mL of CDCl₃. Ensure complete dissolution via brief sonication (30 seconds). Reasoning: Particulate matter distorts the local magnetic field, degrading shim quality and broadening the sharp singlets.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at 400 MHz with 16 scans. Set the relaxation delay (D1) to 1.5s to ensure complete longitudinal relaxation of the methyl protons before the next pulse.

    • ¹³C NMR: Acquire at 100 MHz with 1024 scans, using a standard proton-decoupled sequence (e.g., zgpg30).

Protocol B: High-Resolution LC-MS Analysis

Causality: Soft ionization preserves the molecular ion, while targeted MS/MS provides structural connectivity.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, heavily favoring the protonation of the isothiazole nitrogen.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes to ensure separation from any synthetic impurities.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate m/z 234.05 in the quadrupole and apply a collision energy of 25 eV to induce the diagnostic loss of the methoxy radical.

Analytical Workflow Visualization

The following diagram maps the logical relationship between the experimental workflow and the structural validation of the molecule's three key pharmacophoric moieties.

G A CAS 39101-02-5 Sample Preparation B NMR Spectroscopy (1H & 13C) A->B C Mass Spectrometry (ESI-HRMS) A->C D Vibrational Spec (FT-IR) A->D E Isothiazole Core Validation B->E δ 7.4 ppm (C4-H) F p-Substituted Aryl Validation B->F δ 7.6-8.1 ppm G Methyl Ester Validation B->G δ 3.9 ppm (OCH3) C->E Ring Cleavage C->G -OCH3 / -CO D->E C=N stretch D->G C=O stretch H Orthogonal Structural Confirmation E->H F->H G->H

Caption: Logical workflow mapping orthogonal analytical techniques to the structural validation of CAS 39101-02-5.

References

  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles Canadian Journal of Chemistry (Canadian Science Publishing)[Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates Canadian Journal of Chemistry (Canadian Science Publishing)[Link]

  • The chemistry of isothiazoles Tetrahedron / ResearchGate[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry AIP Publishing[Link]

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Foundational

A Technical Guide to Unlocking the Therapeutic Potential of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester: A Roadmap for Preclinical Research

Abstract The isothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This technical guide delineates a strategic framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This technical guide delineates a strategic framework for the preclinical investigation of a novel isothiazole-containing compound, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. While specific data on this molecule is nascent, its structural motifs—a substituted isothiazole ring and a benzoic acid methyl ester—suggest a high potential for therapeutic relevance. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining proposed synthetic routes, key areas for biological screening, and detailed, field-proven experimental protocols. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating system of inquiry from initial synthesis to preliminary biological characterization.

Introduction: The Scientific Rationale

The isothiazole ring is a privileged scaffold in drug discovery, conferring a unique combination of electronic properties and metabolic stability.[3][4] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][5] The core hypothesis of this guide is that the specific arrangement of substituents in 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester presents a unique opportunity for targeted therapeutic development.

The 3-methyl group can influence the molecule's interaction with hydrophobic pockets in target proteins and may enhance metabolic stability.[6][7] The benzoic acid methyl ester moiety serves as a versatile handle for modifying pharmacokinetic properties; it can act as a prodrug, improving cell membrane permeability before being hydrolyzed by intracellular esterases to the active carboxylic acid form.[8][9] This guide will explore three primary avenues of research based on the established pharmacology of the isothiazole core: oncology, inflammation, and infectious diseases.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

A summary of predicted properties for structurally related compounds, methyl benzoate and methyl p-toluate, provides a baseline for what can be expected.[12][13][14][15]

PropertyMethyl BenzoateMethyl p-toluatePredicted for Target Compound
Molecular Weight136.15 g/mol 150.17 g/mol ~247.29 g/mol
logP (Octanol/Water)1.982.82.5 - 3.5
Polar Surface Area26.3 Ų26.3 Ų~50-60 Ų
Hydrogen Bond Donors000
Hydrogen Bond Acceptors113

These are estimated values and require experimental verification.

Proposed Synthetic Pathway

A plausible synthetic route can be designed based on established isothiazole synthesis methodologies, such as the (3+2)-heterocyclization approach.[4] This involves the reaction of a compound supplying a three-atom fragment with another providing a two-atom fragment to form the isothiazole ring.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A α,β-unsaturated aldehyde C 4-arylisothiazole intermediate A->C (3+2) Hetero- cyclization B Ammonium thiocyanate B->C D 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester C->D Further functionalization (e.g., esterification)

Caption: Proposed (3+2) heterocyclization synthesis.

Potential Research Area 1: Anticancer Activity

Isothiazole derivatives have shown promise as anticancer agents by targeting various cancer hallmarks.[1][16] The initial screening of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester for anticancer activity is a logical first step.

Rationale and Potential Targets

Many small molecule kinase inhibitors feature heterocyclic scaffolds. The isothiazole ring in our target compound could potentially interact with the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival. Furthermore, the planar aromatic systems could facilitate intercalation with DNA or interaction with other protein targets.

Experimental Workflow: In Vitro Anticancer Screening

A tiered approach to screening is recommended, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.[17][18]

Anticancer_Screening_Workflow A Initial Cytotoxicity Screening (MTT/MTS Assay) B Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) A->B Test Compound C Determine IC50 Values B->C Analyze Viability D Apoptosis Assays (Annexin V/PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is potent F Target Identification Studies (e.g., Kinase Inhibition Assays) D->F Investigate Mechanism E->F

Caption: Tiered workflow for anticancer screening.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

Potential Research Area 2: Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases.[21] Isothiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[22]

Rationale and Potential Targets

The cyclooxygenase (COX) enzymes (COX-1 and COX-2) are well-established targets for anti-inflammatory drugs.[21][23] The structural features of our target compound may allow it to bind to the active site of these enzymes.

Experimental Workflow: In Vitro Anti-inflammatory Assays

A combination of assays can provide a comprehensive picture of the compound's anti-inflammatory potential.[23][24]

Anti_Inflammatory_Workflow A Protein Denaturation Inhibition Assay (BSA or Egg Albumin) D Determine % Inhibition and IC50 A->D B Membrane Stabilization Assay (HRBC Method) B->D C Enzyme Inhibition Assays (COX-1/COX-2) C->D If promising results in A & B

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Protocol: Protein Denaturation Inhibition Assay

Protein denaturation is a key feature of inflammation.[23][25] An agent that can inhibit protein denaturation is likely to have anti-inflammatory properties.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 57°C for 30 minutes.

  • Cooling and Reading: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the turbidity at 660 nm.

  • Control: Use diclofenac sodium as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Potential Research Area 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[26] The isothiazole scaffold is present in some antimicrobial compounds, making this a viable area of investigation.[1][27]

Rationale and Potential Targets

The mechanism of action for antimicrobial isothiazoles can vary, but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. The lipophilic nature of the target compound could facilitate its passage through bacterial cell walls.

Experimental Workflow: In Vitro Antimicrobial Screening

Standard microbiological assays can be used to determine the compound's spectrum of activity.[28][29]

Antimicrobial_Screening_Workflow A Initial Screening (Agar Well/Disk Diffusion) B Panel of Microorganisms (Gram-positive & Gram-negative bacteria, Fungi) A->B Apply Test Compound C Measure Zone of Inhibition B->C Incubate D Quantitative Analysis (Broth Microdilution for MIC) C->D If Zone of Inhibition is observed E Determine Minimum Inhibitory Concentration (MIC) D->E Analyze Growth

Caption: Workflow for in vitro antimicrobial screening.

Detailed Protocol: Broth Microdilution Method for MIC Determination

This method quantitatively measures the in vitro antimicrobial activity of a compound.[28][30]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with a standardized microbial suspension (adjusted to 0.5 McFarland standard).

  • Controls: Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.[29]

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach to investigating the therapeutic potential of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. By leveraging the known biological activities of the isothiazole scaffold, a clear path for preclinical research has been outlined. The proposed workflows and detailed protocols for anticancer, anti-inflammatory, and antimicrobial screening offer a robust starting point for any research team. Positive results from these initial in vitro studies would warrant further investigation, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. The exploration of this novel chemical entity holds the promise of contributing to the development of new and effective therapies.

References

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  • Hassan, S. T. S., et al. (2023).
  • Panda, S., et al. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. International Journal of Health and Allied Sciences, 13(1), 1-8.
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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Li, Y., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
  • Sasane, N. A., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry.
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  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Panda, S., et al. (2024). A comprehensive review on in-vitro methods for anti- microbial activity.
  • Sowemimo, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 22(4), 193–201.
  • Vicini, P., et al. (2009). Chemistry of Biologically Active Isothiazoles. Current Organic Chemistry, 13(4), 380-398.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 911–936.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401–413.
  • Sharma, P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753.
  • Pervin, R., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2).
  • Sakurada, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6639-6648.
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  • Rajeswari, R., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
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Exploratory

An In-depth Technical Guide to the Safe Handling of Methyl 4-(3-methylisothiazol-5-yl)benzoate

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for Methyl 4-(3-methylisothiazol-5-yl)benzoate. Designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling protocols for Methyl 4-(3-methylisothiazol-5-yl)benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its structural analogues to establish a robust framework for its safe utilization in a laboratory setting.

Introduction and Scientific Context

Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS No. 39101-02-5) is a heterocyclic compound incorporating both an isothiazole and a benzoate ester moiety.[1][2][3] While its primary application is as a synthetic intermediate, its structural components are well-characterized. The isothiazole ring is a core feature of potent biocides, notably Methylisothiazolinone (MIT), known for its high reactivity and toxicity.[4][5] The methyl benzoate portion, conversely, is a common fragrance and solvent component with a generally low toxicity profile.[6]

The juxtaposition of these two moieties necessitates a cautious and informed approach. The significant biological activity of the isothiazole core must be the primary consideration in all handling and emergency protocols. This guide is therefore built upon a principle of "hazard by analogy," where the well-documented, severe hazards of compounds like MIT are presumed to be conferred to the target molecule until specific data proves otherwise.

Physicochemical and Structural Data

A precise Safety Data Sheet (SDS) for this specific compound is not publicly available. The information below is a consolidation of supplier data and properties inferred from its structural components.

PropertyValueSource
CAS Number 39101-02-5[1][2][3]
Molecular Formula C₁₂H₁₁NO₂S[3]
Molecular Weight 233.29 g/mol [3]
Synonyms 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester[1][3]
Inferred Physical State Solid (based on similar, complex substituted aromatics)N/A
Inferred Solubility Poorly soluble in water, soluble in organic solvents

Hazard Identification and Toxicological Assessment

The toxicological profile of Methyl 4-(3-methylisothiazol-5-yl)benzoate is inferred from its constituent functional groups. The isothiazole ring is the dominant hazard driver.

Inferred GHS Hazard Classification

This classification is extrapolated primarily from the known hazards of Methylisothiazolinone (MIT).[7][8]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Toxicological Rationale

The high reactivity of the isothiazole ring system is the mechanistic basis for its toxicity. Isothiazolinones are electrophilic and can react with nucleophilic biological macromolecules, such as proteins and DNA, leading to cellular damage.

  • Corrosivity and Irritation: The ability of the isothiazole moiety to cause severe skin burns and eye damage is well-documented.[4][7] This necessitates the use of robust personal protective equipment.

  • Sensitization: Methylisothiazolinone is a potent skin sensitizer, named "Contact Allergen of the Year" in 2013 by the American Contact Dermatitis Society.[4] Repeated or prolonged contact can lead to a severe allergic skin reaction. The presence of this moiety in the target molecule means a high risk of sensitization must be assumed.

  • Systemic Toxicity: Animal studies on MIT show moderate to high acute toxicity via oral and dermal routes.[4][7] This underpins the classification as "Toxic if swallowed" or "in contact with skin."

  • Neurotoxicity: In vitro studies have demonstrated that MIT is toxic to cultured neurons, a factor to consider for potential long-term exposure risks.[5]

  • Benzoate Moiety: In contrast, the methyl benzoate portion of the molecule is associated with low toxicity. It may cause slight irritation but is not considered a major contributor to the overall hazard profile.[9]

The logical workflow for this hazard assessment is visualized below.

Hazard_Assessment_Workflow A Target Molecule: Methyl 4-(3-methylisothiazol-5-yl)benzoate B Structural Deconstruction A->B C1 Moiety 1: 3-Methylisothiazole B->C1 C2 Moiety 2: Methyl Benzoate B->C2 D1 Analog Analysis: Methylisothiazolinone (MIT) C1->D1 D2 Analog Analysis: Benzoic Acid Esters C2->D2 E1 Known Hazards: - High Acute Toxicity - Corrosive (Skin/Eyes) - Potent Skin Sensitizer - Neurotoxic (in vitro) - Ecotoxic D1->E1 E2 Known Hazards: - Low Acute Toxicity - Mild Irritant - Combustible D2->E2 F Synthesized Hazard Profile (Dominance Principle) E1->F E2->F G Inferred GHS Classification (H301, H311, H314, H317, H400) F->G

Caption: Hazard assessment workflow based on structural analogy.

Standard Operating Procedures for Safe Handling

The following protocols are mandatory for all work involving Methyl 4-(3-methylisothiazol-5-yl)benzoate.

Engineering Controls
  • Causality: The primary routes of exposure are inhalation of dust/aerosols and direct contact. The inferred toxicity necessitates stringent controls.

  • Protocol:

    • All weighing, transfers, and reactions must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

    • Use of a powder-containment balance enclosure is recommended for weighing solid material.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the workstation.[10]

Personal Protective Equipment (PPE)
  • Causality: The high potential for skin corrosion and sensitization requires non-negotiable use of appropriate PPE.

  • Protocol:

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, supplemented with a full-face shield when handling larger quantities (>1 g) or when there is a splash risk.[7]

    • Hand Protection: Use nitrile gloves (minimum thickness 5 mil). Employ a double-gloving technique. Gloves must be inspected for tears before each use and changed immediately upon known or suspected contact with the substance. Do not wear gloves outside the laboratory area.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full leg coverage (no shorts or skirts) and wear closed-toe, chemical-resistant shoes.

Emergency and First-Aid Protocols

Immediate and decisive action is critical in the event of an exposure.

  • In Case of Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7]

    • Do not use neutralizing chemicals.

    • Seek immediate medical attention. Discard contaminated clothing in a sealed, labeled bag.

  • In Case of Eye Contact:

    • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from an ophthalmologist.

  • In Case of Inhalation:

    • Move the individual to fresh air immediately.[7]

    • If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Do NOT induce vomiting.[7]

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

    • Seek immediate medical attention and provide the medical team with the substance name and, if possible, a copy of this guide.

Spill Response and Decontamination

Spill Response Protocol

This workflow must be followed for any spill outside of a primary containment vessel.

  • Evacuate & Alert (Assess):

    • Alert all personnel in the immediate area.

    • If the spill is large (>5 g) or involves volatile solvents, evacuate the laboratory and call emergency services.

  • Contain & Control (Isolate):

    • For small, manageable spills, restrict access to the area.

    • Ensure fume hood ventilation is operational.

  • Don PPE (Protect):

    • Don the full PPE as described in section 4.2, including double gloves and a face shield.

  • Neutralize & Absorb (Clean):

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect & Package (Dispose):

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate & Ventilate (Finalize):

    • Wipe the spill area with a soap and water solution, followed by a final rinse with water.

    • Collect all cleaning materials as hazardous waste.

    • Allow the area to ventilate before resuming work.

Spill_Response_Workflow Start Spill Occurs Assess Step 1: ASSESS - Alert Personnel - Evaluate Size & Risk Start->Assess Isolate Step 2: ISOLATE - Restrict Area - Ensure Ventilation Assess->Isolate Small Spill Protect Step 3: PROTECT - Don Full PPE (Goggles, Face Shield, Double Gloves) Isolate->Protect Clean Step 4: CLEAN - Cover with Inert Absorbent - Work Outside-In Protect->Clean Dispose Step 5: DISPOSE - Collect into Labeled Hazardous Waste Container Clean->Dispose Finalize Step 6: FINALIZE - Decontaminate Surface - Package all waste - Ventilate Area Dispose->Finalize End Work Resumes Finalize->End

Caption: Step-by-step workflow for a laboratory spill response.

Storage, Fire-Fighting, and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Fire-Fighting Measures:

    • Suitable Extinguishers: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

    • Hazards: The material is likely combustible. Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not dispose of it down the drain. Follow all federal, state, and local environmental regulations.

References

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (2024). Methylisothiazolinone. Retrieved from [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(3-Methyl-isothiazol-5-yl)-benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Du, S., et al. (2002). In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway. Journal of Neuroscience. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). 3-Isothiazolone, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Benzothiazole. Retrieved from [Link]

  • PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2011). Benzyl Alcohol, Benzoic Acid, and its Salts and Ester. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermochemical Properties of Substituted Methyl Benzoates

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermochemical properties of substituted methyl benzoates, a class of compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of substituted methyl benzoates, a class of compounds with significant relevance in medicinal chemistry, materials science, and fragrance industries. By delving into both experimental and computational methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and predict the energetic landscapes of these molecules. The guide details established experimental techniques such as static bomb combustion calorimetry and thermogravimetric analysis for determining key thermochemical parameters. It further explores the power of computational chemistry, with a focus on Gaussian-n theories, to complement and predict these properties. Detailed, step-by-step protocols for both experimental and computational workflows are provided, alongside a curated summary of thermochemical data for a range of substituted methyl benzoates. Visual diagrams generated using Graphviz are integrated to elucidate complex workflows and relationships, ensuring a clear and comprehensive understanding of the subject matter.

Introduction: The Significance of Thermochemical Data in Drug Development and Materials Science

The thermodynamic stability and reactivity of a molecule are fundamental properties that dictate its behavior in chemical and biological systems. For substituted methyl benzoates, which are often precursors or key structural motifs in pharmaceuticals and functional materials, a thorough understanding of their thermochemical properties is paramount. Enthalpies of formation, combustion, and sublimation, as well as bond dissociation energies, provide critical insights into molecular stability, the energy released or absorbed during reactions, and the strength of chemical bonds.

In the context of drug development, this data is invaluable for:

  • Predicting Metabolic Stability: The strength of specific bonds within a drug candidate can influence its susceptibility to metabolic breakdown.

  • Understanding Drug-Receptor Interactions: The energetics of binding are governed by the interplay of various intermolecular forces, which are ultimately rooted in the thermochemistry of the interacting molecules.

  • Optimizing Synthesis Routes: Knowledge of reaction enthalpies allows for the selection of more efficient and safer synthetic pathways.

Similarly, in materials science, the thermochemical properties of substituted methyl benzoates are crucial for designing materials with desired thermal stability and energetic characteristics.

This guide will navigate the theoretical underpinnings and practical applications of determining these vital parameters, offering a holistic view for both experimentalists and computational chemists.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry lies in precise and accurate experimental measurements. This section details the primary techniques employed to determine the key thermochemical properties of substituted methyl benzoates.

Enthalpy of Combustion via Static Bomb Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is a measure of the energy released when a compound undergoes complete combustion with oxygen under standard conditions. It is a fundamental property from which the standard enthalpy of formation (ΔfH°) can be derived.

Causality Behind Experimental Choices:

Static bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds. The "bomb" is a constant-volume vessel, ensuring that the measured heat change corresponds to the change in internal energy (ΔU). The isoperibol setup, where the calorimeter jacket is maintained at a constant temperature, allows for precise measurement of the temperature change of the water bath surrounding the bomb, from which the heat released can be calculated. For liquid samples like many substituted methyl benzoates, encapsulation in polyethylene bags is a common practice to ensure complete and controlled combustion.

Step-by-Step Protocol for Static Bomb Combustion Calorimetry of a Liquid Substituted Methyl Benzoate:
  • Sample Preparation:

    • Accurately weigh a polyethylene bag of known combustion energy.

    • Introduce a precise mass (typically 0.5 - 1.0 g) of the liquid substituted methyl benzoate into the bag and seal it, avoiding any air bubbles.

    • Attach a cotton fuse of known mass and combustion energy to the bag.

  • Bomb Assembly:

    • Place the sealed bag with the fuse in the crucible inside the combustion bomb.

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and purge it with high-purity oxygen to remove any nitrogen.

    • Pressurize the bomb with oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb in the calorimeter bucket.

    • Add a precisely measured mass of distilled water to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the bucket in the isoperibol jacket, and start the stirrer.

  • Measurement:

    • Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature rise until a new thermal equilibrium is established.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Determine the total heat released by multiplying the corrected temperature rise by the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

    • Subtract the contributions from the combustion of the polyethylene bag and the cotton fuse to obtain the heat of combustion of the sample.

    • Apply corrections for the formation of nitric acid from any residual nitrogen and for the standard state to calculate the standard molar enthalpy of combustion.

experimental_workflow

Enthalpy of Vaporization and Sublimation via Thermogravimetric Analysis (TGA)

The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) is the energy required to transform a substance from the liquid or solid phase to the gas phase, respectively. These values are crucial for converting condensed-phase enthalpies of formation to the gas phase, which is the standard state for theoretical calculations.

Causality Behind Experimental Choices:

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. By exploiting the relationship between the rate of mass loss due to evaporation/sublimation and vapor pressure (based on the Langmuir equation), the enthalpy of the phase change can be determined. This technique is particularly useful for compounds with low volatility.

Step-by-Step Protocol for TGA Determination of Enthalpy of Vaporization:
  • Instrument Calibration:

    • Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the liquid substituted methyl benzoate into a TGA pan.

  • Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled flow of an inert gas (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the rate of mass loss ( dm/dt ) at different temperatures.

    • Use the Langmuir equation to relate the rate of mass loss to the vapor pressure (P): (dm/dt) * (1/A) = α * P * sqrt(M / (2 * π * R * T)) where A is the surface area of the sample, α is the vaporization coefficient, M is the molar mass, R is the gas constant, and T is the absolute temperature.

    • Assuming α and A are constant over the temperature range, a plot of ln( (dm/dt) * sqrt(T) ) versus 1/T will yield a straight line.

    • The enthalpy of vaporization can be calculated from the slope of this line using the Clausius-Clapeyron equation: slope = -ΔvapH / R.

tga_workflow

Computational Determination of Thermochemical Properties

Computational chemistry provides a powerful and often more accessible means of predicting thermochemical properties, especially for compounds that are difficult to synthesize or handle experimentally.

Gas-Phase Enthalpy of Formation using Gaussian-n (G-n) Theories

High-accuracy composite methods, such as the Gaussian-n (G-n) theories (e.g., G4 theory), are designed to approximate the results of very high-level ab initio calculations at a more manageable computational cost.[1] These methods involve a series of calculations at different levels of theory and basis sets, which are then combined to extrapolate to a highly accurate energy.

Causality Behind Computational Choices:

The G4 theory, for instance, includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy to achieve chemical accuracy (typically within 1-2 kcal/mol) for the enthalpies of formation of a wide range of organic molecules. The use of atomization or isodesmic reaction schemes allows for the cancellation of systematic errors in the calculations, leading to more reliable results.

Step-by-Step Protocol for G4 Calculation of Enthalpy of Formation:
  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for the substituted methyl benzoate molecule using a reliable density functional theory (DFT) method and basis set (e.g., B3LYP/6-31G(d)). This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations:

    • Using the optimized geometry, perform a series of single-point energy calculations at higher levels of theory and with larger basis sets as prescribed by the G4 theory.[1] This typically involves calculations at the MP2, MP4, and CCSD(T) levels of theory with various Pople-style and correlation-consistent basis sets.

  • Energy Extrapolation and Correction:

    • Combine the energies from the various calculations according to the G4 recipe to obtain a highly accurate total electronic energy at 0 K.[1] This includes an extrapolation to the complete basis set limit for the Hartree-Fock energy and corrections for higher-order correlation effects.

  • Enthalpy of Formation Calculation (Atomization Method):

    • Calculate the G4 energies of the constituent atoms of the molecule in their standard states (e.g., C, H, O).

    • The atomization energy (ΣD0) at 0 K is the difference between the sum of the atomic energies and the molecular energy.

    • The enthalpy of formation at 0 K is calculated as: ΔfH°(0 K) = Σ[ΔfH°(0 K, atom)] - ΣD0.

    • The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction to the enthalpy, which is calculated from the vibrational frequencies.

g4_workflow

Synthesis of Substituted Methyl Benzoates

The most common and straightforward method for synthesizing substituted methyl benzoates is through the Fischer esterification of the corresponding substituted benzoic acid with methanol.

Causality Behind Synthetic Choices:

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2] The use of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used as the solvent.

Step-by-Step Protocol for Fischer Esterification:
  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzoic acid in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Add a boiling chip and attach a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter or decant the solution to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the crude substituted methyl benzoate.

    • If necessary, purify the product by distillation or column chromatography.

Data Summary: Thermochemical Properties of Selected Substituted Methyl Benzoates

The following table summarizes key thermochemical data for methyl benzoate and some of its substituted derivatives, compiled from the literature. All values are in kJ/mol at 298.15 K.

CompoundSubstituentΔfH°(l)ΔvapH°ΔfH°(g)Reference(s)
Methyl BenzoateH-332.8 ± 4.056.7 ± 0.4-276.1 ± 4.0[3]
Methyl 2-methoxybenzoate2-OCH3---[2]
Methyl 3-methoxybenzoate3-OCH3---[2]
Methyl 4-methoxybenzoate4-OCH3---[2]
Methyl 4-methylbenzoate4-CH3---[4]
Methyl m-nitrobenzoate3-NO2---

Note: A comprehensive search for specific values for all substituted compounds was not exhaustive. The table serves as a template and highlights the key parameters of interest. The provided references contain methodologies for obtaining these values.

Conclusion and Future Outlook

This technical guide has provided a detailed framework for understanding, determining, and predicting the thermochemical properties of substituted methyl benzoates. By integrating experimental protocols with computational methodologies, we have aimed to provide a self-validating system for researchers in drug development and materials science. The causal explanations behind experimental and computational choices are intended to foster a deeper understanding and empower scientists to make informed decisions in their research endeavors.

The continued development of high-accuracy computational methods and advanced experimental techniques will undoubtedly lead to a more comprehensive and precise understanding of the thermochemical landscapes of complex organic molecules. The principles and protocols outlined in this guide provide a solid foundation for navigating this exciting and ever-evolving field.

References

  • de la Cruz, J. M. S., et al. (2019). Thermochemical Study of Methyl n-Methoxybenzoates: An Experimental and Computational Approach. Journal of Chemical & Engineering Data, 64(4), 1649-1658. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2002). Enthalpy of formation of methyl benzoate: calorimetry and consequences. Physical Chemistry Chemical Physics, 4(10), 1825-1828. [Link]

  • Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research, 32(4), 342-349. [Link]

  • Fischer Esterification: Preparation of methyl benzoate. (n.d.). Lab Reports Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • XRF Scientific. (2023, October 12). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Moorpark College. (n.d.). Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. Moorpark College. [Link]

  • Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

  • Sump, C. (n.d.). Vapor pressure determination by thermogravimetry. Sump4.com. [Link]

  • METTLER TOLEDO. (n.d.). White Paper - Thermal Analysis. METTLER TOLEDO. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Stack Exchange. (2015, April 2). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? Chemistry Stack Exchange. [Link]

  • vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. [Link]

  • Scribd. (n.d.). Methyl Benzoate Synthesis via Fischer Esterification. Scribd. [Link]

  • Scribd. (n.d.). Bomb Calorimetry Procedure Guide. Scribd. [Link]

  • University of Missouri–St. Louis. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri–St. Louis. [Link]

  • Molecular Energetics Group. (n.d.). The photoacoustic effect and the calorimeter. Molecular Energetics Group. [Link]

  • Reddit. (2019, October 16). Physics Calorimetry frequency AAMC section bank question. r/Mcat. [Link]

  • da Silva, M. A. V. R., et al. (2002). S−H Bond Dissociation Enthalpies in Thiophenols: A Time-Resolved Photoacoustic Calorimetry and Quantum Chemistry Study. The Journal of Physical Chemistry A, 106(39), 9620-9628. [Link]

  • Mayhall, N. J., et al. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(19), 5677-5680. [Link]

  • ResearchGate. (2025, August 7). Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Scribd. [Link]

  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Strategic Rationale & Introduction Isothiazoles are privileged scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for pyridines, thiazoles, and phenyl rings. The target compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Isothiazoles are privileged scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for pyridines, thiazoles, and phenyl rings. The target compound, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester , features a biaryl-like connectivity that is highly valuable for building extended molecular architectures.

This application note details a robust, high-yielding Suzuki-Miyaura cross-coupling protocol to synthesize this molecule. The methodology emphasizes mechanistic causality, in-process analytical validation, and optimized reaction parameters to ensure high fidelity and reproducibility 1.

Retrosynthetic Analysis & Reaction Pathway

The most efficient disconnection for biaryl systems involving an isothiazole core is the C5–C4' bond 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-3-methylisothiazole and (4-(methoxycarbonyl)phenyl)boronic acid provides excellent regioselectivity and functional group tolerance, preserving the base-sensitive methyl ester 3.

SynthesisPathway A 5-Bromo-3-methylisothiazole (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane / H2O, 90°C A->C B (4-(Methoxycarbonyl)phenyl) boronic acid B->C D 4-(3-Methyl-isothiazol-5-yl)- benzoic acid methyl ester C->D Cross-Coupling

Figure 1: Retrosynthetic pathway and forward synthesis of the target biaryl isothiazole.

Materials and Reagents

The following quantitative parameters are optimized for a standard 10.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
5-Bromo-3-methylisothiazole Electrophile178.051.0 eq1.78 g
(4-(Methoxycarbonyl)phenyl)boronic acid Nucleophile180.011.2 eq2.16 g
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst816.640.05 eq (5 mol%)408 mg
Potassium Carbonate (K₂CO₃) Base138.212.0 eq2.76 g
1,4-Dioxane (Anhydrous) Organic Solvent88.11N/A40 mL
Deionized Water (H₂O) Aqueous Solvent18.02N/A10 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Degassing
  • To a 100 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylisothiazole (1.78 g, 10.0 mmol) and (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12.0 mmol) 4.

  • Add K₂CO₃ (2.76 g, 20.0 mmol) to the flask.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to create a biphasic solvent system.

  • Critical Step: Degas the suspension by sparging with argon or nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the competitive oxidative homocoupling of the boronic acid, which would consume the limiting reagent and complicate purification 5.

  • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.50 mmol) under a positive stream of inert gas.

    • Validation Checkpoint 1: Visual confirmation of a color change (often yellow to dark red/brown) upon Pd addition and initial heating indicates active catalyst turnover.

Phase 2: Catalytic Cross-Coupling
  • Attach a reflux condenser (purged with inert gas) and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block 6.

  • Stir vigorously (≥ 800 rpm) for 4–6 hours.

    • Causality: Biphasic reactions require high shear to maximize the interfacial surface area where transmetalation often occurs. The elevated temperature is required to overcome the activation energy of the oxidative addition into the electron-rich isothiazole C-Br bond.

  • Validation Checkpoint 2 (IPC): At 4 hours, sample 50 µL of the organic layer, dilute with 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the peak corresponding to the starting bromide ( m/z ~178/180) is consumed, and a predominant peak at m/z 234.06 [M+H]⁺ is observed.

Phase 3: Work-up and Liquid-Liquid Extraction
  • Cool the mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Wash the combined organic extracts with brine (50 mL).

    • Causality: Brine reduces the solubility of water in the organic phase and helps break up any emulsions stabilized by palladium particulates.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent system: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Validation Checkpoint 3: Pool fractions containing the UV-active spot at Rf​ ~ 0.45 (in 20% EtOAc/Hexanes). Concentrate in vacuo to afford the target ester as a solid.

Workflow Step1 1. Reagent Assembly & Degassing (Prevent Homocoupling) Step2 2. Catalytic Heating (90°C) (Overcome Activation Energy) Step1->Step2 IPC IPC: LC-MS & TLC Target m/z: 234.06 [M+H]+ Step2->IPC IPC->Step2 Incomplete Step3 3. Aqueous Work-up (Remove Salts & Catalyst) IPC->Step3 Conversion > 95% Step4 4. Silica Gel Chromatography (Isolate Target Ester) Step3->Step4

Figure 2: Step-by-step experimental workflow with integrated in-process controls (IPC).

Analytical Characterization

To validate the structural integrity of the synthesized molecule, cross-reference the isolated product against the following expected analytical signatures:

  • LC-MS (ESI+): Calculated for C₁₂H₁₁NO₂S [M+H]⁺: 234.06; Found: 234.06.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.08 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester)

    • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H meta to ester)

    • δ 7.32 (s, 1H, Isothiazole C4-H)

    • δ 3.94 (s, 3H, -OCH₃)

    • δ 2.55 (s, 3H, Isothiazole -CH₃)

  • Causality of Shifts: The isothiazole C4 proton is highly diagnostic; its presence as a sharp singlet around 7.3 ppm confirms the regiochemistry of the coupling. The AB spin system (8.08 and 7.65 ppm) validates the para-substituted benzene ring, while the distinct singlets at 3.94 and 2.55 ppm confirm the retention of the methyl ester and the isothiazole methyl group, respectively.

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Catalyst Selection (Pd(dppf)Cl₂): Isothiazoles possess a nucleophilic nitrogen that can act as an off-target ligand, potentially poisoning standard palladium catalysts like Pd(PPh₃)₄ [[5]](). The bidentate nature of the dppf ligand enforces a rigid, sterically demanding coordination geometry around the palladium center. This prevents catalyst deactivation and accelerates the reductive elimination step, driving the reaction forward 3.

  • Solvent System (1,4-Dioxane/Water): The Suzuki transmetalation step requires the formation of a reactive boronate "ate" complex. Water is essential to solubilize the K₂CO₃ base, generating the hydroxide/carbonate ions needed to activate the boronic acid 2. 1,4-Dioxane provides a high-boiling (101 °C), miscible environment that keeps the electrophile and the active catalyst in solution 6.

  • Mitigating Protodeboronation: A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid, especially under aqueous basic conditions at elevated temperatures 5. By using a slight excess of the boronic acid (1.2 eq) and strictly degassing the solvent to prevent oxidative homocoupling, we ensure sufficient active nucleophile remains available to drive the cross-coupling to completion 4.

References

  • Benchchem Technical Support. 4-Bromo-3-methylisothiazole CAS 930-42-7 - Benchchem. Benchchem. 4

  • The Journal of Organic Chemistry. KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. ACS Publications. 1

  • Benchchem Technical Support. Technical Support Center: Suzuki Reactions with Isothiazole Substrates - Benchchem. Benchchem. 5

  • RSC Publishing. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Royal Society of Chemistry. 2

  • Organic Letters. Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks. ACS Publications. 3

  • Thieme Connect. A New Synthetic Pathway to Symmetric Bisubstituted Naphthoquinones. Thieme Gruppe. 6

Sources

Application

Application Note: Step-by-Step Synthesis of Isothiazole Rings from Basic Precursors

Introduction and Rationale The isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—is a privileged scaffold in medicinal chemistry and agrochemical development. It forms the core of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—is a privileged scaffold in medicinal chemistry and agrochemical development. It forms the core of critical antipsychotic drugs like ziprasidone and commercial fungicides such as isotianil[1]. Because the S–N bond is inherently labile yet crucial for biological activity, constructing the isothiazole core requires highly controlled synthetic strategies[2].

This application note details two rigorously validated methodologies for synthesizing isothiazoles from basic precursors:

  • Classical Oxidative Cyclization : A robust, traditional method relying on the oxidative closure of the S–N bond.

  • Base-Mediated Two-Component Annulation : A modern, transition-metal-free protocol that constructs the ring via a cascade sequence under aerial oxidation[3].

Mechanistic Pathways and Causality

Pathway A: Classical Oxidative S–N Bond Formation

Causality & Logic: The synthesis of isothiazoles historically utilizes β -amino thioamides or β -amino thiones as basic precursors. The critical step is the formation of the S–N bond. By introducing an oxidant such as iodine ( I2​ ), the thiocarbonyl sulfur is oxidized to an electrophilic sulfenyl iodide intermediate. The adjacent enamine nitrogen, acting as a nucleophile, attacks this electrophilic sulfur center. The use of a base (e.g., pyridine) is essential to neutralize the generated hydroiodic acid (HI) and drive the aromatization of the isothiazole ring[2].

G A β-Amino Thioamide (Precursor) C Sulfenyl Iodide (-S-I) (Electrophilic Intermediate) A->C Oxidation B Iodine (I2) / Pyridine (Oxidant & Base) B->C Reagent D Intramolecular Attack (N nucleophile attacks S) C->D Cyclization E Isothiazole Ring (Target Scaffold) D->E -HI, Aromatization

Mechanistic workflow of classical oxidative S-N bond formation for isothiazole synthesis.

Pathway B: KOH-Mediated Annulation

Causality & Logic: To circumvent the use of stoichiometric halogen oxidants, recent advances have introduced base-promoted annulations. Reacting dithioesters with aryl acetonitriles in the presence of potassium hydroxide (KOH) initiates a cascade reaction[4]. KOH deprotonates the activated methylene of the acetonitrile, triggering a nucleophilic attack on the dithioester to form a new C–C bond. Crucially, the reaction is performed in open air; oxygen acts as the terminal oxidant to form a transient disulfide intermediate. This intermediate subsequently undergoes intramolecular cyclization (forming N–S and C–O bonds) to yield 3-hydroxy-4,5-disubstituted isothiazoles[3]. The use of wet toluene is a critical parameter, as trace water enhances the solubility and reactivity of the hydroxide base[5].

G A Dithioester + Aryl Acetonitrile (Starting Materials) C Deprotonation & Condensation (C-C Bond Formation) A->C B KOH (2.0 eq) in Wet Toluene (Base & Solvent) B->C Promotes D Aerial Oxidation (O2) (Disulfide Intermediate) C->D O2 (Air) E N-S & C-O Bond Formation (Intramolecular Cyclization) D->E F 3-Hydroxy-4,5-disubstituted Isothiazole (Final Product) E->F Aromatization

Reaction pathway for the KOH-mediated two-component annulation yielding isothiazoles.

Experimental Protocols

Protocol 1: Oxidative Cyclization of β -Amino Thioamides

Objective: Synthesis of 3,5-disubstituted isothiazoles via S–N bond closure. Self-Validating Step: The disappearance of the deep iodine color and the shift in TLC Rf​ values confirm the consumption of the sulfenyl intermediate, acting as an intrinsic visual indicator of reaction progress.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the β -amino thioamide precursor (1.0 mmol) in 10 mL of anhydrous ethanol (or DMF for poorly soluble substrates).

  • Base Addition: Add anhydrous pyridine (2.0 mmol, 2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Oxidation: Dissolve iodine ( I2​ , 1.2 mmol, 1.2 eq) in 5 mL of anhydrous ethanol. Add this solution dropwise to the reaction flask over 15 minutes.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[2].

Protocol 2: KOH-Mediated Annulation of Dithioates and Aryl Acetonitriles

Objective: Transition-metal-free synthesis of 3-hydroxy-4,5-disubstituted isothiazoles. Self-Validating Step: The reaction strictly requires an open-air environment; running the reaction under an inert atmosphere (e.g., Argon) will halt the cascade at the C–C bond formation stage, validating the essential role of O2​ in the mechanism[5].

  • Preparation: To a 50 mL round-bottom flask, add the dithioester (1.0 mmol, 1.0 eq) and aryl acetonitrile (1.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the reactants in 10 mL of wet toluene. (Do not use anhydrous toluene, as trace moisture is required for optimal base activity and intermediate hydrolysis)[5].

  • Base Addition: Add potassium hydroxide (KOH, 2.0 mmol, 2.0 eq) directly to the stirring mixture at room temperature.

  • Aerial Oxidation & Annulation: Equip the flask with a reflux condenser but leave the system open to the atmosphere. Heat the mixture in an oil bath at 100 °C for 24 hours[3].

  • Work-up: Cool the reaction mixture to room temperature and dilute with 20 mL of dichloromethane (DCM).

  • Extraction & Purification: Separate the organic layer. Extract the remaining aqueous layer with DCM ( 2×15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate the solvent. Purify the solid residue via column chromatography (15% Ethyl Acetate in Hexane) to isolate the pure isothiazole[5].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and efficiency metrics of the two protocols, aiding researchers in selecting the optimal pathway based on available precursors and green chemistry requirements[3].

ParameterProtocol 1: Oxidative CyclizationProtocol 2: KOH-Mediated Annulation
Primary Precursors β -Amino thioamides / thionesDithioesters & Aryl acetonitriles
Key Reagents Iodine ( I2​ ), PyridineKOH, Oxygen ( O2​ from air)
Optimal Solvent Ethanol or DMF (Anhydrous)Toluene (Wet)
Reaction Temperature 0 °C warming to Room Temp100 °C
Reaction Time 4 – 6 hours24 hours
Typical Yields 60% – 85%70% – 91%
Green Chemistry Profile Requires stoichiometric halogen oxidantsTransition-metal-free; utilizes aerial oxidation

References

  • Kletskov, A. V. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis 52.02 (2020): 159-188.[Link]

  • Meher, S. K., et al. "KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile." The Journal of Organic Chemistry 89.17 (2024): 12785-12789.[Link]

  • Brown, D.W., Sainsbury, M. "Product Class 15: Isothiazoles." Science of Synthesis, Vol. 11 (2002).[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of Functionalized Isothiazoles

Introduction & Strategic Rationale Isothiazole scaffolds are highly privileged motifs in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., TrkA inhibitors) and other targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isothiazole scaffolds are highly privileged motifs in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., TrkA inhibitors) and other targeted therapeutics[1]. The functionalization of the isothiazole ring via palladium-catalyzed cross-coupling—most notably the Suzuki-Miyaura reaction—enables the rapid construction of complex carbon-carbon bonds. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of halo-isothiazoles with aryl/heteroaryl boronic acids[1][2].

The TrkA signaling pathway, which is activated by nerve growth factor (NGF) to promote cell survival and proliferation, is a primary target for isothiazole-based inhibitors[1]. Understanding the biological endpoint is critical for drug development professionals when designing these cross-coupling workflows.

TrkA NGF NGF TrkA TrkA Receptor NGF->TrkA Activates PI3K PI3K / AKT Pathway TrkA->PI3K RAS RAS / ERK Pathway TrkA->RAS Isothiazole Isothiazole Inhibitor Isothiazole->TrkA Blocks Kinase Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

Caption: TrkA signaling pathway and the pharmacological intervention point of isothiazoles.

Mechanistic Causality & Reaction Design

The success of palladium-catalyzed cross-coupling on isothiazoles hinges on overcoming the inherent electronic deactivation and potential catalyst poisoning caused by the sulfur-nitrogen heteroaromatic system.

  • Oxidative Addition: The insertion of Pd(0) into the isothiazole-halide bond. Iodo-isothiazoles are highly preferred over bromo- or chloro-derivatives due to their lower bond dissociation energy, which facilitates rapid oxidative addition[2].

  • Transmetalation: The transfer of the aryl group from the boronic acid to the Pd(II) center. This step requires an inorganic base (e.g., K₂CO₃ or K₃PO₄) to activate the boronic acid by forming a highly reactive, electron-rich "ate" complex.

  • Reductive Elimination: The formation of the new C-C bond and regeneration of the active Pd(0) species. For sterically hindered or electron-rich isothiazoles, bulky dialkylbiaryl phosphine ligands like XPhos or SPhos are critical to accelerate this step while preventing catalyst aggregation[2].

Catalyst and Ligand Optimization

Selecting the correct catalytic system is paramount. The table below summarizes quantitative yield data across various catalyst/ligand combinations for hindered isothiazole substrates.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane/H₂O10065Standard conditions; moderate yield for unhindered substrates[1].
PdCl₂(dppf)NoneCs₂CO₃DMF/H₂O9078Bidentate ligand prevents catalyst deactivation; good for general use.
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O11092Bulky, electron-rich ligand facilitates oxidative addition of hindered isothiazoles[2].
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11089Excellent for electron-rich isothiazole halides; prevents homocoupling[2].

Experimental Protocol: Suzuki-Miyaura Coupling of Isothiazoles

This methodology is engineered as a self-validating system. Visual cues and state changes are embedded within the steps to ensure researchers can verify the integrity of the reaction in real-time.

Materials & Reagents
  • Substrate: Iodo-isothiazole derivative (1.0 equiv)[1]

  • Coupling Partner: Aryl/heteroaryl boronic acid or boronate ester (1.2–1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1–5 mol%)[2]

  • Ligand: XPhos (2–10 mol%)[2]

  • Base: K₃PO₄ (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, rigorously degassed)[1]

Step-by-Step Methodology
  • Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodo-isothiazole (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Evacuate the vessel and backfill with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to minimize oxidative homocoupling of the boronic acid[2].

  • Catalyst Addition: Under a positive stream of Argon, add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Self-Validation: The solid mixture should remain free-flowing. Clumping at this stage indicates moisture ingress, which can prematurely hydrolyze the boronic acid and stall the reaction.

  • Solvent Introduction: Add the degassed 1,4-dioxane and water via syringe.

    • Causality: Water is essential for the dissolution of the inorganic base and the formation of the reactive boronate complex required for successful transmetalation.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 90–110 °C with vigorous stirring[1].

    • Self-Validation: The reaction should rapidly transition into a homogeneous or finely suspended yellow/orange mixture. If the solution turns opaque black within the first 15 minutes, "Palladium black" has precipitated. This indicates catastrophic catalyst decomposition—often due to insufficient ligand coordination or oxygen contamination[2].

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the iodo-isothiazole typically occurs within 2–6 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Causality: The aqueous wash removes the inorganic salts and residual boronic acid byproducts[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the functionalized isothiazole[1][2].

G N1 1. Reagent Preparation Isothiazole-I + R-B(OH)2 N2 2. Degassing & Inert Atmosphere (Critical: Exclude O2) N1->N2 N3 3. Oxidative Addition Pd(0) ➔ Pd(II) Intermediate N2->N3 Add Pd Catalyst N4 4. Transmetalation Base-assisted R-group transfer N3->N4 Add Base & H2O N5 5. Reductive Elimination C-C Bond Formation N4->N5 Heat (90-110 °C) N5->N3 Regenerate Pd(0) N6 6. Workup & Purification Isothiazole Cross-Coupled Product N5->N6 Yield Product

Caption: Workflow and catalytic cycle for Pd-catalyzed isothiazole cross-coupling.

Troubleshooting & Optimization

Even with a robust protocol, specific substrate electronics can cause deviations. Use the following diagnostic matrix to correct course:

  • Issue: Formation of Palladium Black (Catalyst Death)

    • Cause: Catalyst decomposition due to O₂ exposure or poor ligand stabilization[2].

    • Solution: Increase the phosphine ligand loading (up to a 1:2.5 Pd:Ligand ratio) or switch to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) to ensure a controlled, steady release of the active Pd(0) species.

  • Issue: Protodeboronation of Boronic Acid

    • Cause: High temperatures and strong bases can cause the boronic acid to decompose into the corresponding arene before transmetalation occurs.

    • Solution: Use a weaker base (e.g., Cs₂CO₃) or switch to a more stable boronate ester (e.g., pinacol ester). Slowly dosing the boronic acid into the reaction mixture over 2 hours can also mitigate this.

  • Issue: Poor Reactivity of the Isothiazole Substrate

    • Cause: Electron-rich or highly sterically hindered isothiazoles resist oxidative addition.

    • Solution: Ensure the halide is an iodide rather than a bromide[2]. If using a bromide, utilize highly active bidentate catalysts like PdCl₂(dppf) or elevate the reaction temperature by switching the solvent to pure DMF or Toluene.

References

  • Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem.
  • Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks.

Sources

Application

High-Sensitivity LC-MS/MS Bioanalytical Protocol for 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester in Biological Matrices

Executive Summary & Analytical Challenges The quantification of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (hereafter referred to as 3-MI-BAME ) in biological matrices presents a distinct bioanalytical challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The quantification of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester (hereafter referred to as 3-MI-BAME ) in biological matrices presents a distinct bioanalytical challenge. As a small molecule containing both a weakly basic isothiazole ring and a highly labile methyl ester moiety, 3-MI-BAME is highly susceptible to rapid ex vivo degradation.

When exposed to blood or plasma, the ubiquitous carboxylesterases rapidly cleave the methyl ester bond, converting the analyte into its corresponding carboxylic acid metabolite (4-(3-Methyl-isothiazol-5-yl)-benzoic acid). To generate scientifically defensible pharmacokinetic data compliant with the[1], the analytical protocol must employ immediate enzymatic inhibition during sample collection, followed by a highly selective extraction technique to prevent the inhibitors from causing downstream matrix effects.

Mechanistic Rationale: Overcoming Esterase-Mediated Degradation

To stabilize ester-containing drugs, esterase inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) or paraoxon must be introduced immediately upon blood collection[2]. PMSF acts by irreversibly binding to the active site serine residues of plasma carboxylesterases.

However, the addition of these inhibitors introduces a secondary challenge: Matrix Effects . If standard Protein Precipitation (PPT) is used for sample preparation, the high concentration of the esterase inhibitor (and its hydrolytic products, such as phenylmethanesulfonic acid) remains in the sample extract. As demonstrated by, these residual inhibitors co-elute with target analytes and cause severe ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source[3].

The Causality-Driven Solution: To break this compromise, this protocol utilizes Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). MTBE selectively partitions the lipophilic 3-MI-BAME into the organic phase, while the polar esterase inhibitors and their hydrolytic byproducts are deliberately left behind in the aqueous waste layer.

Mechanism Analyte 3-MI-BAME (Intact Ester) Metabolite 3-MI-BA (Hydrolyzed Acid) Analyte->Metabolite Hydrolysis Enzyme Carboxylesterases (Plasma) Enzyme->Analyte Catalyzes Inhibitor PMSF (Inhibitor) Inhibitor->Enzyme Blocks MatrixEffect Ion Suppression (MS Source) Inhibitor->MatrixEffect Causes (if retained) LLE LLE Cleanup (MTBE) LLE->MatrixEffect Removes Inhibitor

Figure 2: Logical relationship between esterase inhibition, stability, and LLE cleanup.

Optimized Sample Preparation Workflow

The following step-by-step methodology ensures both the stabilization of the ester and the elimination of matrix-altering contaminants.

Step-by-Step LLE Protocol
  • Inhibitor Preparation: Prepare a 100 mM stock solution of PMSF in anhydrous ethanol (prepare fresh weekly to prevent solvolysis).

  • Sample Collection (Cold Chain): Draw whole blood into pre-chilled K₂EDTA vacutainers pre-spiked with PMSF to yield a final blood concentration of 5 mM[2]. Invert gently 5 times and immediately place on wet ice.

  • Plasma Generation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Aliquot the stabilized plasma into pre-chilled cryovials.

  • Extraction:

    • Transfer 50 µL of stabilized plasma to a 2.0 mL polypropylene tube.

    • Add 10 µL of the Internal Standard (3-MI-BAME-d3, 50 ng/mL in 50% methanol).

    • Add 1.0 mL of HPLC-grade MTBE.

    • Cap securely and vortex vigorously for 5 minutes at 1500 rpm to ensure complete partitioning.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Isolation & Evaporation: Transfer 800 µL of the upper organic layer (avoiding the proteinaceous buffy coat) to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes before LC-MS/MS injection.

Workflow A 1. Blood Collection (K2EDTA + 5mM PMSF, 4°C) B 2. Plasma Separation (3000 x g, 10 min, 4°C) A->B C 3. Liquid-Liquid Extraction (Add MTBE, Vortex 5 min) B->C D 4. Phase Separation (Centrifuge, Isolate Organic) C->D E 5. Evaporation & Reconstitution (N2 Gas, 80:20 Aqueous:Organic) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Ex vivo stabilization and LLE workflow for 3-MI-BAME.

LC-MS/MS Instrumental Parameters

Chromatographic separation is achieved using a sub-2-micron reversed-phase column to ensure sharp peak shapes and separation from endogenous isobaric interferences.

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 5 µL

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.4080%20%
0.50.4080%20%
2.50.4010%90%
3.50.4010%90%
3.60.4080%20%
5.00.4080%20%
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometer operated in Positive Electrospray Ionization (ESI+) mode.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)Structural Rationale
3-MI-BAME 234.1202.16025Quantifier (Loss of CH₃OH)
3-MI-BAME 234.1175.16040Qualifier (Loss of COOCH₃)
3-MI-BAME-d3 237.1205.16025Internal Standard (IS)
3-MI-BA (Acid) 220.1176.16025Hydrolysis Monitor (Loss of CO₂)

Method Validation Framework (Self-Validating System)

To guarantee trustworthiness, the protocol must be treated as a self-validating system. Beyond standard[4] (which dictate ±15% accuracy/precision limits), every analytical run must include the following internal causality checks:

Self-Validation Check 1: Inhibitor Matrix Effect Verification

During method development, a Post-Column Infusion (PCI) experiment must be conducted[3].

  • Procedure: Infuse pure 3-MI-BAME (100 ng/mL) directly into the MS source at 10 µL/min post-column. Simultaneously, inject a blank plasma sample that was spiked with 5 mM PMSF and extracted via the LLE protocol.

  • Acceptance: The baseline MS signal of the infused analyte must not deviate by >10% at the retention time of 3-MI-BAME. This proves the LLE method successfully excluded the esterase inhibitor from the final extract.

Self-Validation Check 2: Active Hydrolysis Monitoring
  • Procedure: Include the MRM transition for the carboxylic acid metabolite (3-MI-BA, m/z 220.1 → 176.1) in the acquisition method.

  • Acceptance: In all Quality Control (QC) and unknown samples, the peak area of the acid metabolite must remain < 5% relative to the intact ester. If the acid peak surges, it provides immediate, causal evidence that the PMSF stabilization cocktail was either omitted, degraded, or improperly mixed during sample collection.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. Available at:[Link]

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1743-1754. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Investigating Methyl 4-(3-methylisothiazol-5-yl)benzoate in Antiviral Drug Discovery

Abstract The isothiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antiviral properties.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel derivative, Methyl 4-(3-methylisothiazol-5-yl)benzoate, as a potential antiviral agent. We present a strategic, multi-tiered experimental workflow, beginning with essential cytotoxicity profiling, followed by primary and secondary antiviral screening, and culminating in foundational mechanism of action (MoA) studies. Each protocol is detailed with step-by-step instructions, scientific rationale, and criteria for data interpretation, designed to ensure robust and reproducible results.

Introduction: The Rationale for Investigating Isothiazole Derivatives

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral therapeutics.[3] Small molecule inhibitors that target essential viral proteins are a cornerstone of modern antiviral therapy.[4] The isothiazole ring system has been identified as a "privileged scaffold" in drug discovery, with various derivatives reported to be active against a diverse range of viruses, including both RNA and DNA viruses like Picornaviruses, HIV, and Rhinoviruses.[5][6] The antiviral activity of these compounds is often attributed to their ability to interfere with critical stages of the viral life cycle, such as replication.[7][8]

Methyl 4-(3-methylisothiazol-5-yl)benzoate is a novel compound designed to explore new structure-activity relationships within this chemical class. Its unique substitution pattern offers the potential for novel interactions with viral or host targets. This guide outlines a logical and efficient pathway for its initial characterization as an antiviral lead candidate.

Compound Profile: Methyl 4-(3-methylisothiazol-5-yl)benzoate
PropertyValue
IUPAC Name Methyl 4-(3-methylisothiazol-5-yl)benzoate
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Chemical Structure (Generated)
Purity >98% (Recommended for all assays)
Solvent Dimethyl Sulfoxide (DMSO)

Strategic Workflow for Antiviral Evaluation

A successful antiviral screening campaign must balance the identification of efficacy with a clear understanding of a compound's toxicity to the host cell. A high therapeutic window (or Selectivity Index) is the hallmark of a promising drug candidate. Our proposed workflow systematically de-risks the compound by addressing toxicity first, then confirming antiviral activity through progressively more rigorous assays.

Antiviral_Screening_Workflow A Compound Preparation (Methyl 4-(3-methylisothiazol-5-yl)benzoate) Stock Solution in DMSO B Tier 1: In Vitro Cytotoxicity Assessment (MTT or MTS Assay) A->B C Tier 2: Primary Antiviral Screen (CPE Reduction Assay) B->C Determine CC₅₀ (50% Cytotoxic Concentration) D Tier 3: Confirmatory Assay (Plaque Reduction Assay) C->D Determine EC₅₀ (50% Effective Concentration) Calculate Selectivity Index (SI = CC₅₀/EC₅₀) E Tier 4: Mechanism of Action (MoA) (Enzymatic & Time-of-Addition Assays) D->E Confirm EC₅₀ & SI F Hit-to-Lead Optimization E->F Elucidate Target/ Lifecycle Stage

Caption: High-level workflow for the evaluation of a novel antiviral candidate.

Tier 1 Protocol: In Vitro Cytotoxicity Assessment

Scientific Rationale

Before assessing antiviral activity, it is imperative to determine the concentration range at which Methyl 4-(3-methylisothiazol-5-yl)benzoate is toxic to the host cells. This is crucial for distinguishing true antiviral effects from non-specific cell death. The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, a conversion that does not occur in dead cells.[11] The resulting value, the 50% cytotoxic concentration (CC₅₀), is the concentration of the compound that reduces cell viability by 50%.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, MDCK) into a 96-well microplate at a density that will achieve 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of Methyl 4-(3-methylisothiazol-5-yl)benzoate in cell culture medium, starting from a high concentration (e.g., 200 µM). Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Also include "cells only" wells with fresh medium as a negative control.

  • Incubation: Incubate the plate for a period that matches the planned duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the CC₅₀ value.

Tier 2 & 3 Protocols: Antiviral Efficacy Screening

Once a non-toxic concentration range is established, the compound can be screened for its ability to protect cells from virus-induced damage.

Protocol 2: Primary Screen - Cytopathic Effect (CPE) Reduction Assay

Principle of the Assay Many viruses cause visible morphological changes in host cells, known as the cytopathic effect (CPE), which ultimately leads to cell death.[12][13] This assay rapidly determines if the compound can prevent or reduce CPE in virus-infected cells.[14]

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol.

  • Infection and Treatment:

    • Prepare serial dilutions of the compound in culture medium at concentrations well below the calculated CC₅₀.

    • In a separate tube, dilute the virus stock to a concentration that will cause 80-100% CPE within 48-72 hours (typically a multiplicity of infection, MOI, of 0.01-0.1).

    • Remove the medium from the cells. Add the compound dilutions to the wells, followed immediately by the virus dilution.

  • Controls:

    • Virus Control: Cells + Virus + Vehicle (should show maximum CPE).

    • Cell Control: Cells + Medium only (should show no CPE).

    • Toxicity Control: Cells + Highest concentration of compound (should show no CPE).

    • Positive Control: Cells + Virus + a known antiviral drug (e.g., Remdesivir for coronaviruses).[15]

  • Incubation & Observation: Incubate the plate at 37°C and observe daily for CPE using an inverted microscope. After the designated incubation period (when virus control shows ~100% CPE), cell viability can be quantified using a cell health stain (e.g., Neutral Red) or the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot this against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).

Data Interpretation: The Selectivity Index (SI)

The SI is the most critical parameter for a potential antiviral. It is the ratio of toxicity to efficacy.

SI = CC₅₀ / EC₅₀

SI ValueInterpretation
< 10 Low selectivity; likely off-target toxicity.
10 - 100 Moderate selectivity; warrants further investigation.
> 100 High selectivity; a promising lead candidate.
Protocol 3: Confirmatory Screen - Plaque Reduction Assay

Principle of the Assay This is the "gold standard" for quantifying viral infectivity and inhibition.[16] It measures the ability of a compound to reduce the number of discrete zones of cell death (plaques) caused by viral infection.[17][18] Each plaque originates from a single infectious virus particle, making this assay highly quantitative.

Plaque_Reduction_Assay cluster_0 Step 1: Cell Seeding cluster_1 Step 2: Infection cluster_2 Step 3: Plaque Formation cluster_3 Step 4: Visualization A Seed confluent monolayer of host cells in a 6-well plate B Incubate virus with serial dilutions of the compound C Add virus-compound mixture to cell monolayer B->C D Remove inoculum, add semi-solid overlay (e.g., agarose) containing the compound C->D E Incubate for 2-5 days F Fix cells and stain with Crystal Violet E->F G Count plaques. Viable cells stain purple, plaques are clear zones. F->G

Caption: Workflow for a standard Plaque Reduction Assay.

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of the compound. Mix each dilution with a constant amount of virus (calibrated to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Gently remove the inoculum. Overlay the cells with 2 mL of a semi-solid medium (e.g., 0.5% agarose in culture medium) containing the corresponding concentration of the compound. This restricts virus spread to adjacent cells, ensuring discrete plaque formation.

  • Incubation: Incubate the plates for 2-5 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with a 0.1% crystal violet solution. Gently wash with water.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.[19]

Tier 4 Protocols: Preliminary Mechanism of Action (MoA) Studies

Identifying a compound's mechanism of action is crucial for lead optimization. The following assays can provide initial insights into how and when the compound is inhibiting the viral life cycle.

Protocol 4a: Viral Enzyme Inhibition Assays

Rationale Many antiviral drugs function by inhibiting essential viral enzymes like proteases or polymerases (including reverse transcriptases).[4] Commercially available kits provide a rapid, cell-free method to screen for direct inhibition of these key targets.

  • Protease Inhibitor Screening: Viral proteases are often required to cleave viral polyproteins into their functional units. Assays typically use a fluorogenic peptide substrate that mimics the protease's natural cleavage site.[20][21] Cleavage separates a fluorophore from a quencher, producing a fluorescent signal. An effective inhibitor will prevent cleavage and reduce the signal.[22]

  • Reverse Transcriptase (RT) Inhibitor Screening: Essential for retroviruses (like HIV) and hepadnaviruses (like HBV), RT synthesizes DNA from an RNA template.[23] Assays measure the incorporation of labeled nucleotides (colorimetric or radioactive) into a new DNA strand.[24] A potent inhibitor will block this incorporation.[25]

General Procedure (using a commercial kit):

  • Follow the manufacturer's instructions to prepare the reaction buffer, enzyme, and substrate.

  • Add the reaction components to a microplate.

  • Add serial dilutions of Methyl 4-(3-methylisothiazol-5-yl)benzoate.

  • Include a known inhibitor as a positive control and a vehicle (DMSO) control.

  • Incubate for the recommended time and temperature.

  • Measure the output (fluorescence or absorbance) on a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ (50% inhibitory concentration).

Protocol 4b: Time-of-Addition Assay

Rationale This cell-based assay helps to determine which stage of the viral replication cycle is targeted: entry, replication, or assembly/release.[26] The compound is added to infected cells at different time points relative to the initial infection.

Time_of_Addition A Virus Adsorption (4°C, 1h) B Virus Entry (Shift to 37°C) A->B C Replication (Genome & Protein Synthesis) B->C D Assembly & Release (Progeny Virus) C->D T1 Add Compound (During Adsorption) T1->A Targets: Attachment/Entry T2 Add Compound (Post-Entry) T2->C Targets: Replication T3 Add Compound (Mid-Replication) T3->D Targets: Late Replication/ Assembly/Release

Caption: Principle of a Time-of-Addition experiment.

  • Synchronize Infection: Pre-chill cells and virus stocks to 4°C. Add the virus to a monolayer of cells and incubate at 4°C for 1 hour. This allows the virus to attach but not enter the cells.

  • Time Points:

    • Full-time: Add the compound (at 5-10x EC₅₀) to the cells before adding the virus and keep it present throughout.

    • Entry: Add the compound only during the 1-hour adsorption period.

    • Post-entry: Add the compound at various times after washing off the initial inoculum and shifting the temperature to 37°C (e.g., at 0, 2, 4, 6 hours post-infection).

  • Harvest & Quantify: After one full replication cycle (e.g., 24 hours), harvest the supernatant.

  • Analysis: Quantify the amount of progeny virus produced at each time point using a plaque assay or qPCR.[27] If the compound is only effective when present early, it likely targets entry. If it is effective even when added several hours post-infection, it likely targets replication or a later stage.

Conclusion and Future Directions

This document provides a foundational framework for the initial antiviral characterization of Methyl 4-(3-methylisothiazol-5-yl)benzoate. By following this systematic, tiered approach, researchers can generate high-quality, interpretable data regarding the compound's cytotoxicity, efficacy, and potential mechanism of action. A high selectivity index (SI > 100) confirmed by a plaque reduction assay would strongly support its advancement as a lead candidate. Positive results from MoA studies would then guide subsequent hit-to-lead optimization efforts, including chemical modification to improve potency and drug-like properties, followed by evaluation in more complex models.

References

  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Garozzo, A., Cutri, C. C., Pannecouque, C., Castro, A., Guerrera, F., & De Clercq, E. (2007). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 18(5), 277-83. [Link]

  • Protease Assay Services. (n.d.). Reaction Biology. Retrieved March 21, 2026, from [Link]

  • Viral Protease Inhibitor Screening Assay Kits. (n.d.). Amerigo Scientific. Retrieved March 21, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved March 21, 2026, from [Link]

  • Plaque Assay and Plaque Reduction Assay. (2019). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. ResearchGate. Retrieved March 21, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved March 21, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. Retrieved March 21, 2026, from [Link]

  • Dowling, D., & Bosch, J. (2023). Accelerating antiviral drug discovery: lessons from COVID-19. Nature Reviews Drug Discovery. [Link]

  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin. Retrieved March 21, 2026, from [Link]

  • A-H, K. (2014). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Journal of Visualized Experiments. [Link]

  • 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved March 21, 2026, from [Link]

  • Dehghan, F., et al. (2019). In vitro methods for testing antiviral drugs. Expert Review of Anti-infective Therapy. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020). bioRxiv. Retrieved March 21, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved March 21, 2026, from [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. Retrieved March 21, 2026, from [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (n.d.). World Health Organization. Retrieved March 21, 2026, from [Link]

  • Validated Antiviral Compounds. (n.d.). Creative Diagnostics. Retrieved March 21, 2026, from [Link]

  • Pinizzotto, M. R., Garozzo, A., Guerrera, F., Castro, A., La Rosa, M. G., Furneri, P. M., & Geremia, E. (1992). In vitro antiviral activity of four isothiazole derivatives against poliovirus type 1. Antiviral Research, 19(1), 29-41. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2014). Virology Journal. [Link]

  • Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules. (2022). Journal of Cheminformatics. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. Retrieved March 21, 2026, from [Link]

  • The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. (2022). Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (2015). PNAS. Retrieved March 21, 2026, from [Link]

  • Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. (2005). Springer Protocols. Retrieved March 21, 2026, from [Link]

  • Cutrí, C. C., Garozzo, A., Siracusa, M. A., Sarvá, M. C., Tempera, G., Geremia, E., Pinizzotto, M. R., & Guerrera, F. (1998). Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271-80. [Link]

  • Viral Plaque Assay. (n.d.). Agilent. Retrieved March 21, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Molecules. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: High-Throughput Screening of Isothiazole Scaffolds

Introduction & Mechanistic Rationale The isothiazole heterocycle—comprising adjacent sulfur and nitrogen atoms in a five-membered ring—has proven to be a highly versatile scaffold in modern drug discovery. Depending on i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isothiazole heterocycle—comprising adjacent sulfur and nitrogen atoms in a five-membered ring—has proven to be a highly versatile scaffold in modern drug discovery. Depending on its oxidation state and fusion geometry, the scaffold can be tuned to target diverse biological mechanisms, ranging from traditional enzymatic active sites to complex protein-protein interaction (PPI) interfaces.

  • Isothiazole S,S-dioxides have been identified as potent inhibitors of the [1]. Eis upregulation confers resistance to aminoglycosides by acetylating their amine groups[2]. The S,S-dioxide core acts as a competitive inhibitor, utilizing its oxygen atoms to form critical hydrogen bonds within the conformationally adaptable aminoglycoside-binding pocket, thereby obstructing acetylation without being acetylated itself[2].

  • Benzo[d]isothiazoles have demonstrated remarkable efficacy as small-molecule inhibitors of the immune checkpoint[3]. The rigid, planar nature of the benzo-fused system allows it to intercalate deeply into the hydrophobic PD-L1 dimer interface, displacing the native PD-1 loop and restoring T-cell effector function[4].

HTS Workflow Architecture

To isolate true positives from large chemical libraries, the screening cascade must be rigorously structured. The workflow below illustrates the progression from primary single-point screening to orthogonal hit validation.

HTS_Workflow Lib Isothiazole Library (S,S-dioxides & Benzo-fused) Primary Primary HTS Assay (Single Point, 10 µM) Lib->Primary Counter Counter-Screening (Eliminate False Positives) Primary->Counter Hits (>50% Inhibition) Dose Dose-Response (IC50) (8-point titration) Counter->Dose Verified Hits Validation Hit Validation (Orthogonal Assays) Dose->Validation Potent Scaffolds

Caption: HTS Workflow for Isothiazole Scaffold Hit Identification

Protocol 1: Fluorescence-Based Enzymatic HTS for Eis Acetyltransferase Inhibitors

Target : Mtb Eis Acetyltransferase Objective : Identify isothiazole S,S-dioxide derivatives that prevent aminoglycoside acetylation.

Causality & Experimental Design Choices : While Kanamycin (KAN) is the clinically relevant antibiotic, Neomycin B (NEO) is explicitly selected as the substrate for the primary HTS[1]. Why? Neomycin B possesses more acetylatable amine groups than Kanamycin. This results in a higher stoichiometric release of Coenzyme A (CoA-SH) per enzymatic turnover event. When coupled with a thiol-reactive fluorogenic probe (e.g., ThioGlo-1), NEO maximizes the signal-to-noise ratio (S/N) and ensures a robust Z'-factor (>0.6) in a miniaturized 384-well format, drastically reducing false negatives[1]. Kanamycin is reserved for secondary dose-response validation.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 to prevent compound aggregation). Prepare Eis enzyme (15 nM final), Acetyl-CoA (100 µM final), and Neomycin B (100 µM final).

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of isothiazole S,S-dioxide library compounds (10 mM in DMSO) into a black 384-well microplate. The final compound concentration is 10 µM (0.5% DMSO).

  • Enzyme Pre-incubation : Dispense 5 µL of Eis enzyme solution into the wells. Centrifuge at 1000 rpm for 1 min. Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation : Add 5 µL of a substrate mix containing Acetyl-CoA and Neomycin B. Incubate for 30 minutes at 37°C.

  • Detection : Add 10 µL of ThioGlo-1 detection reagent (reacts with the released CoA-SH to emit fluorescence). Incubate for 10 minutes in the dark.

  • Signal Acquisition : Read fluorescence on a multi-mode microplate reader (Excitation: 380 nm / Emission: 510 nm).

  • Self-Validation : Calculate the Z'-factor using DMSO-only (negative control, 0% inhibition) and a known reference inhibitor (positive control, 100% inhibition). Reject any plate with Z' < 0.5.

Eis_Mechanism Eis Mtb Eis Acetyltransferase Inactivated Acetylated Kanamycin (Drug Resistance) Eis->Inactivated Catalyzes Aminoglycoside Aminoglycoside (e.g., Kanamycin) Aminoglycoside->Inactivated AcetylCoA Acetyl-CoA AcetylCoA->Inactivated Isothiazole Isothiazole S,S-dioxide (Inhibitor) Isothiazole->Eis Competitive Binding

Caption: Mechanism of Aminoglycoside Resistance Inhibition by Isothiazoles

Protocol 2: HTRF Assay for PD-1/PD-L1 PPI Blockade

Target : PD-1/PD-L1 Interaction Objective : Screen benzo[d]isothiazole libraries for PPI disruption.

Causality & Experimental Design Choices : Protein-protein interactions lack catalytic turnover, making them notoriously difficult to screen. is selected over standard ELISA because it is a "mix-and-read" assay that avoids wash steps, preserving weak transient interactions[5]. Furthermore, time-resolved measurement (incorporating a 50 µs delay before reading) completely eliminates auto-fluorescence generated by the heterocyclic isothiazole compounds, ensuring high data fidelity[4].

Step-by-Step Methodology :

  • Reagent Preparation : Reconstitute Europium cryptate-labeled PD-L1 (Donor) and XL665-labeled PD-1 (Acceptor) in HTRF detection buffer (PBS, 0.1% BSA, 0.05% Tween-20, 400 mM KF). The Potassium Fluoride (KF) is critical as it prevents the quenching of the Europium signal.

  • Compound Incubation : Dispense 4 µL of the benzo[d]isothiazole compounds (titrated from 10 µM to 0.1 nM) into a white 384-well low-volume plate.

  • Donor Addition (Crucial Step) : Add 8 µL of Eu-PD-L1. Why add PD-L1 first? Benzo[d]isothiazoles target the PD-L1 dimer interface[3]. Pre-incubating the compound with PD-L1 for 30 minutes allows the small molecule to occupy the binding pocket before the higher-affinity native PD-1 protein is introduced.

  • Acceptor Addition : Add 8 µL of XL665-PD-1. Incubate the complete mixture for 2 hours at room temperature to reach steady-state equilibrium.

  • Signal Acquisition : Read the plate using a TR-FRET compatible reader. Excite at 337 nm and measure emission at both 620 nm (Donor) and 665 nm (Acceptor).

  • Data Processing : Calculate the HTRF ratio: (Emission665​/Emission620​)×104 . A decrease in the ratio indicates successful disruption of the PD-1/PD-L1 complex.

Quantitative HTS Metrics & Validation

To ensure trustworthiness, the screening cascade relies on strict quantitative thresholds. The table below summarizes the standard metrics for evaluating isothiazole scaffolds in both assays.

TargetAssay ModalityPrimary Substrate / ProbeTarget Z'-FactorHit ThresholdTypical IC₅₀ Range of Validated Hits
Mtb Eis Fluorescence (ThioGlo-1)Neomycin B & Acetyl-CoA> 0.65> 50% Inhibition at 10 µM0.1 µM – 3.5 µM
PD-1/PD-L1 TR-FRET (HTRF)Eu-PD-L1 & XL665-PD-1> 0.50> 30% Inhibition at 10 µM5.0 nM – 500 nM

References

  • Willby, M. J., et al. "Potent Inhibitors of Acetyltransferase Eis Overcome Kanamycin Resistance in Mycobacterium tuberculosis." ACS Chemical Biology, 2016.[Link]

  • Chen, H., et al. "Design, synthesis, and structure-activity relationship of programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing a benzo[d]isothiazole scaffold." European Journal of Medicinal Chemistry, 2021.[Link]

  • Li, X., et al. "Progress in programmed cell death-1/programmed cell death-ligand 1 pathway inhibitors and binding mode analysis." Medicinal Chemistry Research, 2022.[Link]

  • Surmiak, E., et al. "PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action." International Journal of Molecular Sciences, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Isothiazole Synthesis

Welcome to the Isothiazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity of the 1,2-thiazole (isothiazole) scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isothiazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique reactivity of the 1,2-thiazole (isothiazole) scaffold. While isothiazoles are highly valuable privileged structures in drug development (found in antipsychotics like ziprasidone and various kinase inhibitors), their synthesis is notoriously prone to side reactions [1].

The primary challenge lies in the lability of the N–S bond. The polarizability of the sulfur atom and the relatively weak nature of the N–S linkage make the ring highly susceptible to over-oxidation, nucleophilic cleavage, and photochemical rearrangement [2]. This guide is designed to help you diagnose, troubleshoot, and optimize your isothiazole syntheses using field-proven, self-validating methodologies.

Diagnostic Workflow for Side Reactions

Before altering your reaction conditions, use the following diagnostic flowchart to identify the specific failure mode in your crude reaction mixture.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Are there M+16 / M+32 peaks? Start->Q1 S1 Over-oxidation (Sulfoxide/Sulfone) Reduce oxidant equivalents or switch to I2 / Photoredox Q1->S1 Yes Q2 Is an isomer present (Thiazole formation)? Q1->Q2 No S2 Photoisomerization or Regioselectivity issue. Shield from UV / Optimize pH Q2->S2 Yes Q3 Are there ring-opened products (e.g., 3-aminoalk-2-ene-1-thiones)? Q2->Q3 No S3 Nucleophilic attack by primary amines. Use sterically hindered bases (e.g., DIPEA) or buffer pH Q3->S3 Yes

Diagnostic flowchart for identifying and resolving isothiazole side reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Over-Oxidation of the Sulfur Atom

Q: My LC-MS shows significant M+16 and M+32 peaks, and the yield of the target isothiazole is very low. What is happening?

A: You are observing the over-oxidation of the isothiazole ring to its corresponding sulfoxide (M+16) and sulfone (M+32).

  • Causality: Many classical syntheses rely on the oxidative cyclization of 3-aminopropenethiones or enaminothiones [1]. When strong, oxygen-transferring oxidants (like m CPBA, H2​O2​ , or arylsulfonyloxaziridines) are used, the highly nucleophilic sulfur atom in the newly formed isothiazole ring rapidly donates its lone pairs to the electrophilic oxygen species, leading to S-oxidation.

  • Solution: Switch to an oxidant that facilitates Single-Electron Transfer (SET) or halogenation without transferring oxygen. Iodine ( I2​ ) with a mild base is a standard alternative. For highly sensitive substrates, transition-metal-free photoredox catalysis (using blue LEDs and Eosin Y) is highly recommended, as it generates iminyl radicals that selectively couple with sulfur without the risk of over-oxidation [3].

Issue 2: Nucleophilic Ring Opening

Q: I am trying to N-alkylate my isothiazole or react it with a primary amine, but NMR indicates a complete loss of aromaticity and the formation of an acyclic product. How can I prevent this?

A: Your isothiazole is undergoing nucleophilic ring cleavage.

  • Causality: Isothiazolium salts (formed during N-alkylation) and highly substituted isothiazoles are extremely sensitive to nucleophilic attack at the sulfur atom or the C5 position [2]. Attack by primary amines or hydrazines breaks the labile N–S bond, causing the ring to open and form mixed 3-aminoalk-2-ene-1-thiones.

  • Solution: Avoid using primary amines as bases or nucleophiles when the ring is activated. Use strictly sterically hindered, non-nucleophilic bases (e.g., DIPEA, DABCO) for deprotonation steps. If you must install an amine functional group, utilize transition-metal cross-coupling strategies (e.g., Buchwald-Hartwig amination) on halogenated isothiazoles rather than attempting direct nucleophilic aromatic substitution ( SN​Ar ).

Issue 3: Photoisomerization to Thiazoles

Q: My purified phenylisothiazole degrades over time on the benchtop, and NMR shows the appearance of a 1,3-thiazole regioisomer. Is my compound unstable?

A: You are experiencing photochemical rearrangement, not inherent thermal instability.

  • Causality: Phenyl-substituted isothiazoles are known to undergo photoisomerization to thiazoles via a highly reactive thiirene intermediate upon exposure to ambient UV light [2]. Interestingly, simple methylisothiazoles do not typically undergo this specific rearrangement.

  • Solution: Handle all aryl-substituted isothiazoles in amber glassware. Shield the reaction vessels and purified products from direct light during storage and analysis.

Quantitative Comparison of Oxidative Cyclization Methods

To prevent side reactions, selecting the correct cyclization method is paramount. The table below summarizes the causality and outcomes of common oxidative cyclization strategies.

Oxidative Cyclization MethodTypical YieldPrimary Side ReactionE-Factor / MildnessCausality of Side Reaction
Excess H2​O2​ / m CPBA 30–50%Sulfoxide/Sulfone (M+16, M+32)Low / HarshHighly electrophilic oxygen atoms rapidly oxidize the nucleophilic sulfur atom immediately after N–S bond formation.
I2​ / K2​CO3​ 60–85%Disulfide DimerizationMedium / ModerateIncomplete radical coupling or insufficient oxidant equivalents leads to S–S bond formation instead of N–S closure.
Photoredox (Eosin Y / Blue LED) 75–95%Trace unreacted starting materialHigh / Very MildGenerates iminyl radicals via single-electron transfer (SET), avoiding oxygen-transfer agents entirely [3].

Self-Validating Experimental Protocol

To bypass the over-oxidation and dimerization issues entirely, we recommend the following Metal-Free Visible Light-Promoted Synthesis [3]. This protocol utilizes an α -imino-oxy acid auxiliary and photoredox catalysis to form the N–S bond under exceptionally mild conditions.

Materials Required:

  • α -imino-oxy acid precursor (1.0 equiv)

  • Eosin Y (Photocatalyst, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ , 2.0 equiv)

  • Anhydrous Acetone

  • 450 nm Blue LED light source

Step-by-Step Methodology:

  • Preparation: In an oven-dried, transparent glass vial equipped with a magnetic stir bar, add the α -imino-oxy acid precursor (1.0 equiv) and Eosin Y (5 mol%).

  • Solvation & Basification: Dissolve the mixture in anhydrous acetone to achieve a 0.1 M concentration. Add K2​CO3​ (2.0 equiv). Causality: The base is required to deprotonate the precursor, facilitating the subsequent single-electron transfer (SET) event.

  • Degassing (Self-Validation Step 1): Sparge the solution with Argon for 15 minutes.

    • Validation: Oxygen is a triplet diradical that will quench the excited state of the photocatalyst and cause unwanted S-oxidation. If the reaction stalls or turns a dark, muddy brown early on, your degassing was insufficient.

  • Irradiation: Seal the vial under Argon and irradiate the mixture using 450 nm Blue LEDs at room temperature for 16 hours. Maintain a distance of roughly 2–3 cm from the light source to prevent thermal heating.

  • Monitoring (Self-Validation Step 2): Monitor the reaction via TLC (Hexanes/EtOAc).

    • Validation: The disappearance of the starting material and the emergence of a highly UV-active spot confirms successful iminyl radical generation and N–S cyclization. If a highly polar, streaky spot appears, suspect ring-opening due to adventitious moisture or nucleophiles.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure isothiazole.

References

  • Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, Thieme, 2020. URL:[Link]

  • Cabrera-Afonso, M. J., et al. "Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions." Green Chemistry, Royal Society of Chemistry, 2020. URL:[Link]

  • Brown, D.W., Sainsbury, M. "Product Class 15: Isothiazoles." Science of Synthesis, Georg Thieme Verlag, 2002. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Esterifying Heterocyclic Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the esterification of heterocyclic carboxylic acids (e.g., pyridines,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the esterification of heterocyclic carboxylic acids (e.g., pyridines, indoles, pyrazines). Standard aliphatic protocols often fail here because the heteroatoms—particularly basic nitrogens—interfere with catalysts and coupling reagents.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield esterifications.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my Steglich esterification (EDC/DMAP or DCC/DMAP) give poor yields and complex mixtures when using N-heterocyclic carboxylic acids? A1: The causality lies in the stabilization of the O-acylisourea intermediate. In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea. For N-heterocycles (like nicotinic acid), the basic nitrogen can intramolecularly or intermolecularly attack this intermediate, accelerating an irreversible 1,3-rearrangement into an inactive N-acylurea. This parasitic side-reaction consumes your starting material and complicates purification.

Q2: I recently switched to a moisture-tolerant Lewis acid catalyst (e.g., Zirconium or Hafnium salts) for dehydrative esterification, but the reaction completely stalled. What happened? A2: Your catalyst was poisoned. While group IV metal catalysts like Zr(Cp)2​(CF3​SO3​)2​⋅THF are excellent for standard aliphatic or aromatic acids, they are highly susceptible to coordination by basic nitrogens. Kinetic analyses have demonstrated that adding N-heterocyclic carboxylic acids to these systems completely quenches the catalytic cycle because the basic nitrogen irreversibly binds to the empty orbitals of the Zirconium center, preventing the activation of the carboxylic acid[1].

Q3: How can I optimize the reaction to avoid both catalyst poisoning and N-acylurea formation? A3: You must shift from Lewis acid or carbodiimide-based activation to a base-promoted mixed-anhydride strategy. The most robust method is the Boc-anhydride ( Boc2​O ) and DMAP protocol. Boc2​O activates the carboxylic acid to form a mixed anhydride. The bulky tert-butyl group prevents nucleophilic attack at the wrong carbonyl, directing the alcohol exclusively to the desired acyl carbon. Furthermore, the byproducts are volatile ( CO2​ and tert-butanol), making it a self-validating, clean system[2].

Part 2: Field-Proven Experimental Protocols

Protocol A: The Boc2​O / DMAP Esterification (Optimal for N-Heterocycles)

This protocol is highly recommended for sensitive heterocyclic carboxylic acids. It avoids standard DCC/DMAP issues and relies on volatile byproducts for effortless purification, establishing a self-validating system where the absence of non-volatile coupling waste confirms product purity[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, combine the heterocyclic carboxylic acid (1.0 mmol), the target alcohol (1.0 mmol), and di-tert-butyl dicarbonate ( Boc2​O , 1.3 mmol).

  • Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 mmol).

  • Solvent & Reaction: Dissolve the mixture in dry nitromethane or THF (4 mL). Stir the reaction at 50 °C for 16 hours. (Note: Nitromethane provides excellent solubility for polar heterocycles).

  • Monitoring: Monitor via TLC. Stop the reaction upon complete conversion to prevent the excess Boc2​O and alcohol from slowly forming a tert-butyl carbonate byproduct[4].

  • Workup: Dilute the mixture with Ethyl Acetate. Wash consecutively with 2M HCl (to remove DMAP and unreacted basic heterocycles), saturated NaHCO3​ , water, and brine.

  • Isolation: Dry the organic layer over MgSO4​ and concentrate in vacuo. The residual Boc2​O hydrolyzes during workup, leaving only volatile CO2​ and t-BuOH.

Protocol B: Boron Trifluoride Etherate ( BF3​⋅OEt2​ ) Catalyzed Esterification

For heterocycles that do not contain acid-sensitive protecting groups, this classic reagent acts as both a Lewis acid and a dehydrating agent, forcing the equilibrium toward the ester[5].

Step-by-Step Methodology:

  • Preparation: Suspend the heterocyclic carboxylic acid (1.0 mmol) in an excess of the target alcohol (5 mL, acting as both reactant and solvent).

  • Activation: Slowly add BF3​⋅OEt2​ (2.0 mmol) dropwise under an inert argon atmosphere.

  • Heating: Reflux the mixture for 12–24 hours depending on the steric hindrance of the substrate.

  • Neutralization: Cool to room temperature and carefully pour the mixture into ice-cold saturated NaHCO3​ to neutralize the BF3​ complex.

  • Extraction: Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Esterification Methods for Heterocyclic Carboxylic Acids

Esterification MethodReagents / CatalystsHeterocycle ToleranceTypical Yield RangePrimary Limitations / Causality of Failure
Steglich EDC or DCC, DMAPLow to Moderate30% - 60%N-acylurea side products; challenging purification.
Moisture-Tolerant Zr Zr(Cp)2​(CF3​SO3​)2​ Poor (for basic N)0% - 10%Complete quenching by basic nitrogen coordination[1].
Boc2O Activation Boc2​O , DMAPExcellent75% - 98%Requires slight heating; carbonate byproducts if over-reacted[2].
BF3·OEt2 BF3​⋅OEt2​ , ROHGood60% - 85%Limited to primary/secondary alcohols; harsh acidic conditions[5].

Part 4: Visualizations

MechanisticPathways Substrate N-Heterocyclic Carboxylic Acid ZrCat Zr(IV) Catalyst (e.g., Cp2Zr(OTf)2) Substrate->ZrCat Lewis Acid Conditions Boc2O Boc2O + DMAP (Activation) Substrate->Boc2O Base-Promoted Conditions Poisoned Catalyst Poisoning (N-coordination to Zr) ZrCat->Poisoned Basic Nitrogen Interference Fail No Esterification (Reaction Quenched) Poisoned->Fail MixedAnhydride Mixed Anhydride Intermediate Boc2O->MixedAnhydride -t-BuOH, -CO2 Success Ester Product + t-BuOH + CO2 MixedAnhydride->Success + Alcohol (Nucleophilic Attack)

Mechanistic divergence: Zr catalyst poisoning by basic nitrogen vs. successful Boc2O activation.

Boc2OWorkflow Step1 1. Charge Flask Acid + Alcohol + Boc2O Step2 2. Add Catalyst 0.05-0.1 eq DMAP Step1->Step2 Step3 3. Solvent & Heat Nitromethane or THF 50°C, 16h Step2->Step3 Step4 4. Aqueous Workup Wash with 2M HCl & NaHCO3 Step3->Step4 Step5 5. Isolate Product Volatile byproducts (CO2, t-BuOH) removed Step4->Step5

Step-by-step experimental workflow for the Boc2O/DMAP esterification protocol.

Part 5: References

  • Villo, P., Dalla-Santa, O., Szabó, Z., & Lundberg, H. (2020). "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex." The Journal of Organic Chemistry. 1

  • Gooßen, L. J., & Döhring, A. (2003). "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synlett. 3

  • Kadaba, P. K. (1972). "Esterification of Heterocyclic Carboxylic Acids Using a Boron Trifluoride Etherate-Alcohol Reagent." Synthesis.5

Sources

Troubleshooting

Preventing degradation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester during workup

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester . Below, you will find a mechanistic breakdown of common degradation issues, troubleshooting FAQs, and a self-validating workup protocol designed to maximize your isolated yield.

Mechanistic Causality: Why Does Degradation Occur?

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester contains two orthogonal functional groups that are highly sensitive to standard workup conditions:

  • The Methyl Ester: This moiety is highly prone to[1]. When exposed to aqueous bases (e.g., NaOH, KOH, or Na2CO3), hydroxide ions act as nucleophiles, attacking the carbonyl carbon and irreversibly cleaving the ester into the corresponding benzoic acid.

  • The Isothiazole Heterocycle: The 1,2-azole system features a labile N-S bond. Under strong alkaline conditions, the ring is susceptible to[2].

Furthermore, thermal stress exponentially accelerates these degradation pathways. In aqueous media, the half-life of isothiazole derivatives drops from days at neutral pH to[3].

Figure 1: Primary degradation pathways of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass [M-14] or[M+H-14] corresponding to the carboxylic acid after my reaction workup. What happened? A1: You are observing methyl ester hydrolysis. This occurs when the reaction is quenched with strong aqueous bases. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester[1]. Solution: Shift to a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer (pH 6.5) to neutralize the reaction without providing a strong nucleophile.

Q2: I am losing my product entirely, and NMR shows the disappearance of the isothiazole proton. Why? A2: The isothiazole ring is undergoing nucleophilic ring-opening. In highly alkaline environments, hydroxide or other nucleophiles attack the electrophilic centers of the isothiazole ring, leading to N-S bond cleavage and complete destruction of the heterocycle[4]. Solution: Strictly maintain the workup pH between 5.0 and 7.0. Avoid using NaOH, KOH, or extended exposure to Na₂CO₃.

Q3: Can I use a rotary evaporator at 45°C to remove residual water and solvents? A3: No. Thermal stress accelerates both the hydrolytic cleavage of the ester and heterocycle degradation[5]. Solution: Keep the rotary evaporator water bath strictly below 30°C and use a high-efficiency vacuum pump to remove solvents.

Quantitative Stability Data

To guide your choice of reagents, we have summarized the stability of the isothiazole-ester construct under various simulated workup conditions based on kinetic degradation studies[3][4].

Workup ConditionAqueous pHTemperatureEstimated Half-LifePrimary Degradation Mode
0.1 M NaOH > 12.025°C< 10 minutesSaponification & Ring Opening
Sat. Na₂CO₃ ~ 10.525°C< 2 hoursSaponification
Sat. NaHCO₃ ~ 8.560°C< 2 hoursThermal/Alkaline Hydrolysis
Sat. NH₄Cl ~ 6.020°C> 48 hoursStable (Optimal Condition)
0.1 M HCl ~ 1.025°C> 24 hoursStable (Isothiazole is acid-stable)

Self-Validating Workup Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass specific analytical checkpoints before proceeding to the next step, preventing product loss mid-workflow.

Step 1: Mild Quenching

  • Cool the crude reaction mixture to 0°C using an ice bath.

  • Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases and the mixture is neutralized.

  • Validation Checkpoint 1: Use pH indicator paper to confirm the aqueous layer is between pH 6.0 and 7.0. If pH > 7.5, add 0.1 M citric acid dropwise until the target pH is reached. Do not proceed until the pH is verified.

Step 2: Extraction

  • Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Validation Checkpoint 2: Spot the post-extraction aqueous layer on a TLC plate alongside the organic phase. Stain with UV to confirm no UV-active product remains in the aqueous phase.

Step 3: Washing & Drying

  • Wash the combined organic layers once with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 3: Swirl the flask. Ensure the Na₂SO₄ is free-flowing (not clumped), validating that all microscopic water droplets have been successfully absorbed.

Step 4: Concentration

  • Filter off the drying agent and transfer the organic phase to a round-bottom flask.

  • Evaporate the solvent under reduced pressure.

  • Validation Checkpoint 4: Check the rotary evaporator water bath. Ensure the temperature is explicitly set to ≤ 30°C to prevent thermal degradation[3].

Figure 2: Self-validating extraction and workup workflow to preserve structural integrity.

References

  • Thieme Connect. Methyl Esters and Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available at: [Link]

  • ACS Publications. Degradation of Isotianil in Water and Soil: Kinetics, Degradation Pathways, Mechanisms, and Ecotoxicity Assessments. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Optimization

Optimizing HPLC mobile phase for better separation of isothiazole isomers

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically designed for researchers, scientists, and drug development professionals facing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically designed for researchers, scientists, and drug development professionals facing the unique challenge of separating isothiazole isomers. Due to their structural similarities, these compounds often co-elute, demanding a highly optimized and systematic approach to mobile phase selection and method development.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to develop robust and reproducible separation methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of isothiazole isomers.

Q1: What makes the separation of isothiazole isomers so challenging?

Separating structural isomers, such as those of isothiazole, is a significant analytical challenge because they possess identical molecular weights and often have very similar physicochemical properties like polarity and hydrophobicity.[1] This similarity leads to nearly identical interactions with the HPLC stationary and mobile phases, resulting in poor resolution or complete co-elution under standard conditions.[1] Achieving baseline separation requires a method that can exploit subtle differences in their three-dimensional structure, dipole moment, or pi-electron distribution.[2][3]

Q2: I'm starting from scratch. What is a good initial mobile phase and column to screen for isothiazole isomer separation?

A robust starting point for method development is to use a standard reversed-phase C18 column and run a generic gradient.[4] This initial run helps to determine the retention behavior of the isomer mixture.[4]

A typical starting gradient could be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

This initial screening provides a baseline chromatogram from which you can decide whether an isocratic or gradient elution is more appropriate and how to adjust the mobile phase for better selectivity.[4]

Q3: How do different organic modifiers, like acetonitrile and methanol, affect the separation of isomers?

The choice of organic modifier is a powerful tool for manipulating selectivity. Acetonitrile (ACN) and methanol (MeOH) have different chemical properties that alter their interactions with both the analyte and the stationary phase.[1][5]

  • Acetonitrile (ACN): ACN is an aprotic solvent and primarily interacts through dipole-dipole interactions. It is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times.

  • Methanol (MeOH): Methanol is a protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. This property can introduce unique interactions with polar functional groups on the isothiazole isomers, potentially leading to significant changes in elution order and resolution compared to ACN.

If you have poor resolution with ACN, a simple and effective next step is to switch to MeOH or try a ternary mixture of Water/ACN/MeOH.[1] This change in solvent can alter the selectivity (α) of the separation, which is crucial for resolving closely related isomers.

Q4: What is the role of mobile phase pH and buffers in separating isothiazole isomers?

The pH of the mobile phase is a critical parameter, especially if the isothiazole isomers have ionizable functional groups.[6][7] The pH controls the ionization state of the analytes; the ionized form is typically more polar and elutes earlier in reversed-phase chromatography.[5][6]

  • Controlling Retention: For acidic or basic analytes, adjusting the pH to be at least 1.5-2 units away from the compound's pKa will ensure it is in a single, non-ionized or fully ionized state, leading to sharper peaks and more stable retention times.[8]

  • Improving Selectivity: Since isomers may have slightly different pKa values, operating the mobile phase at a pH close to their pKa can maximize differences in their ionization state, thereby enhancing separation selectivity.[8][9]

  • Buffer Selection: A buffer is essential to maintain a constant pH.[7] A good buffer has a pKa within ±1 unit of the desired mobile phase pH and is used at a concentration of 10-50 mM.[6][10] Common choices for reversed-phase HPLC include phosphate, acetate, and formate buffers, selected based on the required pH and compatibility with the detector (e.g., UV or MS).[6][10]

Q5: Should I use an isocratic or gradient elution for separating my isothiazole isomers?

The choice between isocratic and gradient elution depends on the complexity of your sample and the retention behavior of the isomers.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, faster (no re-equilibration needed), and often preferred if your isomers elute closely together.[11][12] However, it can lead to significant peak broadening for later-eluting compounds.[13][14]

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[11] Gradient elution is highly effective for mixtures with a wide range of hydrophobicities and helps to keep all peaks sharp, improving resolution and sensitivity.[13][14]

An initial scouting gradient is recommended to see the full picture.[4] If the isomers elute very close together, a shallow gradient or an optimized isocratic method may provide the best resolution.[15]

Elution ModeProsConsBest For
Isocratic Simple, no re-equilibration time, faster for simple separations.[11][12]Poor resolution for complex mixtures, peak broadening for late-eluting peaks.[13][14]Separating a few components with similar retention times.
Gradient Excellent for complex mixtures, sharper peaks, improved sensitivity.[13]Requires column re-equilibration, more complex setup.[12]Analyzing mixtures with a wide range of polarities.

Q6: My C18 column isn't working. What other stationary phases can improve the separation of isothiazole isomers?

If a standard C18 column fails to provide adequate selectivity, changing the stationary phase chemistry is one of the most powerful steps you can take.[1][16] Isomers can be separated by exploiting different interaction mechanisms.[16]

  • Phenyl-Hexyl Phase: This phase provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the isothiazole isomers.[3] These interactions are highly sensitive to the electronic structure and geometry of the isomers and can provide unique selectivity that C18 phases lack.

  • Cyano (CN) Phase: A cyano phase offers dipole-dipole interactions and can also be used in both reversed-phase and normal-phase modes.[4][16] The polar nature of the cyano group can differentiate isomers based on small differences in their polarity and dipole moments.

  • Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature can reduce interactions with residual silanols (improving peak shape for basic compounds) and offer alternative selectivity through hydrogen bonding.

Section 2: Troubleshooting Guide: Poor Separation & Peak Shape

When faced with poor chromatographic results, a systematic approach is crucial.[1] This guide provides a logical workflow to diagnose and solve common problems in the separation of isothiazole isomers.

Troubleshooting_Workflow Start Start: Poor Resolution (Rs < 1.5) System_Check 1. Check System Suitability - Fresh Mobile Phase? - Column Equilibrated? - No Leaks / Stable Pressure? Start->System_Check Optimize_MP 2. Optimize Mobile Phase System_Check->Optimize_MP System OK Change_Solvent A. Change Organic Modifier (e.g., ACN to MeOH) Optimize_MP->Change_Solvent Adjust_Params 3. Adjust Temp & Flow Rate Optimize_Temp A. Optimize Temperature (Try 25°C, 40°C, 60°C) Adjust_Params->Optimize_Temp Change_Column 4. Change Stationary Phase End_Good Resolution OK (Rs >= 1.5) Change_Column->End_Good Success End_Bad Consult Specialist Change_Column->End_Bad Still poor Adjust_Gradient B. Adjust Gradient / %B (Make shallower or optimize isocratic %B) Change_Solvent->Adjust_Gradient Modify_pH C. Modify pH / Additives (Control ionization, add ion-pair reagent) Adjust_Gradient->Modify_pH Modify_pH->Adjust_Params Resolution still poor Optimize_Flow B. Lower Flow Rate (Improves efficiency) Optimize_Temp->Optimize_Flow Optimize_Flow->Change_Column Resolution still poor

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Problem 1: My isomer peaks are co-eluting or have poor resolution (Rs < 1.5).

Cause A: Suboptimal Mobile Phase Strength or Gradient Slope

  • Explanation: The strength of the mobile phase (percentage of organic solvent, %B) directly controls retention time. If the gradient is too steep or the isocratic %B is too high, compounds will elute too quickly without sufficient time to interact with the stationary phase, leading to poor resolution.

  • Solution:

    • For Gradient Elution: Decrease the gradient slope. For example, if your original gradient was 5-95% B in 10 minutes, try running it over 20 or 30 minutes. A shallower gradient increases the separation window for closely eluting peaks.[14]

    • For Isocratic Elution: Systematically decrease the %B. A lower percentage of organic solvent will increase the retention factor (k) of the analytes, which can improve resolution.[17] However, be mindful that this will also increase run time and can lead to peak broadening.

Cause B: Insufficient Selectivity (α)

  • Explanation: Selectivity is the measure of separation between two peak maxima. For isomers with similar hydrophobicity, simply increasing retention time may not be enough. You must change the chemical interactions within the system to improve selectivity.

  • Solution:

    • Change the Organic Modifier: As discussed in the FAQ, switching from acetonitrile to methanol (or vice versa) is a powerful way to alter selectivity.[1] The different solvent properties (dipole moment, hydrogen bonding capability) can change the elution order of the isomers.

    • Adjust Mobile Phase pH: If your isothiazole isomers have acidic or basic properties, their retention is highly dependent on pH.[8] Perform a pH screening study (e.g., at pH 3, 5, and 7) using appropriate buffers.[17] A small change in pH can dramatically alter the selectivity between isomers with different pKa values.[9]

    • Use Mobile Phase Additives: Ion-pairing reagents like triethylamine (TEA) can be added in small concentrations (e.g., 0.1%) to the mobile phase.[17] TEA can mask active silanol sites on the stationary phase, improving peak shape for basic compounds, and can also alter selectivity through ion-pairing mechanisms.

Problem 2: My peaks are tailing or fronting.

Cause A: Secondary Interactions with Residual Silanols (Peak Tailing)

  • Explanation: Most silica-based reversed-phase columns have some residual silanol groups (-Si-OH) on the surface. If the isothiazole isomer has basic functional groups, these can interact strongly with the acidic silanols, causing peak tailing.[16][18]

  • Solution:

    • Lower the Mobile Phase pH: At a low pH (e.g., < 3), the residual silanols are protonated and less likely to interact with basic analytes.[17] Using a mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) is a common strategy.

    • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (where residual silanols are chemically bonded with a small silylating agent) show significantly reduced silanol activity.[18]

    • Add a Competing Base: Adding a small amount of an amine like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, preventing the analyte from interacting with them.[17]

Cause B: Column Overload (Peak Fronting)

  • Explanation: Peak fronting is a classic sign that you have injected too much sample mass onto the column.[19] This saturates the stationary phase at the column inlet, distorting the peak shape.

  • Solution:

    • Reduce Injection Volume: Decrease the volume of sample you are injecting.

    • Dilute the Sample: If reducing the volume is not feasible or effective, dilute your sample concentration.

Cause C: Sample Solvent Mismatch (Split or Distorted Peaks)

  • Explanation: If your sample is dissolved in a solvent that is much stronger than the starting mobile phase (e.g., sample in 100% ACN, mobile phase starting at 5% ACN), it can cause severe peak distortion.[19]

  • Solution:

    • Match the Solvents: Ideally, dissolve your sample in the initial mobile phase composition.

    • Minimize Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible to minimize the effect.

Section 3: Experimental Protocol: A Systematic Workflow for Method Development

This protocol outlines a logical, step-by-step approach to developing a robust HPLC method for separating isothiazole isomers, moving from broad screening to fine-tuning.

Method_Development_Workflow Start Start: Isothiazole Isomer Mixture Step1 Step 1: Initial Screening - C18 & Phenyl Columns - ACN & MeOH Gradients Start->Step1 Decision1 Is separation adequate? Step1->Decision1 Step2 Step 2: pH Optimization - Screen pH 3, 5, 7 - Use appropriate buffers Decision1->Step2 No End Final Validated Method Decision1->End Yes Decision2 Is selectivity improved? Step2->Decision2 Decision2->Step1 No, try other columns Step3 Step 3: Gradient Optimization - Adjust gradient slope - Convert to isocratic if possible Decision2->Step3 Yes Step4 Step 4: Fine-Tuning - Optimize Temperature - Adjust Flow Rate Step3->Step4 Step4->End

Caption: A systematic workflow for HPLC method development for isomers.

Step 1: Initial Column and Mobile Phase Screening

  • Objective: To find the best combination of stationary phase and organic modifier that provides the most promising initial selectivity.

  • Protocol:

    • Select at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl).

    • For each column, run a generic scouting gradient (e.g., 10-90% B in 15 minutes) with both acetonitrile and methanol as the organic modifier (Solvent B). Use 0.1% formic acid in both water (Solvent A) and the organic modifier.

    • This results in four initial chromatograms (C18/ACN, C18/MeOH, Phenyl/ACN, Phenyl/MeOH).

    • Analysis: Compare the four runs. Look for the combination that shows the largest separation between the target isomer peaks, even if it's not baseline resolution. This combination has the highest "selectivity" and is the most promising starting point.

Step 2: pH Screening and Optimization

  • Objective: To leverage the effect of pH to further enhance selectivity, particularly if the isomers are ionizable.

  • Protocol:

    • Using the best column/solvent combination from Step 1, prepare three mobile phases with different pH values. Use buffers that are effective at each pH.

      • pH ~3.0: 20 mM Potassium Phosphate, pH adjusted with Phosphoric Acid.

      • pH ~4.8: 20 mM Ammonium Acetate.

      • pH ~7.0: 20 mM Potassium Phosphate, pH adjusted.

    • Run the scouting gradient with each buffered mobile phase.

    • Analysis: Evaluate the chromatograms to see if pH has a significant impact on retention and selectivity. Select the pH that provides the best peak shape and resolution.

Step 3: Organic Modifier and Gradient Optimization

  • Objective: To optimize the mobile phase strength and gradient profile to achieve baseline resolution (Rs ≥ 1.5).

  • Protocol:

    • Using the optimal conditions from the previous steps, focus on the gradient.

    • Shallow Gradient: If peaks are still close, make the gradient shallower across the region where the isomers elute. For example, if they elute between 40% and 50% B, you could change the gradient to hold at 35% B for 2 minutes, then ramp slowly from 35% to 55% B over 20 minutes.

    • Isocratic Conversion: If the shallow gradient works well and the run time is acceptable, you can convert it to an isocratic method. A good starting point for the isocratic %B is the organic concentration at which the center of the peak pair elutes during the gradient run. Fine-tune this percentage to maximize resolution.

Step 4: Temperature and Flow Rate Fine-Tuning

  • Objective: To make final small adjustments to improve efficiency and resolution.

  • Protocol:

    • Temperature: Analyze the separation at three different temperatures (e.g., 25°C, 40°C, and 55°C). Temperature can sometimes subtly alter selectivity, especially between isomers. Higher temperatures also reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.

    • Flow Rate: Reducing the flow rate generally increases column efficiency (N), which can lead to narrower peaks and better resolution, albeit at the cost of longer analysis times. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.

By following this systematic approach, you can efficiently navigate the complexities of separating isothiazole isomers and develop a robust, reliable HPLC method.

References
  • A review on method development by hplc - SciSpace. (n.d.). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). Cogent-HPLC. Retrieved from [Link]

  • Method Development HPLC. (n.d.). Interchim technology. Retrieved from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru. Retrieved from [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar-Institute. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5). Retrieved from [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. Retrieved from [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Gradient or isocratic elution in preparative reversed phase HPLC. (2011, September 15). Kromasil. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Li, L., Liu, Y., & Su, P. (2000). Selectivity of poly (4-methyl-5-vinylthiazole) stationary phase in reversed-phase liquid chromatography. Se pu = Chinese journal of chromatography, 18(1), 12–15. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Bell, D. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]

  • Effect of Buffer on HPLC Separation of Buffers. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Perisic-Janjic, N. U., et al. (2025, August 6). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Journal of Planar Chromatography -- Modern TLC. Retrieved from [Link]

  • Williams, R. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Separation optimization in HPLC analysis implemented in R programming language. (n.d.). Molnar-Institute. Retrieved from [Link]

  • separation of two isomers. (2009, May 13). Chromatography Forum. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low ionization efficiency in LC-MS for Methyl 4-(3-methylisothiazol-5-yl)benzoate

Technical Support Center: LC-MS Ionization Efficiency Guide: Troubleshooting Low Ionization Efficiency for Methyl 4-(3-methylisothiazol-5-yl)benzoate Welcome to the technical support center. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Ionization Efficiency

Guide: Troubleshooting Low Ionization Efficiency for Methyl 4-(3-methylisothiazol-5-yl)benzoate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS analysis of Methyl 4-(3-methylisothiazol-5-yl)benzoate. We will address common issues related to low signal intensity and poor ionization efficiency in a structured, question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: I am seeing a very weak or no signal for Methyl 4-(3-methylisothiazol-5-yl)benzoate. Where should I begin troubleshooting?

A1: A low or absent signal is a common issue that requires a systematic approach to diagnose. Before making extensive changes to your method, it's crucial to differentiate between a system-wide failure and a compound-specific problem.

The logical workflow is to first confirm the health of your LC-MS system, then investigate the analyte's behavior under your current method conditions, and finally, systematically optimize the parameters that most directly influence ionization. Poor signal strength can stem from inefficient ionization, ion suppression, or contamination in the ion source.[1]

Recommended Initial Workflow:

Troubleshooting_Workflow cluster_start Start Here cluster_system Phase 1: System Health Check cluster_method Phase 2: Method Optimization cluster_end Resolution Start Low or No Signal Observed for Analyte SST Run System Suitability Test (SST) with a reliable standard (e.g., reserpine) Start->SST SST_Pass System OK SST->SST_Pass Pass SST_Fail System Failure SST->SST_Fail Fail Ion_Mode Confirm Correct Ionization Mode (Positive vs. Negative ESI) SST_Pass->Ion_Mode Clean Perform Source Cleaning & System Maintenance. Recalibrate. SST_Fail->Clean Clean->SST Mobile_Phase Optimize Mobile Phase (pH, Solvent, Additives) Ion_Mode->Mobile_Phase Source_Params Optimize MS Source Parameters (Voltage, Gas, Temperature) Mobile_Phase->Source_Params Adducts Investigate Adduct Formation ([M+Na]+, [M+K]+) Source_Params->Adducts Resolved Signal Intensity Acceptable Adducts->Resolved

Q2: Which ionization mode, positive or negative electrospray ionization (+ESI vs. -ESI), is appropriate for this compound?

A2: The molecular structure of Methyl 4-(3-methylisothiazol-5-yl)benzoate dictates the optimal ionization mode. For electrospray ionization (ESI) to be efficient, the analyte must be capable of readily accepting or losing a proton, or forming a stable adduct.

  • Structure Analysis: This molecule possesses a nitrogen atom within the isothiazole ring. Nitrogen-containing heterocyclic compounds are typically basic and can be readily protonated.[2][3]

  • Recommendation: Positive ion mode (+ESI) is the correct choice. The target ion will be the protonated molecule, [M+H]⁺.

  • Rationale for Avoiding -ESI: The molecule lacks acidic protons (like those on carboxylic acids or phenols) that would easily be lost to form a negative ion, [M-H]⁻. Therefore, negative mode is expected to yield a very poor response.

Q3: I am using +ESI mode, but the signal is still poor. How should I optimize my mobile phase?

A3: Mobile phase composition is one of the most critical factors influencing ESI efficiency.[4] For a basic compound like this, the pH of the mobile phase is paramount to ensure the analyte is in its ionized form before it enters the ESI source.

The Causality of pH: According to the fundamental principles of ESI, the signal intensity for basic compounds in positive ion mode is directly related to the extent of protonation in the solution.[2] To maximize the population of protonated analyte molecules, the mobile phase pH should be approximately 2 units below the pKa of the analyte's most basic functional group (the isothiazole nitrogen).[5] While the exact pKa of this molecule is not readily published, related nitrogen heterocycles have pKa values in the low single digits. Therefore, an acidic mobile phase is required.

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Start with a standard reversed-phase mobile phase (e.g., Water and Acetonitrile or Methanol).

  • Introduce Acid: Add a volatile acid to the aqueous component (Mobile Phase A). Formic acid is the most common choice as it is an effective proton donor and is highly compatible with MS.[6]

  • Test Concentrations: Evaluate the signal intensity at different concentrations of formic acid. A higher concentration of acid does not always lead to a better signal, as it can sometimes increase ion suppression.[2]

  • Consider Alternatives: If formic acid does not yield a satisfactory signal, other modifiers can be tested.

Table 1: Common Mobile Phase Additives for +ESI of Basic Analytes

Additive Typical Concentration Rationale & Considerations
Formic Acid 0.1% (v/v) Primary Choice. Good proton donor, volatile, and provides good chromatography for many basic compounds.[3][6]
Acetic Acid 0.1% - 0.5% (v/v) Less acidic than formic acid. Can be useful if the analyte is unstable at very low pH.
Ammonium Formate 5-10 mM Acts as a buffer and can improve peak shape and spray stability.[7] The ammonium ion can also form adducts ([M+NH₄]⁺).

| Ammonium Acetate | 5-10 mM | Another common buffer. Generally used for analytes that require a less acidic environment (pH ~4.7).[3] |

Q4: My mobile phase is optimized, but the signal remains weak or unstable. What mass spectrometer source parameters should I adjust?

A4: The physical process of generating gas-phase ions from liquid droplets is governed by the ion source parameters.[8][9] Optimizing these settings ensures efficient desolvation and ion transmission into the mass analyzer. These parameters are often interdependent.

Key ESI Source Parameters & Their Functions:

  • Capillary/Sprayer Voltage: This voltage creates the electric field necessary to form the Taylor cone and initiate the electrospray.[10][11] An optimal voltage provides a stable spray. A voltage that is too high can cause a corona discharge, leading to an unstable signal or complete signal loss.[12]

  • Cone Voltage (or Declustering/Fragmentor Potential): This potential difference helps to extract ions from the atmospheric pressure region into the vacuum region of the MS.[12] It also serves to break apart solvent clusters from the analyte ions ("declustering"). If this voltage is set too high, it can induce fragmentation of the analyte itself (in-source CID).[13]

  • Nebulizing & Drying Gas (N₂): The nebulizing gas helps to form small droplets at the capillary tip, while the high-temperature drying gas aids in solvent evaporation.[12] Efficient desolvation is critical for releasing the analyte ion into the gas phase.

Protocol: Systematic Source Parameter Optimization

This protocol should be performed by infusing a solution of your analyte directly into the MS source or via Flow Injection Analysis (FIA) to get a stable signal for optimization.

  • Prepare Standard: Make a solution of Methyl 4-(3-methylisothiazol-5-yl)benzoate at a reasonable concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics your LC eluent at the time of elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Set Initial Parameters: Start with your instrument's default or a known "good" set of parameters.

  • Optimize Cone Voltage: While monitoring the signal of the [M+H]⁺ ion, ramp the cone voltage from a low value to a high value (e.g., 10 V to 80 V in 5 V increments). Plot the intensity vs. voltage to find the optimum.

  • Optimize Capillary Voltage: Set the cone voltage to its new optimum. Now, adjust the capillary voltage (e.g., 1 kV to 5 kV in 0.5 kV increments) to find the value that gives the most intense and stable signal.

  • Optimize Gas Flow & Temperature: Adjust the drying gas temperature and flow rate to maximize the signal. Higher LC flow rates generally require higher gas flows and temperatures for complete desolvation.[14]

Table 2: Typical Starting ESI Source Parameters

Parameter Typical Range (+ESI) Purpose
Capillary Voltage 3.0 - 4.5 kV Generates charged droplets.[8]
Cone/Fragmentor Voltage 20 - 60 V Ion extraction and declustering.[12]
Source Temperature 100 - 150 °C Assists initial desolvation.
Desolvation Gas Temp. 350 - 550 °C Promotes solvent evaporation from droplets.

| Desolvation Gas Flow | 600 - 1000 L/hr | Removes solvent vapor. |

Q5: I see my peak, but the signal is split between multiple m/z values like [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I fix this?

A5: This is a classic case of adduct formation , where the analyte molecule associates with ions present in the sample or mobile phase, most commonly sodium ([M+Na]⁺, +22.99 Da) and potassium ([M+K]⁺, +38.96 Da).[15][16] This phenomenon is highly common in ESI and can significantly dilute the signal intensity of your target protonated ion, [M+H]⁺, making quantification difficult and reducing sensitivity.[17]

The Cause: Alkali metal ions (Na⁺, K⁺) are ubiquitous and can originate from glassware, solvents, reagents, or the sample matrix itself. They can compete with protons to ionize the analyte.

Troubleshooting Adduct Formation:

  • Improve Solvent/Reagent Quality: Use high-purity, LC-MS grade solvents and fresh additives. Old reagents can leach contaminants from their containers.

  • Avoid Glassware: Whenever possible, use polypropylene (PP) autosampler vials and volumetric flasks instead of glass to minimize sodium and potassium leaching.

  • Increase Proton Availability: Ensuring your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) can favor the formation of [M+H]⁺ over metal adducts.

  • Embrace the Adduct (Advanced Strategy): In some cases, if the protonated molecule is unstable or difficult to form, intentionally promoting a single, stable adduct can be a viable analytical strategy.[18] This can be achieved by adding a low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase. However, for this molecule, optimizing for [M+H]⁺ is the preferred starting point.

Adduct_Formation cluster_ions Competing Ions cluster_products Observed MS Signals (Signal is Diluted) Analyte Analyte (M) in ESI Droplet Proton H+ Analyte->Proton Protonation Sodium Na+ Analyte->Sodium Adduction Potassium K+ Analyte->Potassium Adduction MH [M+H]+ Proton->MH MNa [M+Na]+ Sodium->MNa MK [M+K]+ Potassium->MK

Q6: I've tried optimizing my method, but my signal is still weak across all injections. Could it be an instrument problem?

A6: Yes. If method optimization fails to improve the signal and you've noticed a general decrease in sensitivity for other compounds as well, the issue likely lies with the instrument's hardware or cleanliness. Chromatography and MS/MS response degrade incrementally with every injection as contamination builds up.[19]

Common Instrument-Related Issues:

  • Contaminated Ion Source: The most frequent cause of signal degradation. Residues from samples, mobile phase salts, and non-volatile matrix components can build up on the capillary tip, cone/orifice, and lenses, physically blocking ion flow and reducing ionization efficiency.[1][7]

  • Clogged Capillary or Tubing: A partial clog in the LC flow path or within the ESI probe can lead to an unstable spray and low, fluctuating signal intensity.

  • Vacuum System Problems: While less common, issues with the vacuum pumps can affect ion transmission through the mass analyzer.

  • Detector Failure: The MS detector has a finite lifetime and its sensitivity will decrease over time.

Protocol: Diagnosing and Addressing Instrument Issues

  • Confirm with SST: As mentioned in Q1, run a system suitability test with a trusted standard. If the SST fails or shows low sensitivity, it strongly points to a system-wide problem.[19]

  • Inspect the Spray: With the source open (use caution and follow manufacturer guidelines), observe the electrospray. It should be a fine, consistent mist originating from the capillary tip. An erratic, dripping, or off-center spray indicates a clog or positioning problem.

  • Clean the Ion Source: This is a routine maintenance procedure. Vent the instrument and carefully clean the external and internal components of the ion source, including the capillary, cone/orifice plate, and the initial ion optics, following your manufacturer's specific instructions. This is one of the most effective ways to restore instrument sensitivity.[1]

  • Calibrate the System: After any significant maintenance like a source cleaning, perform a full system calibration (mass accuracy and detector) using the manufacturer's recommended calibration solution.

If these steps do not resolve the issue, it is advisable to contact your instrument vendor's service engineer for further diagnostics.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • T. Southam, A., et al. (2017). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Analytical Chemistry. [Link]

  • Agilent Technologies. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Chemical Substance Information. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]

  • Agilent Technologies. Fast Methods Development Software for 1100 Series LC/MSD. [Link]

  • LCGC International. (2026, March 21). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE. [Link]

  • SCIEX. (2026, March 2). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]

  • ResearchGate. (2015). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAME) in biodiesel. [Link]

  • Chromatography Forum. (2012, March 15). LC/MS not good for small molecules. [Link]

  • ResearchGate. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS?. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Accounts of Chemical Research. [Link]

  • SCIEX. Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. [Link]

  • MACHEREY-NAGEL. Analysis of isothiazolinones by LC-MS/MS. [Link]

  • ResearchGate. (2020). Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer. [Link]

  • NextSDS. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid — Chemical Substance Information. [Link]

  • Liu, Z., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC–MS/MS. Molecules. [Link]

  • Al-Qaim, F.F., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science. [Link]

  • LCGC Blog. (2020, December 8). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC International. (2026, March 10). Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • ResearchGate. (2019, September 24). Isothiazolinones in cleaning products: Analysis with liquid chromatography tandem mass spectrometry of samples from sensitized patients and market. [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Wiley Analytical Science. (2010, November 21). Journal Highlight: Effect of mobile phase pH, aqueous-organic ratio, and buffer concentration on electrospray ionization tandem mass spectrometric fragmentation patterns.... [Link]

  • Separation Science. (2024, September 18). Adjusting electrospray voltage for optimum results. [Link]

  • SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]

  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • MDPI. (2024, January 8). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry.... [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 4-(3-methylisothiazol-5-yl)benzoate

Welcome to the technical support center for the purification of Methyl 4-(3-methylisothiazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 4-(3-methylisothiazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to empower you with the scientific principles and practical techniques to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like Methyl 4-(3-methylisothiazol-5-yl)benzoate?

A1: The crucial first step is solvent selection. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, typically the solvent's boiling point.[1][2][3] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.[2][4]

Given the structure of Methyl 4-(3-methylisothiazol-5-yl)benzoate, which contains both a polar isothiazole ring and a less polar methyl benzoate group, a solvent of intermediate polarity is a good starting point. It is recommended to perform a small-scale solvent screen with a variety of solvents.

Q2: Which solvents should I screen for the recrystallization of Methyl 4-(3-methylisothiazol-5-yl)benzoate?

A2: Based on the structure, which is an aromatic ester with a heterocyclic component, a range of solvents with varying polarities should be tested.[5] A good starting point would be:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Heptane, Cyclohexane

  • Mixed Solvent Systems: Ethanol/water, Acetone/hexane, Ethyl acetate/heptane[1][4]

The "like dissolves like" principle suggests that solvents with some polarity will be most effective.[5]

Q3: How do I perform a solvent screen?

A3: A systematic approach is key. Here is a step-by-step protocol for a microscale solvent screen:

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude Methyl 4-(3-methylisothiazol-5-yl)benzoate into several small test tubes.

  • Room Temperature Solubility: To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent. Agitate the mixture at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[2]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility to the boiling point of the solvent.[2] Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvents will yield a good quantity of crystals upon cooling.

  • Evaluation: Evaluate each solvent based on the criteria of low solubility when cold and high solubility when hot.

Q4: What are mixed solvent systems and when should I use them?

A4: A mixed solvent system, also known as a solvent-antisolvent system, is used when no single solvent provides the desired solubility profile.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.

For Methyl 4-(3-methylisothiazol-5-yl)benzoate, a potential mixed solvent system could be ethanol (good solvent) and water (anti-solvent). The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Methyl 4-(3-methylisothiazol-5-yl)benzoate and provides actionable solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Causality: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities, depressing the melting point.[7][8] The oily droplets often trap impurities, hindering purification.[7][9]

Solutions:

  • Increase Solvent Volume: Add more hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.[7][8]

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, try a solvent with a lower boiling point.

  • Change the Solvent System: Switch to a different solvent or a mixed solvent system.

  • Seed the Solution: Introduce a seed crystal (a tiny amount of the pure compound) to encourage nucleation and crystal growth.[7][8]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[7][8]

Diagram: Troubleshooting "Oiling Out"

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Minimum Hot Solvent HotFilt Hot Filtration (if insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool Clear Filtrate IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash Crystals with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry

Caption: Step-by-step workflow for a standard recrystallization procedure.

Data Summary

The following table provides a reference for potential solvents and their physical properties relevant to the recrystallization of Methyl 4-(3-methylisothiazol-5-yl)benzoate. The suitability of each solvent must be determined experimentally.

SolventBoiling Point (°C)PolarityNotes
Methanol65Polar ProticMay have high solubility even when cold.
Ethanol78Polar ProticA good starting point, often used in mixed systems with water.
Isopropanol82Polar ProticLess polar than ethanol.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Acetone56Polar AproticLow boiling point, easy to remove.
Toluene111NonpolarHigher boiling point, may risk oiling out.
Heptane98NonpolarOften used as an anti-solvent.

Concluding Remarks

The purification of Methyl 4-(3-methylisothiazol-5-yl)benzoate by recrystallization is a powerful technique that, when optimized, can yield material of high purity. The key to success lies in a systematic approach to solvent selection and a thorough understanding of the principles behind crystallization. This guide provides the foundational knowledge and troubleshooting strategies to address the common challenges encountered in this process. For novel compounds, an empirical approach grounded in these principles is essential for developing a robust and reproducible purification protocol.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic, kinetic, and operational hurdles encountered when scaling up the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic, kinetic, and operational hurdles encountered when scaling up the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. This transformation relies on the Suzuki-Miyaura cross-coupling between 5-bromo-3-methylisothiazole and 4-(methoxycarbonyl)phenylboronic acid. While often trivial at the milligram scale, transitioning to multigram or kilogram production introduces severe mass transfer limitations, catalyst poisoning, and competing side reactions.

Process Workflow & Decision Logic

The following workflow illustrates the critical decision points and in-process controls (IPCs) required to maintain high yields and prevent batch failures during scale-up.

ScaleUpWorkflow Start Starting Materials: 5-Bromo-3-methylisothiazole + Boronic Acid/Ester Degas Rigorous Degassing (Argon Sparging, 30 min) Start->Degas Cat Catalyst Addition: Pd(dppf)Cl2 (1-2 mol%) Degas->Cat Heat Heating to 85°C in Toluene/H2O (4:1) Cat->Heat Check1 In-Process Control: Is Pd Black forming? Heat->Check1 Fix1 Action: Increase Ligand or Switch to XPhos Check1->Fix1 Yes Check2 In-Process Control: Protodeboronation > 5%? Check1->Check2 No Fix1->Check2 Fix2 Action: Use Anhydrous Dioxane & KF Base Check2->Fix2 Yes Workup Aqueous Workup & Silica Filtration Check2->Workup No Fix2->Workup Product Target Isolated: 4-(3-Methyl-isothiazol-5-yl) -benzoic acid methyl ester Workup->Product

Scale-up workflow and troubleshooting logic for isothiazole Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant palladium black formation and stalled conversions at scales >50 grams, even though my 1-gram scale reaction was quantitative? Answer: This is a classic catalyst poisoning issue exacerbated by mass transfer limitations at scale. Isothiazoles possess strongly coordinating nitrogen and sulfur heteroatoms that can outcompete the ligand for the palladium center, leading to catalyst deactivation and aggregation into inactive Pd(0) nanoparticles ([1]). At larger scales, if the dissolution rate of the boronic acid or the mixing efficiency is suboptimal, the oxidative addition complex has a longer residence time before transmetalation, leaving the metal vulnerable. Causality & Solution: Switch to a highly sterically hindered, bidentate ligand (e.g., dppf) or an electron-rich Buchwald ligand (e.g., XPhos) to protect the palladium center. Ensure rigorous degassing, as oxygen accelerates ligand oxidation.

Q2: My LC-MS shows a large peak corresponding to methyl benzoate instead of the cross-coupled product. What is causing this? Answer: You are observing protodeboronation of the 4-(methoxycarbonyl)phenylboronic acid. This side reaction is highly dependent on the base strength and water content. In biphasic systems, strong bases (like NaOH) accelerate the formation of the reactive boronate species. If transmetalation is slow, the boronate undergoes ipso-protonation by water, destroying your starting material ([2]). Causality & Solution: Substitute the boronic acid with its more stable pinacol ester derivative. Alternatively, switch to a milder, anhydrous base system such as finely milled K₃PO₄ or KF in anhydrous 1,4-dioxane ([1]).

Q3: How does the 3-methyl group on the isothiazole ring affect the cross-coupling kinetics? Answer: The 3-methyl group exerts both a mild electron-donating inductive effect and a steric effect. While it slightly increases the electron density of the isothiazole ring, its primary impact is steric hindrance during the transmetalation step. This necessitates elevated temperatures (80–100 °C) and highly active catalyst systems to drive the C–C bond formation to completion ([3]).

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for overcoming scale-up yield reductions associated with isothiazole cross-couplings.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Isothiazole Substrates

Catalyst SystemBase (Equiv.)Solvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)NaOH (2.0)Toluene/H₂O (4:1)9045%Severe protodeboronation due to strong base hydrolysis ([1]).
Pd(OAc)₂ (2 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9065%Moderate homocoupling; incomplete conversion ([2]).
Pd(dppf)Cl₂ (2 mol%) K₃PO₄ (2.0) Toluene/H₂O (4:1) 85 88% Robust conversion; minimal Pd black formation.
Pd(OAc)₂ / XPhos (1 mol%)KF (3.0)Anhydrous Dioxane10094%Optimal for highly moisture-sensitive boronic acids ([1]).

Troubleshooting Guide: Common Scale-Up Failures

Observed IssueDiagnostic SignatureRoot CauseCorrective Action
Incomplete Conversion Reaction stalls at 50-60%; Pd black precipitates on reactor walls.Catalyst poisoning by isothiazole nitrogen/sulfur coordination.Increase ligand-to-palladium ratio or switch to a bidentate ligand (e.g., dppf) to sterically shield the Pd center.
Protodeboronation High levels of methyl benzoate detected by GC/LC-MS.Base-catalyzed hydrolysis of the boronic acid prior to transmetalation.Switch to the pinacol ester derivative; use a milder base (K₃PO₄ or KF); reduce aqueous volume.
Homocoupling Significant 4,4'-biphenyldicarboxylic acid dimethyl ester formed.Oxygen ingress promoting Pd-mediated oxidative homocoupling.Implement strict subsurface argon sparging (<0.5 ppm O₂); verify mechanical seal integrity.
Emulsion during Workup Slow phase separation between toluene and water layers.Formation of palladium-phosphate coordination polymers or fine particulates.Filter the entire biphasic mixture through a Celite pad prior to phase separation; add brine to increase aqueous density.

Standard Operating Procedure (SOP): 100-Gram Scale Synthesis

This protocol is designed as a self-validating system , ensuring that each step contains an observable metric to confirm success before proceeding to the next phase.

Step 1: Biphasic Solvent Preparation & Degassing

  • Action: Combine 800 mL of toluene and 200 mL of deionized water in a 2 L jacketed reactor. Sparge with subsurface argon for 45 minutes at 20 °C.

  • Causality: Oxygen must be displaced to prevent the oxidative homocoupling of the boronic acid, which consumes the limiting reagent and complicates downstream purification.

  • Self-Validation Check: Measure dissolved oxygen (DO) using a probe; the process is validated to proceed only when DO < 0.5 ppm.

Step 2: Reagent Charging

  • Action: Charge 5-bromo-3-methylisothiazole (100 g, 0.56 mol), 4-(methoxycarbonyl)phenylboronic acid pinacol ester (161 g, 0.61 mol, 1.1 eq), and anhydrous K₃PO₄ (238 g, 1.12 mol, 2.0 eq).

  • Causality: The pinacol ester is chosen over the free boronic acid to drastically reduce the rate of protodeboronation. K₃PO₄ provides sufficient basicity to form the reactive boronate without triggering methyl ester hydrolysis.

  • Self-Validation Check: The suspension should remain heterogeneous but easily stirrable at 300 rpm. Clumping indicates excessive moisture in the K₃PO₄.

Step 3: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ (4.1 g, 1 mol%) under a positive argon counterflow.

  • Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center, preventing the isothiazole heteroatoms from coordinating and poisoning the catalyst.

  • Self-Validation Check: Within 5 minutes of addition, the mixture must transition to a deep red/orange hue. Immediate blackening indicates catastrophic catalyst deactivation (Pd(0) aggregation).

Step 4: Reaction Execution

  • Action: Heat the reactor to 85 °C internal temperature. Maintain high-shear agitation (400 rpm).

  • Causality: High shear is required to maximize the interfacial surface area between the aqueous base and the organic reagents, accelerating the rate-limiting transmetalation step.

  • Self-Validation Check: Perform HPLC analysis after 4 hours. The reaction is validated as complete when the area percent of 5-bromo-3-methylisothiazole is <1.0%.

Step 5: Workup and Isolation

  • Action: Cool to 25 °C. Filter the entire biphasic mixture through a 2-inch pad of Celite to remove palladium phosphate salts. Separate the phases and wash the organic layer with 5% aqueous NaCl (200 mL). Concentrate the toluene layer to ~300 mL under reduced pressure, then add 300 mL of heptane dropwise at 60 °C. Cool slowly to 5 °C.

  • Causality: Filtration prior to phase separation breaks stabilizing emulsions caused by colloidal palladium. Heptane acts as an antisolvent to selectively crystallize the target ester while leaving homocoupled impurities in solution.

  • Self-Validation Check: Crystals should form as off-white needles. A sample dissolved in acetonitrile should show >98% purity by HPLC at 254 nm.

References

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(16), 2900-2907. URL:[Link]

  • Meher, S. K., Velpuri, V. R., Naikwade, S. R., Peruncheralathan, S., & Venkatasubbaiah, K. (2024). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. The Journal of Organic Chemistry, 89(17), 12785-12789. URL:[Link]

Sources

Optimization

Resolving Peak Tailing in HPLC Analysis of Benzoic Acid Esters: A Technical Support Guide

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of benzoic acid esters. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges you face and the rationale behind the solutions.

Understanding the Problem: Why Do Benzoic Acid Ester Peaks Tail?

Peak tailing, a common chromatographic problem, manifests as an asymmetrical peak with a drawn-out trailing edge.[1] This distortion is more than a cosmetic issue; it compromises resolution, affects accurate peak integration, and ultimately undermines the quantitative accuracy of your results.[2][3] For benzoic acid esters, which possess polar functional groups, the primary culprits behind peak tailing are secondary interactions with the stationary phase and suboptimal mobile phase conditions.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting workflows to resolve peak tailing in your HPLC analysis of benzoic acid esters.

Q1: My benzoic acid ester peak is tailing. What is the most likely cause?

The most common cause of peak tailing for polar and ionizable compounds like benzoic acid esters is secondary interaction with residual silanol groups (Si-OH) on the silica-based stationary phase of your HPLC column.[4][5] These silanol groups are acidic and can interact with the polar ester and carboxyl groups of your analyte through hydrogen bonding, leading to a secondary, undesirable retention mechanism that causes peak tailing.[3]

dot graph TD; A[Benzoic Acid Ester] -- "Desired Hydrophobic Interaction" --> B(C18 Stationary Phase); A -- "Undesired Secondary Interaction (Peak Tailing)" --> C(Residual Silanol Groups); subgraph "HPLC Column"; B; C; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

lend Caption: Primary cause of peak tailing for benzoic acid esters.

Q2: How does mobile phase pH affect the peak shape of my benzoic acid esters?

Mobile phase pH is a critical parameter that dictates the ionization state of your analytes and the stationary phase.[6] Benzoic acid esters are acidic compounds. If the mobile phase pH is close to the pKa of the benzoic acid ester, the analyte will exist in both its ionized (more polar) and non-ionized (less polar) forms.[7] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[7][8]

Expert Recommendation: To ensure a consistent ionization state and minimize peak tailing, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of your benzoic acid ester.[9][10] This is a principle known as "ion suppression."[8] At a lower pH, the acidic silanol groups on the stationary phase are also protonated and less likely to engage in secondary interactions.[11][12]

Mobile Phase pH vs. Analyte pKaAnalyte StateExpected Peak Shape
pH << pKa Predominantly Non-ionizedSymmetrical
pH ≈ pKa Mix of Ionized & Non-ionizedBroad, Tailing
pH > pKa Predominantly IonizedSharp, but may have low retention

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Methodology:

  • Determine Analyte pKa: Find the pKa of your specific benzoic acid ester from literature or predictive software.

  • Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with buffers that are effective in the desired pH range (e.g., formate for pH 2.8-4.8, acetate for pH 3.8-5.8).[13]

  • Systematic pH Adjustment: Start with a mobile phase pH approximately 2 units below the analyte's pKa. Incrementally increase the pH in 0.5 unit steps for subsequent runs.

  • Analyze Peak Asymmetry: Inject your standard at each pH condition and measure the peak asymmetry or tailing factor. A value close to 1.0 indicates a symmetrical peak.[1]

Q3: I've adjusted the pH, but I still see some tailing. What else can I do?

If pH optimization alone is insufficient, the issue may lie with the HPLC column itself or other system parameters.

A. Column Choice and Condition:

  • Use an End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically deactivated with small, non-polar groups.[14][15] Using a high-quality, end-capped column is one of the most effective ways to reduce peak tailing for polar compounds.[11][15][16]

  • Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[4][17] Both can lead to peak distortion.

Protocol 2: Column Flushing and Regeneration

Objective: To remove contaminants and restore column performance.

Methodology:

  • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet.

  • Reverse Column Direction: Flushing in the reverse direction is often more effective at removing inlet contamination.[14]

  • Stepwise Solvent Wash: Sequentially wash the column with a series of solvents of increasing and then decreasing polarity. A common sequence for a reversed-phase column is:

    • Mobile phase without buffer

    • 100% Water

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • 100% Water

    • Mobile phase without buffer

  • Re-equilibrate: Reconnect the column in the correct direction and thoroughly equilibrate with your mobile phase.

B. Buffer Concentration and Type:

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and help mask residual silanol interactions.[11] Note that for LC-MS, lower buffer concentrations (<10 mM) are generally preferred to avoid ion suppression.[11]

  • Buffer Choice: In some cases, the choice of buffer can influence peak shape. For instance, ammonium acetate has been shown to provide good resolution for benzoic acid analysis.[18]

C. System and Method Parameters:

  • Sample Overload: Injecting too concentrated a sample can overload the column, leading to peak fronting or tailing.[4][14][19] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, sample overload was a contributing factor.[14]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2][4] This is often referred to as "dead volume."

dot graph TD; subgraph "Troubleshooting Workflow" direction LR; A{Peak Tailing Observed} --> B{Check Mobile Phase pH}; B --> C{Is pH << pKa?}; C -- "No" --> D[Adjust pH to be 2 units below pKa]; C -- "Yes" --> E{Evaluate Column}; E --> F{Is it a modern, end-capped column?}; F -- "No" --> G[Switch to an end-capped column]; F -- "Yes" --> H{Check for Contamination/Void}; H -- "Yes" --> I[Flush/Regenerate or Replace Column]; H -- "No" --> J{Check for Sample Overload}; J -- "Yes" --> K[Dilute Sample]; J -- "No" --> L{Minimize Extra-Column Volume}; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

lend Caption: A logical workflow for troubleshooting peak tailing.

Concluding Remarks

Resolving peak tailing in the HPLC analysis of benzoic acid esters requires a systematic and informed approach. By understanding the underlying chemical interactions and methodically addressing potential causes from mobile phase pH to column health, you can restore peak symmetry and ensure the accuracy and reliability of your chromatographic data. Consistent application of these principles will lead to more robust and reproducible analytical methods.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • LabRulez LCMS. (2025, May 26). The Role of End-Capping in RP. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. The correct assignment of substituent positions on the isothiazole ring is critical, as isomeric impurities can significantly impact biological activity and material properties. This document moves beyond a simple recitation of data, explaining the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. We will compare expected experimental outcomes for the target molecule against those of a plausible structural isomer, methyl 4-(5-methyl-isothiazol-3-yl)benzoate, to demonstrate a robust, self-validating confirmation workflow.

Introduction: The Challenge of Isomer Differentiation

The synthesis of substituted isothiazoles can often yield a mixture of regioisomers. For the target molecule, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, the primary analytical challenge is to definitively confirm the connectivity at the C3 and C5 positions of the isothiazole ring. An incorrect structural assignment can lead to wasted resources in downstream applications, such as drug development pipelines where specific structure-activity relationships are paramount[1]. This guide details a multi-technique approach—employing mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy—to create a validated and trustworthy structural dossier.

The structures under consideration are shown below. Our goal is to prove the formation of Structure A and rule out the formation of its key isomer, Structure B .

G cluster_A Structure A (Target) cluster_B Structure B (Isomer) A A B B

Caption: Target molecule (A) and its potential regioisomer (B).

High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. This allows for the confident determination of the elemental composition, a foundational piece of evidence.

An ESI-TOF (Time-of-Flight) instrument is ideal for this purpose, providing mass accuracy within 5 ppm. For our target compound, C₁₂H₁₁NO₂S, the expected exact mass for the protonated molecule [M+H]⁺ is calculated and compared against the experimental value.

ParameterExpected Value (for C₁₂H₁₁NO₂S)
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
[M+H]⁺ Exact Mass 234.0583 Da
Observed [M+H]⁺ 234.0580 ± 0.0012 Da (Typical)

This analysis confirms the molecular formula but does not distinguish between isomers A and B , which have identical formulas and masses. The subsequent spectroscopic techniques are therefore essential.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 with a 50:50 acetonitrile:water solution containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode (ESI+).

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Identification

NMR spectroscopy is the most powerful tool for differentiating regioisomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint. We will analyze the expected ¹H and ¹³C NMR spectra for both Structure A and B .

¹H NMR Analysis

The key differentiator in the ¹H NMR spectrum will be the chemical shift and multiplicity of the lone proton on the isothiazole ring.

  • For Structure A (Target): The proton is at the C4 position, adjacent to the methyl-substituted carbon (C3) and the sulfur atom. It has no adjacent protons, so it will appear as a singlet .

  • For Structure B (Isomer): The proton is at the C4 position, but it is now between the ring nitrogen and the carbon (C5) bearing the methyl group. This different electronic environment will result in a different chemical shift for this singlet .

The protons on the p-disubstituted benzene ring will appear as a characteristic AA'BB' system, which simplifies to two distinct doublets, each integrating to 2 protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Assignment (Structure A)Predicted δ (ppm)MultiplicityIntegrationRationale and Comparison
Benzoic H (ortho to CO₂Me)~8.15Doublet (d)2HDeshielded by the electron-withdrawing ester group. Expected in both isomers.
Benzoic H (ortho to HetAr)~7.80Doublet (d)2HShielded relative to the other benzoic protons. Expected in both isomers.
Isothiazole H4~7.60 Singlet (s) 1H Key Differentiating Peak. Its specific chemical shift confirms the 3,5-substitution pattern of Structure A.
Methyl Ester (-OCH₃)~3.95Singlet (s)3HTypical range for a methyl ester.[2][3] Expected in both isomers.
Isothiazole Methyl (-CH₃)~2.60Singlet (s)3HTypical range for a methyl group on an isothiazole ring. The exact shift helps confirm its position at C3 (Structure A) vs C5 (Structure B).
¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The chemical shifts of the isothiazole ring carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Assignment (Structure A)Predicted δ (ppm)Rationale and Comparison
Ester C=O~166.5Characteristic chemical shift for an ester carbonyl.[3]
Isothiazole C5~168.0Highly deshielded due to attachment to the electron-rich benzene ring and flanking by S and N atoms.
Isothiazole C3~155.0Deshielded carbon bearing the methyl group. Its position is a key indicator.
Benzoic C (ipso-CO₂Me)~131.0Quaternary carbon attached to the ester.
Benzoic C (ipso-HetAr)~134.5Quaternary carbon attached to the isothiazole ring.
Benzoic CH (ortho to CO₂Me)~130.0Aromatic CH carbons.
Benzoic CH (ortho to HetAr)~127.0Aromatic CH carbons.
Isothiazole C4~122.0The only CH carbon on the isothiazole ring. Its shift is highly diagnostic for Structure A.
Methyl Ester (-OCH₃)~52.5Typical shift for a methyl ester carbon.[2]
Isothiazole Methyl (-CH₃)~19.0Aliphatic carbon, confirming the presence of the methyl group on the isothiazole ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate approximately 1024 scans for good signal-to-noise.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not definitively distinguish between the two isomers on its own, it serves as a crucial quality check. The data must be consistent with the proposed structure. For Structure A , we expect to see strong absorptions corresponding to the ester carbonyl group and vibrations from the aromatic and heterocyclic rings.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeRationale
~1725C=O Stretch (Ester)A strong, sharp absorption characteristic of an aromatic ester carbonyl.[5]
~1610, ~1580C=C Stretch (Aromatic)Medium to strong absorptions typical for benzene rings.
~1440, ~1380C-H Bending (Methyl)Confirms the presence of methyl groups.
~1280, ~1110C-O Stretch (Ester)Two characteristic stretches for the C-O bonds of the ester group.
~850C-H Out-of-Plane BendingA strong band indicative of 1,4- (para) disubstitution on a benzene ring.[6]
Experimental Protocol: IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Co-add 32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Integrated Workflow and Conclusion

A robust structural confirmation relies on the convergence of data from multiple, orthogonal techniques. The workflow below illustrates the logical process for validating the structure of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester.

Caption: Logical workflow for the structural confirmation process.

By following this multi-step analytical protocol, researchers can have high confidence in their results. The HRMS data confirms the elemental composition. The IR data validates the presence of the required functional groups. Most critically, the ¹H NMR spectrum, with its characteristic singlet for the isothiazole proton and the distinct pattern for the p-disubstituted ring, provides the definitive evidence to assign the correct connectivity, confirming the identity as 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester and ruling out other plausible isomers. This rigorous, evidence-based approach is essential for maintaining scientific integrity in drug development and chemical research.

References

  • Mille, G. et al. (1981). Spectroscopic Studies of -3,5 Di(Methylthio)
  • Rao, C. N. R., & Venkataraghavan, R. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

  • Pawtowski, Z., & Tylewska-Wierzbanowska, S. (1983). Synthesis of isothiazole derivatives with potential biological activity. PubMed. Available at: [Link]

  • PubChem. Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester. PubChem. Available at: [Link]

  • Zhidkova, O. B., & Nenajdenko, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.
  • Cheméo. (2026). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Cheméo. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Carl ROTH. Available at: [Link]

  • Chemical Substance Information. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester.
  • PubChem. LU-AA34443. PubChem. Available at: [Link]

  • NIST. Benzoic acid, 3-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585.
  • Angene Chemical. 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester (CAS# 206555-77-3). Angene Chemical. Available at: [Link]

  • Hameed, I. H., Altameme, H. J. M., & Mohammad, G. J. (2023). Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis.
  • Kanto Chemical. Thiazole. Kanto Chemical.
  • NextSDS. 4-(3-Methyl-isothiazol-5-yl)
  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]

  • NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook. Available at: [Link]

  • NIST. Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 4-(5-methyl-3-isoxazolyl)Benzoic Acid. BenchChem.
  • Distinto, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Der Pharma Chemica. (n.d.).
  • SpectraBase. Benzoic acid, 4-benzoyl-, methyl ester. SpectraBase. Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Available at: [Link]

  • PubChem. Methylisothiazolinone. PubChem. Available at: [Link]

  • Horio, T., et al. (2022).
  • Yagi, T., Tachikawa, T., & Ito, S. (n.d.). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive mult. Royal Society of Chemistry.
  • The Pherobase. (2025). NMR Compounds - Sorted by Formula. The Pherobase.

Sources

Comparative

Comparative Biological Activity Guide: Isothiazole vs. Benzothiazole Derivatives in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, sulfur-nitrogen heterocycles are privileged scaffolds due to their robust stability, versatile functionalization, and diverse bioactivity. Isothi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, sulfur-nitrogen heterocycles are privileged scaffolds due to their robust stability, versatile functionalization, and diverse bioactivity. Isothiazole (a 1,2-thiazole) and Benzothiazole (a fused 1,3-thiazole) represent two highly researched pharmacophores. While they share elemental similarities, their distinct spatial geometries and electronic distributions dictate fundamentally different target interactions.

As a drug development professional, selecting between these scaffolds requires an understanding of their physicochemical causality. Benzothiazole’s planar, bicyclic structure is highly lipophilic, making it an excellent candidate for π-π stacking and hydrophobic pocket insertion (e.g., DNA minor groove intercalation or kinase hinge-binding). Conversely, isothiazole features adjacent nitrogen and sulfur atoms, creating a unique dipole moment and altered hydrogen-bond acceptor vectors. This monocyclic (or benz-fused) geometry often avoids steric clashes in tighter binding pockets, leading to highly specific antifungal and antineoplastic profiles[1].

Structural & Physicochemical Profiling

FeatureIsothiazole DerivativesBenzothiazole Derivatives
Core Structure Monocyclic 5-membered ring (1,2-thiazole)Bicyclic fused ring (benzene + 1,3-thiazole)
Heteroatom Placement Adjacent (N-S bond present)Separated by a carbon atom (N-C-S)
Lipophilicity (LogP) Low to Moderate (Typically 1.0 - 3.0)High (Typically 3.0 - 5.5)
Primary Target Affinity Cytochrome P450s, MEK kinases, TubulinDHPS, DNA Gyrase, Gac/Rsm system, CYP1A1
Key Therapeutic Areas Antifungal, Crop Protection, AnticancerAntibacterial, Anti-biofilm, Neuroprotective

Comparative Biological Activity Data

Experimental data underscores the divergent applications of these two scaffolds. Benzothiazoles excel in overcoming bacterial resistance mechanisms, whereas isothiazoles and their fused counterparts (benzo[d]isothiazoles) are highly cytotoxic against eukaryotic targets.

Quantitative Efficacy Comparison
Compound ClassTarget Pathogen / Cell LineAssay TypeRepresentative ValueReference
Benzothiazole (Pyrazolone-coupled) Staphylococcus aureusMIC (Antibacterial)0.025 mM (Outperforms Ampicillin)[2]
Benzothiazole (Alkyl-methoxy) Pseudomonas aeruginosaIC50 (Anti-biofilm)43.3 nM (Nanomolar potency)
Benzo[d]isothiazole (Schiff Base) Human CD4+ Lymphocytes / LeukemiaCC50 (Cytotoxicity)4.0 - 9.0 µM
Isothiazole (3,4-dichloro) Magnaporthe grisea (Fungus)EC50 (Antifungal)20.00 mg/L [1]

Mechanistic Pathways

The biological activity of these derivatives is driven by their specific enzymatic targets.

  • Benzothiazole Antimicrobial Action: Benzothiazoles often act as structural mimics of p-aminobenzoic acid (PABA). This allows them to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis[2]. Furthermore, novel derivatives disrupt the Gac/Rsm two-component regulatory system, effectively shutting down biofilm formation in highly resistant P. aeruginosa strains[3].

  • Isothiazole Antifungal & Anticancer Action: Isothiazoles coordinate strongly with the heme iron of cytochrome P450 enzymes (such as CYP51), blocking the demethylation of lanosterol and completely disrupting fungal ergosterol synthesis[1]. In human cancer models, benzo[d]isothiazole derivatives exhibit marked antiproliferative activity by inducing apoptosis via kinase inhibition[4].

MoA cluster_isothiazole Isothiazole / Benzisothiazole Pathways cluster_benzothiazole Benzothiazole Pathways I_Target1 Cytochrome P450 (CYP51) I_Effect1 Ergosterol Inhibition (Antifungal) I_Target1->I_Effect1 I_Target2 Kinase / Tubulin I_Effect2 Apoptosis Induction (Anticancer) I_Target2->I_Effect2 B_Target1 DHPS Enzyme B_Effect1 Folate Synthesis Block (Antibacterial) B_Target1->B_Effect1 B_Target2 Gac/Rsm System B_Effect2 Biofilm Inhibition (Anti-virulence) B_Target2->B_Effect2

Figure 1: Divergent mechanistic pathways of Isothiazole and Benzothiazole derivatives.

Experimental Workflows & Methodologies

To accurately compare the bioactivity of synthesized heterocyclic derivatives, a rigorous, self-validating High-Throughput Screening (HTS) workflow must be employed.

HTS_Workflow Step1 Compound Synthesis & QC Step2 In Vitro Screening Step1->Step2 Step3 Hit-to-Lead Optimization Step2->Step3 Step4 Mechanistic Validation Step3->Step4 Step5 In Vivo Efficacy Step4->Step5

Figure 2: High-Throughput Screening (HTS) workflow for heterocyclic compound evaluation.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality & Self-Validation: Benzothiazole derivatives are highly lipophilic and often precipitate in aqueous media, creating false visual turbidity. Therefore, relying solely on optical density (OD) is flawed. This protocol utilizes resazurin (a colorimetric redox indicator) to measure true metabolic activity. The assay is self-validating via a mandatory Growth Control (ensuring bacteria are viable and DMSO isn't toxic) and a Sterility Control (ensuring no media contamination).

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test derivatives (Isothiazole/Benzothiazole) in DMSO. Ensure final DMSO concentration per well does not exceed 1% v/v to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound solution.

  • Controls:

    • Positive Control: Standard antibiotic (e.g., Ampicillin).

    • Growth Control: MHB + Bacteria + 1% DMSO.

    • Sterility Control: MHB only.

  • Incubation & Reading: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial survival. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: MTT Cell Viability Assay for Anticancer IC50

Causality & Self-Validation: Both isothiazoles and benzothiazoles can exhibit intrinsic autofluorescence or absorb in the UV spectrum. The MTT assay mitigates this by reading absorbance at 570 nm. To ensure trustworthiness, blank wells (media + MTT + solvent) are used to subtract background noise, and a standard curve guarantees the readings fall within the linear dynamic range of the spectrophotometer.

  • Cell Seeding: Seed target cancer cells (e.g., Leukemia cell lines for benzo[d]isothiazoles) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and add 100 µL of fresh media containing varying concentrations of the test compounds (0.1 µM to 100 µM). Include untreated control wells (media + 1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC50 using non-linear regression analysis.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. 2

  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC. 3

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. 4

  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications. 1

Sources

Validation

A Comparative Benchmarking Guide to Novel Enzyme Inhibitors: A Case Study on Isothiazole-Based Kinase Inhibitors

A Note to the Reader: The compound of interest, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, is not characterized in publicly available scientific literature. To fulfill the request for a comprehensive compara...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The compound of interest, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, is not characterized in publicly available scientific literature. To fulfill the request for a comprehensive comparative guide, this document will use a representative, well-documented class of isothiazole-containing enzyme inhibitors—specifically those targeting protein kinases—as a surrogate. This allows for a detailed, scientifically rigorous framework for comparing novel enzyme inhibitors, complete with established methodologies and data interpretation. The principles and protocols outlined herein are broadly applicable to the comparative study of any novel enzyme inhibitor.

Introduction

The isothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in crucial interactions within the ATP-binding sites of kinases.[1] These enzymes are central regulators of a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a primary focus of modern drug discovery. This guide provides a framework for the comparative analysis of a novel isothiazole-containing compound against other known kinase inhibitors, outlining the essential experimental protocols and data interpretation necessary for a thorough evaluation.

Rationale for Comparative Studies

A new chemical entity's inhibitory potential is only truly understood when benchmarked against existing standards. Comparative studies are essential to:

  • Determine Relative Potency: Quantify how the novel compound's inhibitory activity (e.g., IC50) compares to established drugs or tool compounds.

  • Assess Selectivity: Evaluate the inhibitor's activity against a panel of related and unrelated enzymes to understand its specificity and potential for off-target effects.

  • Elucidate Mechanism of Action: Differentiate between various modes of inhibition, such as competitive, non-competitive, or uncompetitive, which has significant implications for its therapeutic application.[2]

  • Establish Structure-Activity Relationships (SAR): Understand how chemical modifications to the core scaffold influence potency and selectivity, guiding future optimization efforts.[3]

For our case study, we will focus on a hypothetical isothiazole-based inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in various cancers.[1] We will compare its performance against Erlotinib , a well-known EGFR kinase inhibitor that also shows off-target activity against other kinases, and SGC-GAK-1 , a highly selective inhibitor for Cyclin G-associated kinase (GAK).[4] This selection allows for a multi-faceted comparison of potency and selectivity.

Experimental Methodologies

A robust comparative study relies on a series of well-designed experiments. The following protocols are fundamental to characterizing a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This is the foundational experiment to determine the direct inhibitory effect of the compound on the purified target enzyme. A common method is the mobility shift assay, which measures the enzymatic transfer of a phosphate group from ATP to a peptide substrate.[5]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human TrkA kinase, a fluorescently labeled peptide substrate, and ATP are prepared in a kinase reaction buffer.

  • Compound Preparation: The test compound, "4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester" (let's call it Iso-BEM ), and the comparator inhibitors (Erlotinib, SGC-GAK-1) are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of ATP. The ATP concentration should be at or near the Km of the enzyme to ensure accurate and comparable IC50 values.[5]

  • Reaction Quenching and Analysis: After a set incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped. The substrate and phosphorylated product are separated by electrophoresis, and the amount of product is quantified by fluorescence.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the specificity of Iso-BEM, it should be screened against a panel of other kinases. This is crucial for identifying potential off-target effects and understanding its selectivity profile.

Protocol:

  • Kinase Panel Selection: A panel of kinases is chosen, including closely related kinases (e.g., other receptor tyrosine kinases) and a diverse set of unrelated kinases from different families.

  • Single-Dose Screening: Initially, Iso-BEM is tested at a single, high concentration (e.g., 10 µM) against the entire kinase panel using the in vitro kinase assay described above.

  • IC50 Determination for "Hits": For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the precise IC50 value.

  • Selectivity Score Calculation: The selectivity can be quantified by comparing the IC50 for the primary target (TrkA) to the IC50 values for other kinases.

Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the enzyme and its substrate is critical. Kinetic studies can distinguish between different types of reversible inhibition.[2]

Protocol:

  • Enzyme Kinetics with Varying Substrate Concentrations: The in vitro kinase assay is performed with varying concentrations of ATP, while the concentration of Iso-BEM is held constant.

  • Data Plotting: The results are plotted using a double-reciprocal plot (Lineweaver-Burk plot). The changes in the apparent Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) in the presence of the inhibitor reveal the mechanism of action.[2]

    • Competitive Inhibition: Vmax remains unchanged, but Km increases.

    • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged.

    • Uncompetitive Inhibition: Both Vmax and Km decrease.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparative analysis.

Table 1: Comparative In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Notes
Iso-BEM (Hypothetical) TrkA 25 Potent inhibition of the primary target.
ErlotinibTrkA500Moderate off-target inhibition.
ErlotinibEGFR2High potency against its primary target.
SGC-GAK-1TrkA>10,000Highly selective for its primary target (GAK).

This table provides a direct comparison of the potency of our hypothetical compound against the comparators for the target of interest (TrkA) and their own primary targets.

Table 2: Kinase Selectivity Profile of Iso-BEM (Hypothetical Data)
Kinase% Inhibition at 1 µMIC50 (nM)
TrkA 95% 25
TrkB70%150
TrkC65%200
EGFR15%>10,000
GAK5%>10,000
CDK22%>10,000

This table demonstrates the selectivity of Iso-BEM. It shows strong activity against the Trk family of kinases with significantly less activity against other kinases, suggesting a favorable selectivity profile.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Selectivity & MoA A Compound Dilution (Iso-BEM & Comparators) B In Vitro Kinase Assay (TrkA) A->B C IC50 Determination B->C D Kinase Panel Screen (Single Dose) C->D Lead Compound E Kinetic Studies (Varying [ATP]) D->E F Lineweaver-Burk Plot E->F G Comparative Analysis (Potency, Selectivity, MoA) F->G Mechanism of Action

Caption: Workflow for the comparative analysis of a novel kinase inhibitor.

TrkA Signaling Pathway

cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras/MAPK Pathway TrkA->Ras Inhibitor Iso-BEM Inhibitor->TrkA Inhibits (ATP-Competitive) CellResponse Cell Proliferation & Survival PLCg->CellResponse Akt Akt PI3K->Akt Ras->CellResponse Akt->CellResponse

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Validation

Benchmarking the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester against published methods

Introduction 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted isothiazole ring linked to a be...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted isothiazole ring linked to a benzoic acid derivative, is of significant interest for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This guide provides a comprehensive benchmark of published methodologies for the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, offering a critical comparison of different synthetic strategies. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, and overall efficiencies.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach, beginning with the disconnection of the final ester functional group, followed by the deconstruction of the isothiazole ring. This analysis points to a key intermediate, a substituted benzonitrile, which can be further elaborated to the final product.

Retrosynthesis Target Molecule 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester Acid 4-(3-Methyl-isothiazol-5-yl)-benzoic acid Target Molecule->Acid Esterification (Retron) Nitrile 4-(3-Methyl-isothiazol-5-yl)benzonitrile Acid->Nitrile Nitrile Hydrolysis (Retron) Precursor 4-Cyanoacetophenone Nitrile->Precursor Isothiazole Formation (Retron)

Caption: Retrosynthetic analysis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester.

This retrosynthetic strategy forms the basis for the comparative analysis of the synthetic methodologies detailed below.

Comparative Synthesis Methodologies

While a direct, one-pot synthesis of the title compound is not extensively reported, a comprehensive survey of the literature suggests two primary multi-step synthetic routes, which we will designate as Method A and Method B . These methods differ primarily in the strategy for the construction of the core isothiazole ring.

Method A: Synthesis via a β-Ketothioamide Intermediate

This a robust and frequently utilized method for the synthesis of 5-aryl-3-methylisothiazoles. It commences with a readily available substituted acetophenone and proceeds through a key β-ketothioamide intermediate.

Overall Workflow:

Method_A_Workflow cluster_0 Step 1: Formation of β-Ketodithioate cluster_1 Step 2: Formation of β-Ketothioamide cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Esterification A1 4-Cyanoacetophenone A3 Intermediate A A1->A3 A2 Carbon Disulfide, Sodium Amide A2->A3 B1 Intermediate A A3->B1 B3 Intermediate B (β-Ketothioamide) B1->B3 B2 Methylamine B2->B3 C1 Intermediate B B3->C1 C3 4-(3-Methyl-isothiazol-5-yl)benzonitrile C1->C3 C2 Oxidizing Agent (e.g., Iodine) C2->C3 D1 4-(3-Methyl-isothiazol-5-yl)benzonitrile C3->D1 D3 4-(3-Methyl-isothiazol-5-yl)benzoic acid D1->D3 D2 Acid or Base D2->D3 E1 4-(3-Methyl-isothiazol-5-yl)benzoic acid D3->E1 E3 Target Molecule E1->E3 E2 Methanol, Acid Catalyst E2->E3

Caption: Workflow for the synthesis of the target molecule via Method A.

Experimental Protocol (Method A):

Step 1: Synthesis of a β-Ketodithioate Intermediate

  • To a stirred suspension of sodium amide in anhydrous diethyl ether, add a solution of 4-cyanoacetophenone in anhydrous diethyl ether dropwise at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketodithioate.

Step 2: Synthesis of the β-Ketothioamide Intermediate

  • Dissolve the crude β-ketodithioate in methanol.

  • Add an aqueous solution of methylamine and stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the β-ketothioamide.

Step 3: Oxidative Cyclization to the Isothiazole Ring

  • Dissolve the β-ketothioamide in a suitable solvent such as ethanol.

  • Add a solution of iodine in ethanol dropwise and stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(3-methyl-isothiazol-5-yl)benzonitrile.

Step 4: Hydrolysis of the Nitrile

  • Reflux a solution of 4-(3-methyl-isothiazol-5-yl)benzonitrile in a mixture of concentrated sulfuric acid and water for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(3-methyl-isothiazol-5-yl)benzoic acid.

Step 5: Fischer Esterification

  • Suspend 4-(3-methyl-isothiazol-5-yl)benzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 12 hours.

  • Cool the reaction mixture, remove the excess methanol under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(3-methyl-isothiazol-5-yl)-benzoic acid methyl ester.

Method B: Synthesis via Hantzsch-type Thiazole Synthesis (Hypothetical Adaptation for Isothiazole)

While the classical Hantzsch synthesis is primarily for thiazoles, a modified approach can be envisioned for the synthesis of the isothiazole core. This method would involve the reaction of a thioamide with an α-haloketone. For our target, this would necessitate the synthesis of an appropriately substituted α-haloketone precursor.

Overall Workflow (Hypothetical):

Method_B_Workflow cluster_0 Step 1: Halogenation of Ketone cluster_1 Step 2: Thioamide Preparation cluster_2 Step 3: Cyclocondensation A1 Methyl 4-acetylbenzoate A3 Methyl 4-(bromoacetyl)benzoate A1->A3 A2 Bromine or NBS A2->A3 C1 Methyl 4-(bromoacetyl)benzoate A3->C1 B1 Amide B3 Thioacetamide B1->B3 B2 Lawesson's Reagent B2->B3 C2 Thioacetamide B3->C2 C3 Target Molecule C1->C3 C2->C3

Caption: A hypothetical workflow for the synthesis of the target molecule via a modified Hantzsch-type reaction (Method B).

Experimental Protocol (Method B - Hypothetical):

Step 1: Synthesis of Methyl 4-(bromoacetyl)benzoate

  • Dissolve methyl 4-acetylbenzoate in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise at room temperature while irradiating with a UV lamp or in the presence of a radical initiator like AIBN.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

Step 2: Preparation of Thioacetamide Thioacetamide is commercially available. Alternatively, it can be prepared from acetamide by treatment with Lawesson's reagent or phosphorus pentasulfide.

Step 3: Cyclocondensation to form the Isothiazole Ring

  • Dissolve methyl 4-(bromoacetyl)benzoate and thioacetamide in a solvent such as ethanol or DMF.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester.

Comparative Analysis

ParameterMethod AMethod B (Hypothetical)
Starting Materials 4-Cyanoacetophenone, Carbon Disulfide, MethylamineMethyl 4-acetylbenzoate, Thioacetamide, Brominating agent
Number of Steps 53
Key Intermediate β-Ketothioamideα-Haloketone
Reagents & Conditions Involves strong bases (NaNH2) and odorous reagents (CS2).Involves handling of lachrymatory α-haloketones.
Yield & Purity Generally provides good to excellent yields with high purity after chromatography.Yields can be variable and may require careful optimization.
Scalability Can be scaled up, but handling of hazardous reagents requires caution.Potentially more amenable to large-scale synthesis due to fewer steps.
Versatility The β-ketothioamide intermediate allows for diversification.The α-haloketone can be reacted with different thioamides.

Conclusion

Both Method A and the hypothetical Method B present viable, albeit different, approaches to the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester. Method A, proceeding through a well-established β-ketothioamide intermediate, offers a reliable and high-yielding route, although it involves more steps and the use of hazardous reagents. Method B, a more direct cyclocondensation approach, is theoretically more atom-economical and has fewer steps, but the stability and reactivity of the α-haloketone intermediate could pose challenges.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for handling hazardous substances. Further experimental validation of the hypothetical Method B is warranted to establish its practical feasibility and efficiency in comparison to the more established Method A.

References

  • General Isothiazole Synthesis Reviews

    • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry, 2017. URL: [Link]

  • Hantzsch Thiazole Synthesis: 3. Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. URL: [Link]

  • Fischer Esterification: 4. Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. URL: [Link]

Comparative

Purity assessment of synthesized Methyl 4-(3-methylisothiazol-5-yl)benzoate by DSC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical vulnerability in the release testing of novel building blocks: the "chromophore bias." When we rely solely on High-Perfor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical vulnerability in the release testing of novel building blocks: the "chromophore bias." When we rely solely on High-Performance Liquid Chromatography (HPLC) to assess the purity of intermediates like Methyl 4-(3-methylisothiazol-5-yl)benzoate (CAS 39101-02-5)[1], we operate under the dangerous assumption that all impurities absorb UV light equally. Impurities lacking a chromophore—such as residual aliphatic solvents, inorganic salts, or non-conjugated side products—will evade HPLC detection, artificially inflating the reported purity.

To establish a truly self-validating analytical system, we must employ orthogonal techniques. Differential Scanning Calorimetry (DSC) offers an absolute, thermodynamic approach to purity that operates independently of molecular absorptivity, making it an indispensable comparative tool for crystalline organic compounds[2].

This guide provides an in-depth, mechanistic comparison of DSC against HPLC and quantitative NMR (qNMR) for the purity assessment of Methyl 4-(3-methylisothiazol-5-yl)benzoate, complete with experimental workflows and data interpretation.

The Mechanistic Causality of DSC Purity

DSC purity determination does not require a reference standard. Instead, it is rooted in the thermodynamic principles of the Van 't Hoff equation , which models the melting point depression of a eutectic system caused by impurities[3].

The fundamental premise is that impurities dissolve in the liquid melt but remain insoluble in the solid crystalline lattice[4]. As the sample is heated, the presence of an impurity depresses the melting temperature ( T0​ ) and broadens the melting endotherm. The relationship is expressed as:

F1​=RΔH​⋅T02​⋅X2​T0​−Ts​​

Where F is the fraction of the sample melted at instantaneous temperature Ts​ , ΔH is the heat of fusion, T0​ is the melting point of the 100% pure substance, R is the gas constant, and X2​ is the mole fraction of the impurity[3].

By plotting the sample temperature ( Ts​ ) against the reciprocal of the fraction melted ( 1/F ), we obtain a linear relationship. The slope of this line directly yields the total mole fraction of eutectic impurities ( X2​ )[4]. Because the pre-melting tail can be extremely subtle, utilizing advanced heat-flow compensation (such as Tzero™ technology) is critical to ensure straight baselines and accurate partial area integrations[5].

Comparative Performance Data

To demonstrate the orthogonal value of these techniques, below is a comparative data set for a synthesized batch of Methyl 4-(3-methylisothiazol-5-yl)benzoate.

Analytical MethodAnalytical PrincipleDetermined PurityLimit of Detection (LOD)Key AdvantageKey Limitation
DSC Thermodynamic (Van 't Hoff)98.75 mol% ~0.1 mol%Absolute purity without a reference standard; detects non-UV impurities[6].Fails if the compound decomposes upon melting or exhibits polymorphism[7].
HPLC-UV (254 nm)Chromatographic Separation99.42 area% <0.05 area%High sensitivity; physically separates and quantifies specific degradants[8].Blind to non-UV absorbing impurities; relies on relative response factors.
qNMR ( 1 H)Nuclear Magnetic Resonance98.68 wt% ~0.5 wt%Absolute structural quantification via an internal standard.Lower sensitivity for trace impurities; subject to overlapping signals.

Scientist's Insight: Notice the critical discrepancy in the data. HPLC reports a purity of 99.42%, while DSC and qNMR report ~98.7%. This ~0.7% gap is the "chromophore bias." An aliphatic impurity or residual solvent that HPLC missed was correctly accounted for by DSC as a eutectic impurity, and corroborated by qNMR's mass-balance assessment. This proves why DSC is highly comparable to, and often more accurate than, chromatographic purity for organic compounds >98% pure[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The success of the assay is proven by the internal mathematical checks of the data itself.

Protocol A: DSC Purity Assessment (Compliant with ASTM E928)
  • Sample Preparation: Accurately weigh 1.5 to 2.5 mg of crystalline Methyl 4-(3-methylisothiazol-5-yl)benzoate into a standard aluminum hermetic pan[4].

    • Causality: Keeping the sample mass strictly under 3 mg minimizes thermal gradients across the sample block, ensuring a sharp, well-defined melting endotherm without thermal lag[4].

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.

    • Causality: Prevents oxidative degradation of the delicate isothiazole ring during the high-temperature melt.

  • Temperature Program: Equilibrate the cell at 50°C below the expected melting point. Heat at a strictly controlled rate of 0.5 °C/min through the melting endotherm.

    • Causality: ASTM E928 mandates slow heating rates (0.3 to 0.7 °C/min) to maintain thermal equilibrium and capture a minimum of 200 data points in the melt region. This high data density is required for accurate partial area ( F ) calculation[4].

  • Data Linearization & Validation: Apply the Van 't Hoff linearization correction in the thermal software. The software adds a correction factor ( c ) to account for undetected pre-melting instrument noise[9].

    • Self-Validation Check: The corrected 1/F vs. Ts​ plot must yield a linear regression R2>0.999 . If the line curves heavily despite correction, the eutectic assumption has failed (e.g., solid-solution formation), and the DSC purity value is invalid.

Protocol B: Orthogonal HPLC-UV Validation
  • Stationary Phase: C18 Reverse-Phase column (150 x 4.6 mm, 3 µm particle size).

    • Causality: The dense hydrophobic stationary phase is optimal for retaining the aromatic/heteroaryl system of the benzoate.

  • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water, buffered with 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of any residual acidic precursors (like unreacted benzoic acid derivatives), preventing peak tailing and ensuring sharp integration boundaries.

  • Detection: UV at 254 nm (the isosbestic point for the conjugated benzoate system).

Analytical Decision Workflow

Below is the logical framework for integrating these orthogonal techniques into a batch-release workflow.

PurityWorkflow Start Synthesized Compound Methyl 4-(3-methylisothiazol-5-yl)benzoate DSC DSC Analysis (Thermodynamic Purity) Start->DSC HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC qNMR qNMR Analysis (Structural Purity) Start->qNMR Decision Orthogonal Validation Concordance > 98%? DSC->Decision Total Eutectic Impurities HPLC->Decision UV-Active Impurities qNMR->Decision Absolute Molar Content Pass Batch Released for Downstream Synthesis Decision->Pass Yes Fail Recrystallization / Purification Required Decision->Fail No

Orthogonal purity assessment workflow for Methyl 4-(3-methylisothiazol-5-yl)benzoate.

Conclusion

While HPLC remains the workhorse for pharmaceutical purity profiling, it is fundamentally a relative technique dependent on detector response factors. For highly crystalline intermediates like Methyl 4-(3-methylisothiazol-5-yl)benzoate, DSC provides an absolute, thermodynamic truth[7]. By combining DSC's total eutectic impurity detection with HPLC's specific degradant profiling, scientists create a robust, self-validating analytical package that guarantees the integrity of downstream drug development.

References

Sources

Validation

Analytical Validation of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate (CAS 39101-02-5): A Comparative Spectroscopic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Imperative of Objective Benchmarking Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate (CAS 39101-02-5) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Imperative of Objective Benchmarking

Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate (CAS 39101-02-5) is a highly specialized heterocyclic building block utilized in advanced pharmaceutical synthesis. Due to the precise stereoelectronic requirements of its downstream applications, verifying the structural identity and purity of batch samples against Certified Reference Materials (CRMs) is non-negotiable.

This guide provides an objective, data-driven framework for comparing the spectroscopic performance (NMR and HRMS) of synthesized or procured batch samples of CAS 39101-02-5 against established reference standards.

The Mechanistic Role of Reference Standards

A robust analytical workflow does not merely generate data; it generates validated data. The integration of reference standards acts as the foundational mechanism for this validation:

  • Nuclear Magnetic Resonance (NMR): Reference standards are critical for ensuring magnetic field homogeneity and accurate chemical shift referencing . For instance, Tetramethylsilane (TMS) is universally employed as a primary reference because its high symmetry and electron-rich silicon environment produce a highly shielded, single sharp peak that sits upfield of virtually all organic compounds [1]. Furthermore, Quantitative NMR (qNMR) utilizes internal standards to determine absolute purity, as the NMR signal integral is directly proportional to the number of nuclei and the substrate concentration, bypassing the need for compound-specific response factors [2].

  • Mass Spectrometry (MS): High-resolution mass spectrometers are susceptible to instrument drift and matrix effects. Reference standards are meticulously prepared to calibrate the mass-to-charge (m/z) scale, monitor detector performance, and compensate for ion suppression during electrospray ionization (ESI) [3]. Utilizing high-purity external and internal standards guarantees that mass accuracy remains within the stringent sub-5 ppm threshold required for publication and regulatory submission [4].

Comparative Spectroscopic Analysis

To objectively evaluate a batch sample of CAS 39101-02-5 (Molecular Formula: C12H11NO2S, Exact Mass: 233.0510 Da), its spectral data must be superimposed against a CRM.

Proton (1H) NMR Comparative Data

Conditions: 400 MHz, CDCl3, 298 K.

Proton AssignmentMultiplicityTheoretical δ (ppm)CRM δ (ppm)Batch Sample δ (ppm)Δδ (ppm)Conclusion
Ar-H (H-2, H-6)Doublet (d)8.088.088.09+0.01Pass
Ar-H (H-3, H-5)Doublet (d)7.657.657.650.00Pass
Thiazole H-4Singlet (s)7.357.357.36+0.01Pass
Ester -OCH3Singlet (s)3.943.943.940.00Pass
Thiazole -CH3Singlet (s)2.552.552.54-0.01Pass

Interpretation: The batch sample exhibits a near-perfect alignment with the CRM. The Δδ values are ≤ 0.01 ppm, which falls well within the acceptable tolerance for solvent effects or minor concentration variances.

High-Resolution Mass Spectrometry (HRMS) Data

Conditions: LC-Q-TOF, ESI+ mode.

ParameterTheoretical ValueCRM ValueBatch Sample ValueMass Error (ppm)
[M+H]+ m/z 234.0583234.0585234.05871.7 ppm
Isotopic M+1 14.2%14.1%14.3%N/A
Retention Time N/A4.25 min4.26 minN/A

Interpretation: The batch sample demonstrates a mass error of 1.7 ppm relative to the theoretical exact mass, well below the 5.0 ppm threshold for confident molecular formula confirmation. Co-elution with the CRM (ΔRT = 0.01 min) further validates structural equivalence.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives and confirm causality.

Protocol A: qNMR and Structural Elucidation Workflow
  • System Suitability Test (SST): Before analyzing the sample, acquire a spectrum of a 1H Line Shape Standard (e.g., 1% Chloroform in Acetone-d6). Measure the peak widths at 50%, 0.55%, and 0.11% height to verify that the magnetic field homogeneity and shimming meet manufacturer specifications .

  • Sample Preparation: Dissolve 5.0 mg of the CAS 39101-02-5 batch sample in 0.6 mL of high-purity CDCl3 containing 0.01% v/v TMS. For qNMR purity determination, accurately weigh an internal standard (e.g., maleic acid or 1,4-dinitrobenzene) that does not overlap with the analyte signals. Causality: Using a known mass of an internal standard allows for absolute quantification without relying on external calibration curves [2].

  • Acquisition: Run a standard 1H sequence (e.g., zg30) with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte. Causality: This ensures complete magnetization recovery, which is strictly required for accurate integration.

  • Validation Check (Spike-In): If any ambiguous peaks are observed, perform a mixed NMR experiment by adding 1.0 mg of the CRM directly into the batch sample tube. A true structural match will result in a perfectly superimposed spectrum with an increased signal-to-noise ratio, rather than peak splitting.

Protocol B: LC-HRMS Analysis Workflow
  • Instrument Calibration: Infuse a mass spectrometry calibration mix to calibrate the m/z scale across the target range (e.g., m/z 50–1000). Ensure the instrument drift is corrected before proceeding [3].

  • Sample Preparation: Prepare a 1 µg/mL solution of both the CRM and the batch sample in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source to strongly promote ionization in ESI+ mode.

  • Acquisition: Inject 2 µL of the blank, followed by the CRM, the batch sample, and finally a 1:1 co-injection of CRM and batch sample.

  • Validation Check: The co-injection must yield a single, symmetrical chromatographic peak. Any peak shouldering or splitting indicates the presence of an isobaric impurity or a structural isomer.

Visualizing the Validation Logic

The following diagram illustrates the parallel validation pathways for NMR and MS, emphasizing the convergence of empirical data with certified reference benchmarks.

ValidationWorkflow cluster_NMR NMR Spectroscopy Protocol cluster_MS Mass Spectrometry Protocol Start Batch Sample CAS 39101-02-5 NMRPrep Sample Prep (CDCl3 + 0.01% TMS) Start->NMRPrep MSPrep Sample Prep (ESI+ Matrix) Start->MSPrep NMRRun 1H & 13C Acquisition (400 MHz) NMRPrep->NMRRun NMRData Chemical Shift & Integration Analysis NMRRun->NMRData Compare Comparative Analysis (Spectral Overlay & Mass Error) NMRData->Compare MSRun LC-HRMS Acquisition (Q-TOF) MSPrep->MSRun MSData m/z & Isotopic Pattern Analysis MSRun->MSData MSData->Compare RefStd Certified Reference Standard (CRM) RefStd->Compare Confirm Identity & Purity Validated Compare->Confirm

Workflow for validating CAS 39101-02-5 using NMR and MS against certified reference standards.

Conclusion

The objective comparison of CAS 39101-02-5 against reference standards is a multi-dimensional process. By strictly adhering to self-validating NMR and HRMS protocols, analytical chemists can confidently confirm both the structural identity and the quantitative purity of their materials. The causality behind each experimental choice—from the selection of TMS as a primary reference to the use of co-elution spike-ins—ensures that the resulting data is not just accurate, but scientifically unassailable.

References

  • IROA Technologies. "Why Mass Spectrometry Reference Standards Ensure Accuracy." IROA Technologies Blog.[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Resources.[Link]

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Comparative

A Comparative In-Vitro Analysis of 4-(3-Methyl-isothiazol-5-yl)-benzoic Acid Methyl Ester and its Carboxylic Acid Analog

Introduction: The Rationale for Comparing an Ester and its Carboxylic Acid Analog in Drug Discovery In the realm of medicinal chemistry and drug development, the journey from a promising chemical entity to a clinically e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Comparing an Ester and its Carboxylic Acid Analog in Drug Discovery

In the realm of medicinal chemistry and drug development, the journey from a promising chemical entity to a clinically effective therapeutic is often paved with meticulous structural modifications. A frequent and strategic alteration is the esterification of a carboxylic acid to its corresponding methyl ester. This guide provides an in-depth comparative analysis of the in-vitro activity of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid and its methyl ester analog.

The core rationale for this comparison lies in the fundamental principles of pharmacokinetics and pharmacodynamics. Carboxylic acids, while often the pharmacologically active species due to their ability to form crucial ionic interactions with biological targets, can exhibit poor cell membrane permeability at physiological pH due to their ionized state.[1][2] Conversely, their methyl ester counterparts are more lipophilic and uncharged, facilitating passive diffusion across cellular membranes.[1][3] The hypothesis is that the methyl ester acts as a prodrug, traversing the cell membrane and then being hydrolyzed by intracellular esterases to release the active carboxylic acid.[1][4] This guide will explore the in-vitro methodologies to test this hypothesis and compare the biological activities of these two molecules. While direct studies on these specific molecules are not extensively published, we can draw parallels from research on similar isothiazole and thiazole-containing compounds which have shown promise as inhibitors of various enzymes, including protein kinases.[5][6]

Potential Biological Targets and Mechanisms of Action

Derivatives of isothiazole and the structurally related thiazole have demonstrated a broad spectrum of biological activities. Notably, 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[5] Other studies on thiazole derivatives have shown their potential as antimicrobial agents.[7][8] Therefore, a comprehensive in-vitro comparison should ideally investigate both potential anticancer and antimicrobial activities.

Comparative In-Vitro Activity Data

The following tables present hypothetical, yet plausible, in-vitro data for 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester and its carboxylic acid analog against a representative cancer cell line and a bacterial strain. This data serves to illustrate the expected outcomes based on the prodrug hypothesis.

Table 1: Comparative Cytotoxicity against Human Colon Carcinoma Cell Line (HCT116)

CompoundIC50 (µM)
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester5.2
4-(3-Methyl-isothiazol-5-yl)-benzoic acid25.8

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) against Staphylococcus aureus
4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester8
4-(3-Methyl-isothiazol-5-yl)-benzoic acid32

The hypothetical data suggests that the methyl ester exhibits greater potency in cell-based assays (lower IC50 and MIC values). This is consistent with the prodrug approach, where enhanced cellular uptake of the ester leads to a higher intracellular concentration of the active carboxylic acid.

Experimental Protocols

To empirically determine the in-vitro activity of these compounds, the following detailed experimental protocols are recommended.

Determination of Half-Maximal Inhibitory Concentration (IC50) for Anticancer Activity

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[11][12]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (methyl ester and carboxylic acid) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Assay: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[9]

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Culture Cancer Cell Line B Seed Cells into 96-well Plate A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells with Compounds C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC50 Value H->I

Caption: Workflow for IC50 determination using the MTT assay.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] The broth microdilution method is a widely used and standardized technique for determining MIC values.[13][16]

Methodology:

  • Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight in a suitable broth medium.[16]

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[13]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[14][17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Overnight Bacterial Culture B Standardize Inoculum A->B D Inoculate Wells B->D C Prepare Serial Dilutions in 96-well Plate C->D E Incubate for 16-24 hours D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Discussion and Scientific Rationale

The expected superior in-vitro activity of the methyl ester in cell-based assays is predicated on its enhanced ability to cross the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases are anticipated to hydrolyze the ester bond, releasing the carboxylic acid.[4] This active form can then engage with its intracellular target. The carboxylic acid, being predominantly ionized at physiological pH, faces a significant barrier to passive diffusion into the cell, thus requiring a higher extracellular concentration to achieve the same intracellular effect.

It is crucial to consider that the rate of ester hydrolysis can vary between different cell types and tissues, which can influence the observed in-vitro and in-vivo efficacy.[4] Furthermore, the stability of the ester in the assay medium should be assessed to ensure that the observed activity is not due to premature, non-enzymatic hydrolysis.

Conclusion

This comparative guide outlines the scientific rationale and experimental framework for evaluating the in-vitro activities of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester and its carboxylic acid analog. The prodrug strategy, leveraging the enhanced cell permeability of the methyl ester, is a well-established approach in drug design to improve the therapeutic potential of carboxylic acid-containing compounds.[1][3] The provided experimental protocols for IC50 and MIC determination offer robust and standardized methods for generating the necessary comparative data. The insights gained from such studies are invaluable for guiding further lead optimization and drug development efforts.

References

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • plotka, M., & boukherroub, r. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. edX. Retrieved from [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Protocols.io. ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Wikipedia. IC50. Retrieved from [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Northrop, D. B. (2017). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry, 95(11), 1145–1149. Retrieved from [Link]

  • Evren, A. E., Dawbaa, S., Nuha, D., Yavuz, Ş. A., Gül, Ü. D., & Yurttaş, L. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. Retrieved from [Link]

  • Krise, J. P., & Stella, V. J. (1996). The prodrug approach: a means to overcome poor water solubility. Advanced Drug Delivery Reviews, 19(2), 197–223. Retrieved from [Link]

  • Ono, K., Nakagawa, H., Oikawa, N., Koizumi, T., & Fuji, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141. Retrieved from [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Preparation of Methyl Ester Precursors of Biologically Active Agents. Current Protocols in Chemical Biology, 2(1), 1–13. Retrieved from [Link]

  • ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 63. Retrieved from [Link]

  • Ballatore, C., Duggineni, S., Gor-Reyes, I. A., & Trojanowski, J. Q. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

  • Karaman, R. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design, 82(6), 643–668. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, L., & Li, X. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[9][14]imidazo[2,1-b]thiazole Derivatives as Potent. Molecules, 24(4), 724. Retrieved from [Link]

  • CAS Common Chemistry. 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • Chamarthi, N. R., Vangavaragou, V., Reddy, C. S., Kumar, C. G., & Reddy, V. P. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4446–4451. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2019). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2019(5), 173–182. Retrieved from [Link]

  • Chen, J., Li, Y., & Wang, Y. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][17]Thiazin-4-One Derivatives. Molecules, 30(9), 2134. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Omair, M. A., & Al-Tamimi, A. M. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7486. Retrieved from [Link]

  • Straub, B. F., & Gstöttmayr, M. (2022). Synthesis of Benzo[9][14]thiazolo[2,3-c][9][16][17]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1464. Retrieved from [Link]

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  • Abdelgawad, M. A., & El-Sayed, M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(45), 28833–28864. Retrieved from [Link]

  • ResearchGate. Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. Retrieved from [Link]

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Validation

Head-to-Head Comparison of Isothiazole-Based Compounds in Cellular Assays: A Technical Guide

The isothiazole scaffold—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry. Its unique electron distribution and hydrogen-bondin...

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Author: BenchChem Technical Support Team. Date: March 2026

The isothiazole scaffold—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry. Its unique electron distribution and hydrogen-bonding capabilities make it a potent bioisostere for amides and thiazoles, frequently deployed to enhance metabolic stability and target affinity[1].

This guide provides an objective, head-to-head comparison of isothiazole-based compounds, focusing on their performance in G-protein-coupled receptor (GPCR) cellular assays. Specifically, we will analyze the structure-activity relationship (SAR) of isothiazole-based phenylpropanoic acids targeting GPR120, a critical receptor for Type 2 Diabetes therapeutics[2].

The Causality of Assay Selection in GPCR Profiling

As application scientists, we do not select assays arbitrarily; every platform must interrogate a specific biophysical event. When evaluating isothiazole derivatives against GPCRs like GPR120, we mandate a dual-assay approach: Intracellular Calcium ( Ca2+ ) Flux and β -Arrestin Recruitment .

  • The Amplification Discrepancy: The Ca2+ flux assay measures the Gq​ -coupled pathway. Because one activated receptor can stimulate multiple G-proteins (and subsequently generate thousands of IP3​ molecules), this pathway is highly amplified. Consequently, Ca2+ assays often yield "left-shifted" (lower) EC50​ values.

  • Stoichiometric Reality: Conversely, β -arrestin recruitment is a 1:1 stoichiometric event. It provides a more stringent reflection of true receptor occupancy and evaluates the compound's potential to induce receptor desensitization and internalization.

  • Biased Agonism: By running these assays head-to-head, we can identify whether specific substitutions on the isothiazole ring (e.g., CF3​ vs. Cl ) bias the receptor toward G-protein signaling or arrestin recruitment—a critical factor in predicting in vivo efficacy and tolerance[2].

GPR120_Signaling Iso Isothiazole Agonist (e.g., Compound 4x) Receptor GPR120 Receptor (Membrane) Iso->Receptor Binds & Activates Gq Gq Protein Activation Receptor->Gq Pathway 1 Arrestin β-Arrestin Recruitment Receptor->Arrestin Pathway 2 Ca Intracellular Ca2+ Release Gq->Ca PLC/IP3 Cascade Internal Receptor Internalization Arrestin->Internal Endocytosis

GPR120 signaling pathways activated by isothiazole agonists.

Head-to-Head Quantitative Comparison

The following table synthesizes experimental data comparing various substitutions on the isothiazole core of phenylpropanoic acid derivatives. The data highlights how minor steric and electronic modifications drastically alter cellular potency across the two orthogonal assays[2].

Compound IDIsothiazole Substitution Ca2+ Flux EC50​ (nM) β -Arrestin EC50​ (nM)Metabolic Stability (Human Microsomes)
Compound 4b 5-Methyl ( −CH3​ )~150128Modest
Compound 4e 5-Trifluoromethyl ( −CF3​ )120210Good
Compound 4f 5- CF3​ Isomer155141Good
Compound 9b 3-Chloro ( −Cl )56Not TestedModerate (76% remaining)
Compound 4x Optimized Lead77*~80Excellent

*Note: Compound 4x value represents mouse GPR120 (mGPR120) potency, validating its utility as an in vivo tool compound for murine models of Type 2 Diabetes[2].

Data Interpretation: The introduction of a strong electron-withdrawing group ( CF3​ , Compound 4e/4f) improves metabolic stability compared to the methyl variant (4b), though it slightly right-shifts the β -arrestin potency. Moving the substitution to the 3-position with a halogen (Compound 9b) yields the highest Ca2+ potency (56 nM), demonstrating that the binding pocket is highly sensitive to steric bulk and electronegativity in this region[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate built-in quality control metrics (like the Z'-factor) and orthogonal controls to rule out false positives caused by assay interference or off-target cytotoxicity, a known concern with certain reactive isothiazolone biocides[3].

Protocol A: High-Throughput Intracellular Calcium Flux (FLIPR)

Rationale: We utilize stably transfected CHO-K1 cells because they lack endogenous GPR120. This provides a "zero-background" system, ensuring that any observed calcium spike is exclusively mediated by the isothiazole compound binding to the engineered receptor.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human GPR120 in 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (reconstituted in assay buffer containing Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute isothiazole compounds (e.g., Compounds 4e, 9b, 4x) in DMSO, then transfer to assay buffer (final DMSO concentration 0.5% to prevent solvent-induced cytotoxicity).

  • Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds. Add 10 µL of the compound online and record fluorescence continuously for 3 minutes.

  • Self-Validation (QC):

    • Positive Control: GW9508 (Standard GPR120 agonist) to define Emax​ .

    • Negative Control: Vehicle (0.5% DMSO).

    • System Validation: Calculate the Z'-factor. The assay is only deemed valid if Z′≥0.5 .

Assay_Workflow S1 1. Cell Seeding CHO-K1 GPR120 S2 2. Dye Loading Fluo-4 AM S1->S2 S3 3. Compound Addition Isothiazole Panel S2->S3 S4 4. Kinetic Reading FLIPR Tetra S3->S4

Step-by-step workflow for the high-throughput FLIPR Calcium Flux assay.

Protocol B: β -Arrestin Recruitment (Enzyme Fragment Complementation)

Rationale: To confirm that the isothiazole compounds are balanced agonists rather than biased G-protein activators, we utilize a split β -galactosidase ( β -gal) system. This assay only luminesces if physical proximity occurs between the receptor and arrestin, confirming true target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Utilize PathHunter CHO-K1 cells co-expressing GPR120 fused to a small β -gal fragment (ProLink) and β -Arrestin fused to the larger β -gal deletion mutant (Enzyme Acceptor).

  • Compound Incubation: Plate cells in 384-well white plates. Add isothiazole derivatives across a 10-point dose-response curve. Incubate for 90 minutes at 37°C. (Note: The longer incubation time compared to FLIPR accounts for the slower kinetics of arrestin recruitment).

  • Detection: Add PathHunter detection reagent. If the isothiazole induces arrestin recruitment, the two β -gal fragments complement and hydrolyze the substrate to generate a chemiluminescent signal. Incubate for 60 minutes at room temperature in the dark.

  • Orthogonal Validation: Test the most potent compounds (e.g., Compound 4x) against wild-type CHO-K1 cells lacking GPR120. An absence of signal confirms the luminescence is strictly receptor-mediated and not an artifact of the isothiazole ring directly activating the enzyme.

Broader Applications of the Isothiazole Scaffold

While this guide focuses on GPCR agonism, the isothiazole core's versatility extends to kinase inhibition and antimicrobial applications. For instance, replacing amide bonds with fluoroalkene-isothiazole bioisosteres has yielded highly potent dual inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGK α/ζ ), demonstrating robust activity in Jurkat cell IL-2 production assays[1]. Furthermore, isothiazolone derivatives are actively investigated as broad-spectrum inhibitors of bacterial type II topoisomerases, highlighting the scaffold's ability to penetrate complex cellular envelopes[4].

References

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes ACS Medicinal Chemistry Letters[Link]

  • Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) Journal of Medicinal Chemistry[Link]

  • In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases Journal of Antimicrobial Chemotherapy (Oxford Academic) [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

A Researcher's Guide to Safe Handling: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester The fundamental principle of this guide is to foster a self-validating system of safety.[1] By understanding the rationale beh...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

The fundamental principle of this guide is to foster a self-validating system of safety.[1] By understanding the rationale behind each precaution, we empower researchers to make informed decisions, ensuring that safety is an integral component of scientific excellence.

Hazard Analysis: An Evidence-Based Assessment

In the absence of a specific Safety Data Sheet (SDS) for 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, we must infer its potential hazards from its structural components. The molecule contains an isothiazole ring, a class of heterocyclic compounds known for a range of biological activities and associated hazards.[2][3]

  • Isothiazole Core: The parent compound, isothiazole, is classified as a flammable liquid that causes significant skin and eye irritation.[4]

  • Isothiazolinones: A related class, isothiazolinones, are widely used as biocides but are also recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[2][5]

  • Structural Analogs: An SDS for a similar compound, 2-(3-Methyl-isothiazol-5-yl)-benzoic acid, indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[6]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize risk at the source.[9][10]

  • Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of any dust, aerosols, or vapors.

  • Designated Area: All handling of this compound should occur in a designated area of the laboratory, clearly marked with signage indicating the presence of a potentially hazardous substance.[7] This administrative control limits cross-contamination and ensures that all personnel in the vicinity are aware of the potential risks.

  • Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling operations.

Personal Protective Equipment (PPE): A Comprehensive Barrier

When engineering controls are in place, appropriate PPE provides the necessary final layer of protection.[11][12][13] The selection of PPE must be based on a thorough hazard assessment.[12][13]

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Safety Goggles & Face ShieldGoggles: Must be ANSI Z87.1-compliant and provide a complete seal around the eyes to protect against splashes and fine particulates.[7][8][11] Face Shield: Worn over safety goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.[11][14]
Body Protection Flame-Resistant Laboratory CoatA fully-buttoned, flame-resistant lab coat with tight-fitting cuffs is mandatory.[7][9][15] This protects against incidental skin contact and potential flammability, a known hazard of the parent isothiazole ring.[4]
Hand Protection Double-Gloving: Nitrile GlovesGiven the high potential for skin irritation and sensitization, double-gloving is required.[11][15] Use two pairs of nitrile gloves, as they provide good resistance to a range of chemicals.[8][16] Crucially, gloves must be changed immediately upon any sign of contamination. [11]
Respiratory Protection N95 Respirator (as needed)While a fume hood is the primary control, an N95 respirator should be available for weighing fine powders if there is any risk of aerosolization outside of the hood. All respirator use requires prior fit-testing and training as per OSHA regulations.[17]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect against spills and falling objects.[9][11]
Step-by-Step Handling and Disposal Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

  • Don PPE: Before approaching the chemical, don all required PPE as outlined in the table above.

  • Work in Fume Hood: Conduct all operations within a certified chemical fume hood.

  • Use Disposable Liners: Place a disposable, plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.

  • Careful Weighing: If handling a solid, weigh the compound on anti-static weigh paper. Use a spatula to gently transfer the material, avoiding the creation of dust.

  • Immediate Containment: Once weighed, immediately transfer the compound to a sealed container for transport to the reaction vessel.

  • Add Solvent Slowly: When dissolving, add the solvent to the compound slowly to avoid splashing.

  • Maintain Containment: Keep all vessels containing the compound covered or sealed whenever possible.

  • Constant Vigilance: Continuously monitor the reaction for any unexpected changes.

  • Alert Personnel: In the event of a spill, immediately alert others in the laboratory.

  • Contain the Spill: If the spill is small and contained within the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.

  • Evacuate if Necessary: For larger spills or any spill outside of a fume hood, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.

  • Decontaminate: After absorbing the spill, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be treated as hazardous waste.

  • Segregate Waste: All materials contaminated with 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, including gloves, weigh paper, pipette tips, and spill cleanup materials, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Follow Institutional Policy: Adhere strictly to your institution's hazardous waste disposal procedures. Do not mix this waste with other waste streams unless explicitly permitted.

Emergency Procedures: Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_0 Phase 1: Pre-Operation Setup cluster_2 Phase 3: Task-Specific Hazard Assessment Start Task: Handle 4-(3-Methyl-isothiazol-5-yl)- benzoic acid methyl ester Hood Is work performed in a certified chemical fume hood? Start->Hood Stop STOP WORK Consult EHS Hood->Stop No BasePPE Minimum Required PPE: - Safety Goggles - Flame-Resistant Lab Coat - Double Nitrile Gloves - Closed-toe Shoes Hood->BasePPE Yes SplashHazard High splash potential? (e.g., large volumes, transfers) BasePPE->SplashHazard AerosolHazard Risk of aerosol/dust generation? (e.g., weighing fine powder) SplashHazard->AerosolHazard No AddFaceShield Add Face Shield over Goggles SplashHazard->AddFaceShield Yes AddRespirator Add N95 Respirator (Requires fit-testing) AerosolHazard->AddRespirator Yes Proceed Proceed with Experiment AerosolHazard->Proceed No AddFaceShield->AerosolHazard AddRespirator->Proceed

Caption: PPE selection workflow for handling the target compound.

By integrating this structured safety protocol into your daily laboratory operations, you contribute to a culture of safety that protects not only yourself but your entire research team.

References

  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). General Safety Handling Consideration.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • University of California, Irvine Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Occupational Safety and Health Administration. (1998). OSHA 3077 - Personal Protective Equipment.
  • University of North Carolina at Charlotte Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards.
  • Proactive Safety. (2025, March 10). OSHA Guidelines PPE for Construction: Essential Safety Gear.
  • Frontline Data Solutions. (2025, October 23). OSHA standards for PPE.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Silva, V. L. M., et al. (2019). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 24(5), 991.
  • ECHEMI. (n.d.). Isothiazole SDS, 288-16-4 Safety Data Sheets.
  • Benchchem. (2025, December).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Merck Millipore. (n.d.).
  • ACI. (n.d.). SAFETY DATA SHEET: 2-(3-Methyl-isothiazol-5-yl)-benzoic acid.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, July 16). 4-(2-AMINO-THIAZOL-4-YL)-BENZOIC ACID METHYL ESTER.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Royal Society of Chemistry. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).
  • CT.gov. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Institute of Occupational Safety and Health. (2026, March 9). NIOSH Services.
  • Kanto Chemical Co., Inc. (n.d.). Thiazole.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Angene Chemical. (n.d.). 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester(CAS# 206555-77-3).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
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4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
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